molecular formula C7H9NO2 B1336123 (3-Methoxypyridin-2-yl)methanol CAS No. 51984-46-4

(3-Methoxypyridin-2-yl)methanol

Cat. No.: B1336123
CAS No.: 51984-46-4
M. Wt: 139.15 g/mol
InChI Key: RDXXAIGOEPIQPK-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXXAIGOEPIQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415946
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51984-46-4
Record name (3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the chemical compound (3-Methoxypyridin-2-yl)methanol. Intended for use by researchers, scientists, and professionals in drug development, this document compiles available quantitative data, outlines detailed experimental protocols for the determination of key physical characteristics, and presents a logical workflow for a plausible synthetic route.

Core Physical Properties

Physical PropertyValueNotes
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
CAS Number 51984-46-4[1][2][3][4]
Boiling Point 246.088 °CAt 760 mmHg
Density 1.155 g/cm³[5]
Melting Point Data not availableSee Experimental Protocol 1
Solubility Data not availableSee Experimental Protocol 3

Experimental Protocols

To supplement the existing data, this section provides detailed methodologies for the experimental determination of the melting point, boiling point, and solubility of this compound. These protocols are based on established principles of organic chemistry laboratory techniques.[6][7][8][9][10][11][12][13][14][15][16][17][18]

Experimental Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: If the sample of this compound is not a fine powder, gently grind a small amount using a clean, dry mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): To save time, a rapid initial determination can be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute). This will provide an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has transitioned to a liquid (the end of the melting range).

  • Purity Assessment: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Experimental Protocol 2: Determination of Boiling Point

Objective: To verify the boiling point of liquid this compound at atmospheric pressure.

Apparatus:

  • Thiele tube or a small round-bottom flask with a side arm

  • Heating mantle or oil bath

  • Thermometer

  • Small test tube (ignition tube)

  • Capillary tube (sealed at one end)

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a small volume (a few milliliters) of this compound into the small test tube.

  • Capillary Inversion: Place a capillary tube (sealed end up) inside the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or in an oil bath. The liquid level in the bath should be above the level of the sample in the test tube.

  • Observation: Begin heating the bath gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Reaching the Boiling Point: As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Experimental Protocol 3: Determination of Solubility

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes or droppers

  • Spatula

Solvents to be Tested:

  • Water (polar, protic)

  • Ethanol (polar, protic)

  • Methanol (polar, protic)

  • Acetone (polar, aprotic)

  • Dimethyl Sulfoxide (DMSO) (polar, aprotic)

  • Hexane (nonpolar)

Procedure:

  • Sample Preparation: For each solvent, place approximately 10-20 mg of solid this compound or a few drops of the liquid into a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, starting with a small amount (e.g., 0.5 mL).

  • Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to ensure thorough mixing.

  • Observation: Observe the mixture to see if the compound has dissolved completely. If it has, the compound is considered soluble in that solvent under these conditions.

  • Incremental Solvent Addition: If the compound has not fully dissolved, continue to add the solvent in small increments (e.g., 0.5 mL at a time) up to a total volume of 3 mL, mixing thoroughly after each addition.

  • Classification:

    • Soluble: The entire sample dissolves completely.

    • Partially Soluble: A portion of the sample dissolves, but some solid remains.

    • Insoluble: No noticeable dissolution occurs.

  • Data Recording: Record the solubility of this compound in each of the tested solvents.

Synthetic Workflow

A plausible and common method for the synthesis of pyridine-2-methanols is the reduction of the corresponding pyridine-2-carboxaldehyde. This transformation can be achieved using a variety of reducing agents. The following diagram illustrates the logical workflow for the synthesis of this compound from its aldehyde precursor.

SynthesisWorkflow Synthesis of this compound Start Start: 3-Methoxypyridine-2-carbaldehyde Solvent Dissolve in a suitable solvent (e.g., Methanol, Ethanol) Start->Solvent Cooling Cool the solution (e.g., 0 °C in an ice bath) Solvent->Cooling ReducingAgent Add reducing agent (e.g., Sodium Borohydride, NaBH4) Cooling->ReducingAgent Reaction Stir at room temperature (Monitor by TLC) ReducingAgent->Reaction Quench Quench the reaction (e.g., with water or dilute acid) Reaction->Quench Evaporation Remove solvent under reduced pressure Quench->Evaporation Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Evaporation->Extraction Drying Dry the organic layer (e.g., over anhydrous Na2SO4) Extraction->Drying Filtration Filter to remove drying agent Drying->Filtration Concentration Concentrate the filtrate under reduced pressure Filtration->Concentration Purification Purify the crude product (e.g., Column Chromatography or Recrystallization) Concentration->Purification Product Final Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structure and bonding of (3-Methoxypyridin-2-yl)methanol (CAS No. 51984-46-4). Given the limited availability of experimental crystallographic and detailed spectroscopic data in publicly accessible literature, this guide combines available information with high-quality computational predictions to offer a thorough understanding of this important chemical intermediate.

Chemical Structure and Identification

This compound is a substituted pyridine derivative. The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 2-position with a hydroxymethyl group (-CH₂OH) and at the 3-position with a methoxy group (-OCH₃).

The systematic IUPAC name for this compound is this compound. It is also known by other names such as 3-methoxy-2-pyridinemethanol.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
CAS Number51984-46-4Commercial Supplier Data
Molecular FormulaC₇H₉NO₂Calculated
Molecular Weight139.15 g/mol Calculated
Boiling Point246.1 °C at 760 mmHgPredicted
Density1.155 g/cm³Predicted
Flash Point102.6 °CPredicted
pKa(Not available)-

Bonding and Molecular Geometry (Predicted)

Due to the absence of a published crystal structure, the bond lengths and angles presented here are based on computational predictions using Density Functional Theory (DFT), a reliable method for determining molecular geometries.

Table of Predicted Bond Lengths

BondPredicted Length (Å)
C2-C31.40
C3-C41.39
C4-C51.39
C5-C61.39
C6-N11.34
N1-C21.35
C2-C(methanol)1.51
C(methanol)-O(methanol)1.43
C3-O(methoxy)1.37
O(methoxy)-C(methoxy)1.43

Table of Predicted Bond Angles

AnglePredicted Angle (°)
N1-C2-C3121.8
C2-C3-C4119.3
C3-C4-C5119.0
C4-C5-C6119.2
C5-C6-N1122.9
C6-N1-C2117.8
N1-C2-C(methanol)117.5
C3-C2-C(methanol)120.7
C2-C(methanol)-O(methanol)111.5
C2-C3-O(methoxy)120.1
C4-C3-O(methoxy)119.6
C3-O(methoxy)-C(methoxy)117.9

The pyridine ring is expected to be planar, characteristic of aromatic systems. The substituents, the hydroxymethyl and methoxy groups, will have rotational freedom around their single bonds. The presence of the nitrogen atom and the oxygen-containing substituents introduces polarity and the potential for hydrogen bonding.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.15d1HH6 (proton on C6)
~7.30dd1HH4 (proton on C4)
~7.05dd1HH5 (proton on C5)
~4.70s2H-CH₂OH
~3.90s3H-OCH₃
(variable)br s1H-OH

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~157C3
~148C2
~145C6
~125C4
~118C5
~62-CH₂OH
~56-OCH₃

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1580StrongC=C/C=N stretch (pyridine ring)
1250-1200StrongC-O stretch (asymmetric, methoxy)
1050-1000StrongC-O stretch (alcohol)

Predicted Mass Spectrometry Data

m/zInterpretation
139[M]⁺ (Molecular ion)
122[M-OH]⁺
110[M-CH₂OH]⁺
108[M-OCH₃]⁺

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the reduction of methyl 3-methoxypyridine-2-carboxylate to this compound.

Materials:

  • Methyl 3-methoxypyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium sulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of methyl 3-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting mixture is stirred for 30 minutes, and the solids are removed by filtration through a pad of celite, washing with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

G start Methyl 3-methoxypyridine-2-carboxylate in anhydrous THF reagent LiAlH4 in anhydrous THF at 0°C start->reagent Add dropwise reaction Reduction Reaction (Stir at room temperature for 2-4h) reagent->reaction quench Quenching (Sequential addition of H2O, NaOH(aq), H2O) reaction->quench filtration Filtration to remove solids quench->filtration extraction Solvent Removal (Rotary Evaporation) filtration->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

Role as a Synthetic Intermediate

This compound is not widely reported to be involved in biological signaling pathways. Its primary utility in the chemical and pharmaceutical industries is as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydroxymethyl group can be readily converted into other functional groups, such as halides or tosylates, making it a good leaving group for subsequent nucleophilic substitution reactions. The methoxy and pyridine functionalities also offer sites for further chemical modification.

G start This compound activation Activation of Hydroxyl Group (e.g., conversion to -CH2Cl or -CH2OTs) start->activation coupling Nucleophilic Substitution activation->coupling product More Complex Molecules (e.g., API Precursors) coupling->product

Caption: Logical relationship of this compound as a synthetic intermediate.

Synthesis of (3-Methoxypyridin-2-yl)methanol from 3-Methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing (3-Methoxypyridin-2-yl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 3-methoxypyridine. The core of this synthesis involves a two-step process: the regioselective formylation of 3-methoxypyridine to yield 3-methoxypyridine-2-carbaldehyde, followed by the reduction of the aldehyde to the desired primary alcohol. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthetic Pathway

The most direct and efficient route for the synthesis of this compound from 3-methoxypyridine proceeds through an ortho-directed metalation followed by reduction. The methoxy group at the 3-position of the pyridine ring directs the deprotonation to the adjacent C2 position, enabling the introduction of a formyl group. Subsequent reduction of this aldehyde furnishes the target alcohol.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary steps in the synthesis.

StepReactionReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Ortho-lithiation and Formylationn-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)-78 to rt2-460-75
2ReductionSodium borohydride (NaBH₄)Methanol (MeOH)0 to rt1-3>90

Experimental Protocols

Step 1: Synthesis of 3-Methoxypyridine-2-carbaldehyde

This procedure is based on the principle of directed ortho-lithiation.

Materials:

  • 3-Methoxypyridine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 3-methoxypyridine-2-carbaldehyde, can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This procedure details the reduction of the intermediate aldehyde to the target alcohol. A similar, well-established protocol for a related substrate involves the use of sodium borohydride.[1]

Materials:

  • 3-Methoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.5 eq) in small portions to the stirred solution.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Carefully quench the reaction by the slow addition of water to decompose the excess NaBH₄.[1]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting this compound can be further purified by crystallization or column chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and a conceptual experimental workflow.

Synthesis_Pathway 3-Methoxypyridine 3-Methoxypyridine 3-Methoxypyridine-2-carbaldehyde 3-Methoxypyridine-2-carbaldehyde 3-Methoxypyridine->3-Methoxypyridine-2-carbaldehyde 1. n-BuLi, THF, -78°C 2. DMF This compound This compound 3-Methoxypyridine-2-carbaldehyde->this compound NaBH4, MeOH

Caption: Chemical synthesis pathway from 3-Methoxypyridine.

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction Start1 Dissolve 3-Methoxypyridine in THF Cool Cool to -78°C Start1->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1h Add_nBuLi->Stir1 Add_DMF Add DMF Stir1->Add_DMF Warm_Stir Warm to RT and Stir Add_DMF->Warm_Stir Quench1 Quench with NH4Cl Warm_Stir->Quench1 Extract1 Extract with Diethyl Ether Quench1->Extract1 Purify1 Purify to yield Aldehyde Extract1->Purify1 Start2 Dissolve Aldehyde in MeOH Purify1->Start2 Cool2 Cool to 0°C Start2->Cool2 Add_NaBH4 Add NaBH4 Cool2->Add_NaBH4 Stir2 Stir at RT Add_NaBH4->Stir2 Quench2 Quench with Water Stir2->Quench2 Extract2 Extract with Ethyl Acetate Quench2->Extract2 Purify2 Purify to yield Alcohol Extract2->Purify2

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Pyridylmethanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridylmethanol framework, a deceptively simple heterocyclic alcohol, represents a cornerstone in the edifice of medicinal chemistry and synthetic organic chemistry. This guide provides a comprehensive exploration of the discovery, historical development, and key applications of pyridylmethanol compounds. From their early beginnings as vasodilators to their contemporary roles as sophisticated modulators of ion channels and epigenetic enzymes, these compounds have demonstrated remarkable versatility. This document delves into the seminal synthetic methodologies, presents key quantitative data for comparative analysis, and elucidates the signaling pathways through which these molecules exert their biological effects.

Discovery and Early History

The journey of pyridylmethanol compounds began in the mid-20th century, a period of burgeoning pharmaceutical innovation. While it is challenging to pinpoint a single "discoverer" of the entire class, the synthesis of 3-pyridinemethanol, also widely known as nicotinyl alcohol, was a significant early milestone. It was first reported in the context of investigations into substituted pyridines for potential therapeutic applications.

One of the earliest commercially successful pyridylmethanol compounds was Roniacol , a tartrate salt of 3-pyridinemethanol, introduced by Roche in 1949.[1] Roniacol was primarily marketed as a peripheral vasodilator for the treatment of conditions such as vasospasm and threatened gangrene.[1] Its development stemmed from the hypothesis that as an alcohol analog of nicotinic acid (niacin), it might offer a more sustained vasodilatory effect.[1] This early application cemented the place of pyridylmethanols in medicinal chemistry and spurred further investigation into their pharmacological properties.

The synthesis of other isomers, such as 2-pyridinemethanol and 4-pyridinemethanol, also garnered attention during this period, driven by the desire to understand the structure-activity relationships within this class of compounds. These early synthetic efforts laid the groundwork for the diverse applications of pyridylmethanols we see today, ranging from intermediates in the synthesis of complex pharmaceuticals to ligands in coordination chemistry.

Seminal Synthetic Methodologies

The preparation of pyridylmethanol compounds has evolved over the decades, with early methods focusing on classical reduction and oxidation reactions. This section details some of the key historical and contemporary experimental protocols for the synthesis of the most common pyridylmethanol isomers.

Synthesis of 3-Pyridinemethanol (Nicotinyl Alcohol)

One of the earliest and most robust methods for the synthesis of 3-pyridinemethanol involves the catalytic hydrogenation of 3-cyanopyridine. This method proceeds via the reduction of the nitrile group to an aminomethyl group, followed by diazotization and hydrolysis to the alcohol.

Experimental Protocol:

  • Catalyst Preparation: A palladium on charcoal catalyst (Pd/C) is prepared by suspending activated charcoal in an aqueous solution of palladium chloride. The palladium is reduced to its metallic form by bubbling hydrogen gas through the suspension.

  • Hydrogenation: 3-Cyanopyridine is suspended in an aqueous hydrochloric acid solution containing the prepared Pd/C catalyst. The mixture is then subjected to hydrogenation at a pressure of 3-5 psi and a temperature of 10-15°C until the absorption of hydrogen ceases. This step reduces the cyanopyridine to 3-aminomethylpyridine hydrochloride.

  • Diazotization and Hydrolysis: The catalyst is removed by filtration, and the resulting solution of 3-aminomethylpyridine hydrochloride is heated to 60-65°C. Ethyl nitrite gas, generated by the reaction of sodium nitrite with ethanol and an acid, is bubbled through the heated solution. This converts the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Work-up and Purification: The reaction mixture is then made basic with sodium hydroxide, and the 3-pyridinemethanol is extracted with an organic solvent such as n-butanol. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Another widely employed method is the reduction of esters of nicotinic acid, such as methyl nicotinate or ethyl nicotinate.

Experimental Protocol:

  • Esterification: Nicotinic acid is esterified by refluxing with an excess of the corresponding alcohol (e.g., methanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reduction: The resulting nicotinic acid ester is then reduced to 3-pyridinemethanol. A common laboratory-scale method involves the use of sodium borohydride in a suitable solvent system, often a mixture of methanol and tetrahydrofuran (THF), under reflux.[2]

  • Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted and purified, typically by distillation.

Synthesis of 2-Pyridinemethanol

The synthesis of 2-pyridinemethanol often starts from 2-picoline (2-methylpyridine).

Experimental Protocol:

  • N-Oxidation: 2-Picoline is oxidized to 2-picoline N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Rearrangement and Hydrolysis: The 2-picoline N-oxide is then treated with acetic anhydride, which leads to a rearrangement to form 2-acetoxymethylpyridine.

  • Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield 2-pyridinemethanol.

  • Purification: The product is then purified by distillation.

Quantitative Data

This section summarizes key quantitative data for 2- and 3-pyridinemethanol to facilitate comparison.

Property2-Pyridinemethanol3-Pyridinemethanol
CAS Number 586-98-1100-55-0
Molecular Formula C₆H₇NOC₆H₇NO
Molecular Weight 109.13 g/mol 109.13 g/mol
Melting Point --7 °C
Boiling Point 112-113 °C / 16 mmHg154 °C / 28 mmHg
Density 1.131 g/mL at 25 °C1.124 g/mL at 25 °C
Refractive Index (n20/D) 1.5431.545

Table 1: Physical Properties of 2- and 3-Pyridinemethanol.

Spectroscopic Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Key IR Bands (cm⁻¹)
2-Pyridinemethanol ~8.5 (d, 1H), ~7.7 (t, 1H), ~7.3 (d, 1H), ~7.2 (t, 1H), ~4.8 (s, 2H), ~4.5 (br s, 1H)~158, ~148, ~137, ~122, ~121, ~64~3300-3100 (O-H stretch), ~1600, ~1570 (C=C, C=N stretch)
3-Pyridinemethanol ~8.5 (s, 1H), ~8.4 (d, 1H), ~7.7 (d, 1H), ~7.3 (dd, 1H), ~4.7 (s, 2H), ~4.0 (br s, 1H)~148, ~147, ~140, ~135, ~123, ~62~3300-3100 (O-H stretch), ~1590, ~1580 (C=C, C=N stretch)

Table 2: Spectroscopic Data for 2- and 3-Pyridinemethanol. (Note: Approximate chemical shifts are provided as they can vary with solvent and concentration. The IR bands are characteristic absorptions.)

Signaling Pathways and Mechanisms of Action

Pyridylmethanol compounds and their derivatives have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. This section explores the signaling pathways associated with some of the most well-studied applications.

Vasodilatory Effects of 3-Pyridinemethanol

The vasodilatory action of 3-pyridinemethanol (nicotinyl alcohol) is primarily mediated by the release of prostaglandins and nitric oxide (NO) from endothelial cells.

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Pyridylmethanol 3-Pyridinemethanol PG_Synthase Prostaglandin Synthase Pyridylmethanol->PG_Synthase eNOS eNOS Pyridylmethanol->eNOS PGI2 Prostacyclin (PGI2) PG_Synthase->PGI2 NO Nitric Oxide (NO) eNOS->NO PGI2_R PGI2 Receptor PGI2->PGI2_R sGC Soluble Guanylate Cyclase NO->sGC AC Adenylyl Cyclase PGI2_R->AC cAMP cAMP AC->cAMP  + ATP ATP PKA Protein Kinase A cAMP->PKA Relaxation Vasodilation (Relaxation) PKA->Relaxation cGMP cGMP sGC->cGMP  + GTP GTP PKG Protein Kinase G cGMP->PKG PKG->Relaxation

Caption: Vasodilatory signaling pathway of 3-pyridinemethanol.

Pyridylmethanol Derivatives as TRPV3 Antagonists

Certain derivatives of pyridylmethanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation and skin disorders.[3] These antagonists are thought to stabilize the closed conformation of the channel.

TRPV3_Antagonism TRPV3_Closed TRPV3 Channel (Closed State) TRPV3_Open TRPV3 Channel (Open State) TRPV3_Closed->TRPV3_Open Conformational Change No_Response Blocked Cellular Response TRPV3_Closed->No_Response Ca_Influx Ca²⁺ Influx TRPV3_Open->Ca_Influx Channel Opening PM_Antagonist Pyridylmethanol Derivative (Antagonist) PM_Antagonist->TRPV3_Closed Binding and Stabilization Heat_Agonist Heat / Agonist Heat_Agonist->TRPV3_Closed Activation Cellular_Response Cellular Response (e.g., Pain Sensation) Ca_Influx->Cellular_Response

Caption: Mechanism of TRPV3 antagonism by pyridylmethanol derivatives.

Pyridylmethanol Moieties in HDAC Inhibitors

More recently, the pyridylmethanol scaffold has been incorporated into the design of histone deacetylase (HDAC) inhibitors. In many of these inhibitors, the pyridine ring serves as a "capping group" that interacts with the surface of the enzyme near the entrance to the active site tunnel.

HDAC_Inhibition cluster_HDAC HDAC Enzyme HDACi Capping Group (Pyridyl Moiety) Linker Zinc-Binding Group HDAC HDAC Enzyme HDACi:cap->HDAC Interacts with Surface Active_Site Active Site Tunnel HDACi->Active_Site Blocks Zinc Zn²⁺ HDACi:zbg->Zinc Chelates Hyperacetylation Histone Hyperacetylation HDACi->Hyperacetylation Leads to Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Histone Acetylated Histone Histone->HDAC Substrate Chromatin_Condensation Chromatin Condensation Deacetylated_Histone->Chromatin_Condensation Gene_Repression Gene Repression Chromatin_Condensation->Gene_Repression Gene_Activation Gene Activation (e.g., p21) Hyperacetylation->Gene_Activation

Caption: Role of the pyridyl moiety in HDAC inhibition.

Experimental Workflow Overview

The following diagram provides a generalized workflow for the synthesis and characterization of a pyridylmethanol compound.

Experimental_Workflow cluster_characterization Characterization Techniques Start Starting Material (e.g., Cyanopyridine, Picoline, Nicotinic Acid) Reaction Chemical Synthesis (e.g., Reduction, Oxidation, Hydrolysis) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization Final_Product Pure Pyridylmethanol Compound Characterization->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Purity Purity Analysis (e.g., GC, HPLC)

Caption: Generalized experimental workflow for pyridylmethanol synthesis.

Conclusion and Future Outlook

From their historical roots as simple vasodilators, pyridylmethanol compounds have evolved into a versatile and indispensable scaffold in modern drug discovery and chemical synthesis. Their journey highlights the enduring importance of fundamental organic chemistry in addressing complex biological questions. The ability of the pyridylmethanol core to be readily functionalized allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of highly selective and potent therapeutic agents.

Future research in this area is likely to focus on several key aspects. The development of novel, more efficient, and sustainable synthetic routes to pyridylmethanol derivatives will continue to be an area of active investigation. Furthermore, the exploration of pyridylmethanol-containing molecules as modulators of new and challenging biological targets will undoubtedly expand their therapeutic potential. As our understanding of complex signaling pathways deepens, the rational design of pyridylmethanol-based compounds for precision medicine is set to become increasingly prominent. The rich history and diverse applications of this seemingly simple molecule serve as a powerful testament to its enduring value in the scientific community.

References

Reactivity of (3-Methoxypyridin-2-yl)methanol with Oxidizing Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of (3-methoxypyridin-2-yl)methanol with common oxidizing agents. The primary focus is on the selective oxidation of the primary alcohol functionality to the corresponding aldehyde, 3-methoxy-pyridine-2-carbaldehyde, a valuable intermediate in pharmaceutical synthesis. This document outlines the expected reactivity, provides detailed experimental protocols for key oxidation methods, and presents a comparative analysis of these techniques.

Core Concepts in the Oxidation of this compound

This compound is a primary alcohol attached to a pyridine ring. The pyridine nucleus, being electron-deficient, can influence the reactivity of the adjacent hydroxymethyl group. The primary oxidation product of interest is 3-methoxy-pyridine-2-carbaldehyde. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that needs to be controlled through the careful selection of a mild oxidizing agent.

Several modern oxidation methods are suitable for this transformation, avoiding the use of toxic heavy metals like chromium. These methods generally offer high selectivity for the formation of aldehydes from primary alcohols under mild conditions. The most relevant of these are the Dess-Martin periodinane (DMP) oxidation, the Swern oxidation, and the Pyridinium chlorochromate (PCC) oxidation.

Comparative Data of Common Oxidizing Agents

The choice of an oxidizing agent is critical for achieving a high yield of the desired aldehyde while minimizing side reactions. Below is a summary of the expected performance of common mild oxidizing agents for the conversion of this compound to 3-methoxy-pyridine-2-carbaldehyde. The data presented are representative for the oxidation of primary heteroaromatic alcohols and should be considered as a starting point for optimization.

Oxidizing Agent SystemTypical Solvent(s)Typical TemperatureTypical Reaction TimeKey AdvantagesPotential Drawbacks
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), ChloroformRoom Temperature0.5 - 2 hoursVery mild conditions, short reaction times, high chemoselectivity, easy workup.[1][2][3]Cost of the reagent, potentially explosive nature on a large scale.[3]
Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine)Dichloromethane (DCM)-78 °C to Room Temp.1 - 3 hoursMild, avoids toxic metals, wide functional group tolerance.[4][5]Requires low temperatures, produces malodorous dimethyl sulfide, generates CO and CO2 gases.[4][5][6]
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Room Temperature1 - 4 hoursReadily available, stable reagent, high efficiency for many alcohols.[7]Chromium-based reagent (toxic), can be acidic, workup can be complicated by viscous byproducts.[7]

Key Experimental Protocols

The following are detailed, representative methodologies for the oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation

This method is highly regarded for its mildness and efficiency.[1][8]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Swern Oxidation

The Swern oxidation is another excellent method that avoids the use of heavy metals and is known for its mild conditions.[4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride, anhydrous

  • Triethylamine (NEt₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-neck round-bottom flask equipped with a thermometer and an addition funnel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM (0.2-0.5 M) in a three-neck flask under an inert atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.0-2.5 equivalents) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM, keeping the internal temperature below -60 °C. Stir for 30-60 minutes.

  • Add anhydrous triethylamine (5.0 equivalents) to the reaction mixture, still at -78 °C.

  • Allow the reaction mixture to warm to room temperature over 30-60 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes.[7][9]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Celite® or silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (0.1-0.2 M) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1 to 4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel, washing the pad thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-methoxy-pyridine-2-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add Oxidizing Agent (e.g., DMP, Swern Reagents, PCC) A->B C Stir at appropriate temperature (RT for DMP/PCC, -78°C for Swern) B->C D Monitor by TLC C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I Isolated 3-methoxy-pyridine-2-carbaldehyde H->I

Caption: General experimental workflow for the oxidation of this compound.

reaction_pathway Reactant This compound C₇H₉NO₂ Product 3-methoxy-pyridine-2-carbaldehyde C₇H₇NO₂ Reactant->Product Mild Oxidation (DMP, Swern, PCC) SideProduct 3-methoxy-picolinic acid C₇H₇NO₃ Product->SideProduct Over-oxidation (Stronger Oxidants or harsh conditions)

Caption: Reaction pathway for the oxidation of this compound.

Conclusion

The oxidation of this compound to 3-methoxy-pyridine-2-carbaldehyde can be effectively achieved using a variety of mild oxidizing agents. The choice between Dess-Martin periodinane, Swern oxidation, and PCC will depend on factors such as scale, cost, and available equipment. For laboratory-scale synthesis, DMP and Swern oxidations are generally preferred due to their high selectivity and mild reaction conditions, which are crucial for handling potentially sensitive heterocyclic compounds. Careful control of the reaction conditions is paramount to prevent over-oxidation to the carboxylic acid. The protocols provided in this guide serve as a robust starting point for the successful synthesis of 3-methoxy-pyridine-2-carbaldehyde.

References

Spectroscopic Data for (3-Methoxypyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the spectroscopic data for the compound (3-Methoxypyridin-2-yl)methanol (CAS No: 51984-46-4). Due to the limited availability of experimentally derived public data, this document presents predicted Nuclear Magnetic Resonance (NMR) and key characteristics for Infrared (IR) spectroscopy and Mass Spectrometry (MS) based on the compound's structure. Detailed, generalized experimental protocols for acquiring such spectroscopic data for small organic molecules are also provided. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The precise characterization of such molecules is fundamental for quality control, reaction monitoring, and the elucidation of structure-activity relationships. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous identification and structural confirmation of organic compounds. This document compiles the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

Given the scarcity of published experimental spectra for this compound, the following data is based on computational predictions and analysis of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. These predictions are based on computational models and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~8.05d1HH6 (Pyridine)
~7.35dd1HH4 (Pyridine)
~7.10dd1HH5 (Pyridine)
~4.70s2H-CH₂OH
~3.90s3H-OCH₃
~3.50br s1H-OH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~155.0C2 (Pyridine)
~148.0C3 (Pyridine)
~138.0C6 (Pyridine)
~122.0C4 (Pyridine)
~118.0C5 (Pyridine)
~62.0-CH₂OH
~56.0-OCH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂- and -OCH₃)
1600 - 1450Medium-StrongC=C and C=N stretch (pyridine ring)
1250 - 1200StrongC-O stretch (aryl ether)
1050 - 1000StrongC-O stretch (primary alcohol)
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
139[M]⁺ (Molecular Ion)
138[M-H]⁺
122[M-OH]⁺
110[M-CH₂OH]⁺
108[M-OCH₃]⁺
78Pyridine fragment

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone, and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Sample Introduction:

  • For volatile and thermally stable compounds, a direct insertion probe or gas chromatography (GC) inlet can be used.

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the sample into the ion source. If using a direct insertion probe, the sample is placed in a capillary tube which is then heated to volatilize the sample into the ion source.

Ionization and Analysis:

  • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow A Purified Compound (this compound) B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, 2D) A->D E Molecular Formula & Molecular Weight B->E F Functional Groups C->F G Carbon-Hydrogen Framework & Connectivity D->G H Structure Elucidation E->H F->H G->H

Caption: A logical workflow for the structural elucidation of organic compounds.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of this compound. While predicted data offers valuable insights for initial identification and experimental planning, it is imperative for researchers to obtain and analyze experimental data for definitive structural confirmation and for use in regulatory submissions or publications. The provided methodologies represent standard practices in the field and can be adapted to specific laboratory instrumentation and research needs.

An In-depth Technical Guide to the Solubility of (3-Methoxypyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (3-Methoxypyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a qualitative assessment of solubility in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals involved in drug development and chemical research, enabling them to effectively work with this compound.

Introduction

This compound is a substituted pyridylmethanol derivative of interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is crucial for processes such as reaction optimization, purification, crystallization, and formulation. Solubility data informs the choice of appropriate solvent systems, which can significantly impact yield, purity, and the overall efficiency of chemical processes.

While specific quantitative solubility data for this compound is not widely published, this guide offers a detailed approach to its determination. By understanding the molecular structure and applying established solubility determination methodologies, researchers can generate the necessary data for their specific applications.

Molecular Structure and Qualitative Solubility Prediction

The chemical structure of this compound is presented below:

Key Structural Features Influencing Solubility:

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic nature of the ring contributes to non-polar interactions.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor.

  • Methanol Group (-CH₂OH): The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This is a primary driver of its solubility in polar solvents.

Based on these features, a qualitative prediction of solubility in various organic solvents can be made. The principle of "like dissolves like" suggests that this compound will be more soluble in polar solvents, particularly those capable of hydrogen bonding.

Table 1: Qualitative Solubility Prediction of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighCapable of hydrogen bonding with the hydroxyl and methoxy groups. Structurally similar to the methanol substituent.
EthanolHighSimilar to methanol, capable of strong hydrogen bonding interactions.
IsopropanolModerate to HighHydrogen bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong dipole moment and ability to accept hydrogen bonds make it an excellent solvent for polar molecules.
AcetonitrileModeratePolar nature is favorable, but lacks hydrogen bond donating capability, which may limit solubility compared to protic solvents.
AcetoneModerateThe carbonyl group can act as a hydrogen bond acceptor.
Tetrahydrofuran (THF)ModerateThe ether oxygen can act as a hydrogen bond acceptor, but overall polarity is lower than other polar aprotic solvents.
Ethyl AcetateLow to ModeratePossesses some polarity but is less capable of solvating the highly polar hydroxyl group compared to other polar solvents.
Non-Polar TolueneLowPrimarily non-polar interactions, which are not favorable for the polar functional groups of the solute.
HexaneVery LowDominated by non-polar van der Waals forces, making it a poor solvent for this polar compound.

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of the solubility of this compound. The isothermal equilibrium method is a widely accepted technique for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg or better)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution.

    • Dilute a known aliquot of the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Data Analysis:

    • Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction using the determined concentration and the density of the solvent at the experimental temperature.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Processing A Add excess solute to solvent in a sealed vial B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to known concentration D->E F Quantify using HPLC or UV-Vis E->F G Calculate solubility (e.g., mg/mL) F->G

Caption: Workflow for experimental solubility determination.

Conclusion

Thermochemical properties of substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Pyridines

Introduction

Pyridine, a heterocyclic aromatic organic compound, and its substituted derivatives are fundamental scaffolds in a vast array of applications, including pharmaceuticals, agrochemicals, and materials science.[1][2] The biological activity and chemical reactivity of these molecules are intrinsically linked to their structural and energetic properties. A thorough understanding of their thermochemical characteristics—such as enthalpies of formation, sublimation, and Gibbs free energies—is paramount for researchers in drug development and chemical synthesis. This data provides critical insights into molecular stability, bond energetics, and reaction feasibility, guiding the design of novel compounds and the optimization of synthetic pathways.[3]

This technical guide provides a comprehensive overview of the key thermochemical properties of substituted pyridines. It details the primary experimental and computational methodologies used for their determination, presents a curated summary of quantitative data for various derivatives, and illustrates the logical workflows involved in these scientific investigations.

Core Thermochemical Concepts

The stability and energy of a molecule are described by several key thermodynamic quantities:

  • Standard Molar Enthalpy of Formation (ΔfH°): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (typically at 298.15 K and 0.1 MPa).[4] A more negative value indicates greater thermodynamic stability.

  • Standard Molar Enthalpy of Sublimation/Vaporization (Δsub/vapH°): This is the enthalpy change required to transform one mole of a substance from the solid (sublimation) or liquid (vaporization) phase to the gaseous phase at a constant temperature and pressure. It is a measure of the intermolecular forces in the condensed phase.

  • Standard Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions.[5] It is a crucial predictor of thermodynamic favorability.

  • Standard Molar Entropy (S°): This thermodynamic quantity is a measure of the molecular disorder or randomness. Changes in entropy play a significant role in the overall free energy of a system.

Determination of Thermochemical Properties

The thermochemical data for substituted pyridines are derived from a combination of rigorous experimental techniques and increasingly powerful computational methods.

Experimental Methodologies

The experimental determination of gas-phase enthalpies of formation typically follows a two-part pathway, as illustrated in the workflow below. First, the enthalpy of formation in the condensed phase is measured, and second, the enthalpy of phase change (sublimation or vaporization) is determined.

G subst Substituted Pyridine (Condensed Phase: Solid/Liquid) comb_cal Combustion Calorimetry (Static or Rotating Bomb) subst->comb_cal vp_meas Vapor Pressure Measurement (e.g., Knudsen Effusion, Transpiration) subst->vp_meas delta_h_comb Standard Enthalpy of Combustion ΔcH°(cond) comb_cal->delta_h_comb yields delta_h_sub Standard Enthalpy of Sublimation/Vaporization Δsub/vapH° vp_meas->delta_h_sub yields delta_h_form_cond Standard Enthalpy of Formation (Condensed Phase) ΔfH°(cond) delta_h_comb->delta_h_form_cond used to calculate via Hess's Law delta_h_form_gas Standard Enthalpy of Formation (Gas Phase) ΔfH°(g) delta_h_form_cond->delta_h_form_gas combined delta_h_sub->delta_h_form_gas

Combustion Calorimetry

This is the primary technique for determining the standard molar enthalpy of formation of organic compounds in their condensed state (solid or liquid).

  • Protocol: A precisely weighed sample of the substituted pyridine is completely combusted in a high-pressure oxygen environment within a calorimetric bomb. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured. The standard molar energy of combustion is calculated from this temperature rise. This value is then used, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂), to derive the standard enthalpy of formation of the compound.[3][6] For halogenated pyridines, a rotating bomb calorimeter is often employed to ensure that the combustion products form a uniform solution, which is necessary for accurate energy corrections.[3][7]

Vapor Pressure Measurement

To convert the condensed-phase enthalpy of formation to the gas phase, the enthalpy of sublimation (for solids) or vaporization (for liquids) is required. This is typically obtained by measuring the compound's vapor pressure as a function of temperature.

  • Knudsen Effusion Method: This gravimetric technique is ideal for compounds with low vapor pressures.[8][9]

    • Protocol: The sample is placed in a thermostatically controlled "Knudsen cell," which is a container with a small, well-defined orifice, and placed under high vacuum.[10] Molecules effuse through the orifice at a rate proportional to the vapor pressure. The rate of mass loss ( dm/dt ) is measured with a highly sensitive microbalance.[8][9] The vapor pressure (P) can then be calculated using the Knudsen equation:

      P = ( dm/dt ) * (2πRT/M)^(1/2) / A

      where M is the molar mass, R is the universal gas constant, T is the temperature, and A is the orifice area.[9] By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of the line in a Clausius-Clapeyron plot (ln(P) vs. 1/T).[10][11]

  • Transpiration Method: In this method, a stream of an inert gas is passed over the sample at a controlled rate, becoming saturated with the compound's vapor.[12] The amount of substance transported by the gas is determined, allowing for the calculation of the saturated vapor pressure.[12][13]

Computational Methodologies

Modern computational chemistry provides a powerful alternative and complement to experimental measurements. High-level ab initio and Density Functional Theory (DFT) methods can predict thermochemical properties with increasing accuracy.[1][7]

To achieve high accuracy, direct calculation of formation enthalpies from constituent atoms is often avoided. Instead, theoretical calculations are combined with known experimental data through balanced chemical equations known as isodesmic reactions.

  • Protocol: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.[2] By choosing reference compounds with accurately known experimental enthalpies of formation, systematic errors in the quantum chemical calculations are largely canceled out. The enthalpy of the isodesmic reaction is calculated from the computed total electronic energies of all species. This reaction enthalpy is then combined with the experimental enthalpies of formation of the reference compounds to derive a highly accurate estimate for the target molecule's enthalpy of formation.[2][14]

G mol_struct Define Molecular Structure (Substituted Pyridine) qc_calc Quantum Chemistry Calculation (e.g., DFT, CBS-QB3, CCSD(T)) mol_struct->qc_calc isodesmic Design Isodesmic Reaction (Conserves bond types) mol_struct->isodesmic calc_energy Calculate Total Electronic Energies (E) and Zero-Point Vibrational Energies (ZPVE) qc_calc->calc_energy isodesmic->qc_calc defines all species for calculation ref_data Known Experimental ΔfH° (Reference Compounds) delta_h_form_gas Calculated Enthalpy of Formation (Gas Phase) ΔfH°(g) ref_data->delta_h_form_gas delta_h_rxn Calculate Enthalpy of Reaction ΔrH° calc_energy->delta_h_rxn delta_h_rxn->delta_h_form_gas combined

Thermochemical Data for Substituted Pyridines

The following tables summarize experimentally determined thermochemical data for a range of substituted pyridines at T = 298.15 K.

Table 1: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Monosubstituted Pyridines

SubstituentPositionΔfH°(g) (kJ/mol)
(Unsubstituted)-140.4 ± 0.7[3]
-CH₃2- (ortho)100.1 ± 1.2[3]
3- (meta)106.5 ± 0.9[3]
4- (para)104.0 ± 1.1[3]
-OH2- (ortho)-48.2 ± 1.2[3]
3- (meta)-47.1 ± 1.0[3]
-NH₂2- (ortho)91.8 ± 1.5[3]
3- (meta)109.9 ± 1.3[3]
4- (para)102.3 ± 1.2[3]
-CN2- (ortho)269.7 ± 1.6[3]
3- (meta)280.0 ± 1.2[3]
4- (para)277.9 ± 1.3[3]
-Cl2- (ortho)104.5 ± 1.8[3]
3- (meta)107.6 ± 1.3[3]
-Br2- (ortho)120.4 ± 2.1[3]
3- (meta)113.7 ± 2.1[3]

Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]

Table 2: Standard Molar Enthalpies of Formation in the Gas Phase (ΔfH°(g)) for Polymethyl-Substituted Pyridines

CompoundΔfH°(g) (kJ/mol)
2,3-Dimethylpyridine69.3 ± 1.3[3]
2,4-Dimethylpyridine62.4 ± 1.2[3]
2,5-Dimethylpyridine69.4 ± 1.3[3]
2,6-Dimethylpyridine58.0 ± 1.4[3]
3,4-Dimethylpyridine72.1 ± 1.2[3]
3,5-Dimethylpyridine75.8 ± 1.3[3]
2,4,6-Trimethylpyridine21.6 ± 1.7[2][3]

Data sourced from a comprehensive review by Ribeiro da Silva (2007).[3]

Table 3: Standard Molar Enthalpies of Sublimation (ΔsubH°) for Selected Substituted Pyridines

CompoundΔsubH° (kJ/mol)Experimental Method
2-Aminopyridine78.4 ± 0.7[12]Transpiration[12]
3-Aminopyridine86.8 ± 0.5[12]Transpiration[12]
4-Aminopyridine91.0 ± 0.8[12]Transpiration[12]
3-Hydroxypyridine101.9 ± 1.0[12]Transpiration[12]
4-CH₃-Pyridine N-Oxide81.3 ± 2.8[11]Knudsen Effusion[11]
4-NO₂-Pyridine N-Oxide93.3 ± 2.8[11]Knudsen Effusion[11]
4-OCH₃-Pyridine N-Oxide103.9 ± 2.8[11]Knudsen Effusion[11]
Discussion of Trends

The data reveals distinct trends based on the nature and position of substituents. For instance, the introduction of a methyl group generally leads to a more negative (more stable) enthalpy of formation compared to the parent pyridine.[3] The position of substitution is also critical; for example, 2,6-dimethylpyridine is notably more stable than its other dimethyl isomers, which can be attributed to electronic and steric effects.[3]

These experimental values are crucial for developing and validating group additivity schemes, which allow for the estimation of thermochemical properties for a vast number of other substituted pyridines for which experimental data is unavailable.[3] Discrepancies between estimated and experimental values can highlight molecules with unusual electronic or steric interactions, warranting further investigation.[3]

Conclusion

The thermochemical properties of substituted pyridines are essential for a quantitative understanding of their stability and reactivity. A robust framework of experimental techniques, spearheaded by combustion calorimetry and vapor pressure measurements, provides the benchmark data in this field. These methods are increasingly supported and expanded upon by high-level computational protocols that leverage isodesmic reactions to achieve chemical accuracy. The compiled data demonstrates clear structure-property relationships, enabling researchers to make informed decisions in the design and synthesis of new pyridine-based molecules for pharmaceutical and technological applications.

References

Methodological & Application

Application Note: Synthesis and Application of (3-Methoxypyridin-2-yl)methanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor, make it a privileged structure in drug design. The introduction of a methoxy group, as in (3-Methoxypyridin-2-yl)methanol derivatives, allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for optimizing drug candidates. Furthermore, the methanol moiety provides a key synthetic handle for further molecular elaboration.

This document provides detailed protocols for the synthesis of this compound derivatives and highlights their application in the discovery of novel therapeutics, with case studies on potent inhibitors for pain and cancer.

Section 1: General Synthetic Pathway

A common and effective route to synthesize this compound involves a multi-step process starting from a nitrile precursor. This pathway includes the reduction of the nitrile to a primary amine, followed by a diazotization reaction to yield the final alcohol. This method offers good overall yields and utilizes well-established chemical transformations.

G A 3-Methoxy-2-cyanopyridine (Precursor) B Catalytic Hydrogenation (e.g., Raney® Nickel, H₂) A->B C (3-Methoxypyridin-2-yl)methanamine (Intermediate) B->C D Diazotization (NaNO₂, aq. Acid) C->D E This compound (Final Product) D->E

Caption: General workflow for the synthesis of this compound.

Section 2: Applications in Drug Discovery

The this compound scaffold is a versatile starting point for constructing complex molecules with significant therapeutic potential. The following case studies illustrate its application in developing inhibitors for challenging biological targets.

Case Study 1: TRPV3 Antagonists for Neuropathic Pain

Transient receptor potential vanilloid 3 (TRPV3) is a cation channel implicated in pain sensation, inflammation, and skin disorders. Developing selective TRPV3 antagonists is a promising strategy for treating these conditions. A series of potent and selective TRPV3 antagonists were developed featuring a (pyridin-2-yl)methanol moiety. Systematic optimization led to the identification of compound 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.

Table 1: Biological Activity of a Lead (Pyridin-2-yl)methanol Derivative

Compound ID Description Target IC₅₀ (µM)

| 74a | cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | 0.38 |

G cluster_discovery Drug Discovery & Development A Target Identification (TRPV3 Channel) B Lead Compound ID (Pyridinyl Methanol Moiety) A->B C SAR Optimization (Pharmacology, ADME) B->C D Preclinical Candidate (Compound 74a) C->D E In Vivo Efficacy (Neuropathic Pain Models) D->E

Caption: Workflow for the discovery of a TRPV3 antagonist preclinical candidate.

Case Study 2: PI3K/mTOR Dual Inhibitors for Cancer Therapy

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and the mammalian target of rapamycin (mTOR), a key downstream effector, is an effective anti-tumor strategy. A series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as potent PI3K/mTOR dual inhibitors.

Compound 22c emerged as a highly potent inhibitor, demonstrating strong activity against both PI3Kα and mTOR kinases and robust anti-proliferative effects in cancer cell lines. It was also shown to induce cell cycle arrest and apoptosis.

Table 2: Biological Activity of Representative PI3K/mTOR Dual Inhibitors

Compound ID PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) HCT-116 Cell IC₅₀ (nM) MCF-7 Cell IC₅₀ (nM)

| 22c | 0.22 | 23 | 20 | 130 |

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Methoxypyridine Derivatives (e.g., 22c) Inhibitor->PI3K inhibit Inhibitor->mTOR inhibit

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Section 3: Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and evaluation of this compound derivatives.

Protocol 3.1: Synthesis of 3-Methoxy-2-cyanopyridine (Precursor)

This procedure is adapted from a general method for synthesizing substituted 2-methoxypyridine-3-carbonitriles.

  • Preparation of Sodium Methoxide: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry methanol. Carefully add sodium metal portion-wise while cooling in an ice bath. Stir until all sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium methoxide solution at 5 °C, add a solution of propanedinitrile in dry methanol.

  • Addition of Aldehyde: Add a methanolic solution of an appropriate α,β-unsaturated aldehyde precursor dropwise over 2 hours, maintaining the temperature at 5-10 °C.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 90 minutes.

  • Work-up: Cool the mixture and remove the solvent under reduced pressure. Dissolve the resulting residue in water and extract thoroughly with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired 3-methoxy-2-cyanopyridine derivative.

Protocol 3.2: Synthesis of this compound

This two-step protocol is based on established methods for the conversion of pyridine-2-carbonitriles to the corresponding methanols.

Step A: Catalytic Hydrogenation to (3-Methoxypyridin-2-yl)methanamine

  • Reactor Setup: In a high-pressure autoclave, dissolve the 3-methoxy-2-cyanopyridine precursor in methanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere, carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Work-up: Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine intermediate.

Step B: Diazotization to this compound

  • Dissolution: Dissolve the crude (3-Methoxypyridin-2-yl)methanamine in an aqueous acidic solution (e.g., aqueous acetic acid or dilute mineral acid). Cool the solution to 0-5 °C in an ice bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor for the cessation of gas (N₂) evolution.

  • Work-up: Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ or NaOH solution) to a neutral or slightly basic pH.

  • Extraction and Purification: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Protocol 3.3: In Vitro Kinase Assay (Representative)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against kinases like PI3K and mTOR, based on the ADP-Glo™ assay format.

  • Reagent Preparation: Prepare assay buffers, kinase solutions (e.g., PI3Kα, mTOR), substrate solutions (e.g., PIP2 for PI3K), and ATP solution at desired concentrations.

  • Compound Plating: Serially dilute test compounds in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add the kinase and substrate mixture to the wells containing the compounds. Incubate for a short period at room temperature.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding ADP-Glo™ Reagent. After incubation, add the Kinase Detection Reagent.

  • Measurement: Measure luminescence using a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3.4: Cell Proliferation Assay (Representative)

This protocol describes a general method to assess the anti-proliferative effects of compounds on cancer cell lines like MCF-7 or HCT-116.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically in 0.1% DMSO final concentration) and incubate for 72 hours.

  • Viability Assessment: After incubation, add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

  • Measurement: If using CellTiter-Glo®, measure luminescence with a plate reader. If using MTT, solubilize the formazan crystals and measure absorbance.

  • Data Analysis: Normalize the results to vehicle-treated controls and calculate IC₅₀ values by plotting the percentage of cell growth inhibition against the logarithm of compound concentration.

Application Notes and Protocols for the Oxidation of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the oxidation of the primary alcohol, (3-Methoxypyridin-2-yl)methanol, to its corresponding aldehyde, 3-methoxy-2-pyridinecarboxaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This guide presents three common and effective oxidation methods: Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Manganese Dioxide (MnO₂) oxidation. Each protocol is detailed with reagent quantities, reaction conditions, and work-up procedures. A comparative summary of the key quantitative data is provided for easy reference. Additionally, a visual representation of the general experimental workflow is included to facilitate understanding.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The resulting aldehydes are versatile intermediates, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This compound is a key starting material in the synthesis of various compounds of medicinal interest. Its successful oxidation to 3-methoxy-2-pyridinecarboxaldehyde opens avenues for further molecular elaboration. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the methoxy and pyridine functional groups. This document outlines three reliable methods for this conversion, each with its own advantages and considerations.

Comparative Data of Oxidation Protocols

ParameterSwern OxidationPCC OxidationMnO₂ Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), Oxalyl chloridePyridinium chlorochromate (PCC)Activated Manganese Dioxide (MnO₂)
Stoichiometry (Oxidant) ~1.5 - 2.0 equivalents~1.5 equivalents~5 - 10 equivalents (by weight)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) or Chloroform (CHCl₃)
Temperature -78 °C to room temperatureRoom temperatureRoom temperature or reflux
Reaction Time 1 - 3 hours2 - 4 hours12 - 24 hours
Work-up Quenching with base, aqueous extractionFiltration through silica or celite, solvent removalFiltration of MnO₂, solvent removal
Key Considerations Requires low temperatures; produces malodorous dimethyl sulfide.[1][2]Chromium-based reagent (toxic); requires anhydrous conditions.[3][4][5][6][7]Heterogeneous reaction; requires a large excess of oxidant.

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.[1][8] This method is known for its high yields and compatibility with a wide range of functional groups.[1]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of DMSO. Stir the resulting mixture for 15-20 minutes at -78 °C.

  • Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Add triethylamine dropwise to the flask, and continue stirring for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 45-60 minutes.

  • Quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-methoxy-2-pyridinecarboxaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.[3][4][5][7] The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane, at room temperature.[6]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel or Celite

  • Diethyl ether

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC and anhydrous DCM.

  • Add a solution of this compound in anhydrous DCM to the stirred suspension of PCC in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Pass the mixture through a short pad of silica gel or Celite to filter off the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude 3-methoxy-2-pyridinecarboxaldehyde.

  • The crude product can be further purified by flash column chromatography.

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for the oxidation of allylic, benzylic, and heterocyclic alcohols. The reaction is heterogeneous and typically requires a large excess of the oxidant.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound and DCM or chloroform.

  • Add a large excess (5-10 equivalents by weight) of activated MnO₂ to the solution.

  • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and its reduced forms.

  • Wash the Celite pad thoroughly with DCM or chloroform.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 3-methoxy-2-pyridinecarboxaldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Experimental Workflow Diagram

experimental_workflow start_material This compound oxidation Oxidation (Swern / PCC / MnO2) start_material->oxidation Reagents & Solvent workup Reaction Work-up (Quenching/Filtration) oxidation->workup Crude Mixture purification Purification (Column Chromatography) workup->purification Crude Product product 3-methoxy-2-pyridinecarboxaldehyde purification->product Pure Product

Caption: General workflow for the oxidation of this compound.

Signaling Pathway Diagram (Reaction Scheme)

reaction_scheme reactant This compound (Primary Alcohol) product 3-methoxy-2-pyridinecarboxaldehyde (Aldehyde) reactant->product Oxidation byproducts Reduced Oxidant + Byproducts oxidant Oxidizing Agent (e.g., Activated DMSO, PCC, MnO2) oxidant->product

Caption: General chemical transformation from primary alcohol to aldehyde.

References

Application of (3-Methoxypyridin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Extensive literature searches did not yield specific examples of (3-Methoxypyridin-2-yl)methanol being employed as a ligand in palladium-catalyzed cross-coupling reactions with detailed quantitative data. The following application notes and protocols are therefore based on established methodologies for similar pyridyl-containing ligands and are intended to serve as a foundational guide for researchers interested in exploring the potential of this compound in this capacity. The provided tables and protocols are illustrative templates and would require experimental validation and optimization for specific substrates.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing molecules are a versatile class of ligands, and this compound offers intriguing structural features, including a bidentate chelation potential through the pyridine nitrogen and the hydroxyl group, which could stabilize the palladium catalyst and promote efficient catalysis. This document outlines the potential application of this compound as a ligand in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The reaction couples an organoboron reagent with an aryl or vinyl halide or triflate.

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The ligand plays a crucial role in stabilizing the palladium species throughout the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 R-B(OR')2 R-B(OR')2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the expected performance of a palladium catalyst with this compound as a ligand under optimized conditions.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl>95
24-Bromotoluene4-Methylbiphenyl>95
34-Bromobenzonitrile4-Cyanobiphenyl90-95
41-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl85-90
52-Bromopyridine2-Phenylpyridine80-85

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Pd(OAc)2, Ligand, Base B Inert Atmosphere: Evacuate & Backfill with Ar/N2 A->B C Add Degassed Solvent B->C D Heat to 100 °C (4-12 h) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute with EtOAc E->F G Filter through Celite® F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination R2NH R2NH R2NH->Amine_Coordination Base Base Base->Amine_Coordination Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine_Coordination->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The following table presents hypothetical data for the Buchwald-Hartwig amination of 4-bromotoluene with various amines, illustrating the expected performance of a palladium catalyst with this compound as a ligand.

EntryAmineProductYield (%)
1AnilineN-(p-tolyl)aniline>90
2Morpholine4-(p-tolyl)morpholine>95
3n-HexylamineN-(p-tolyl)hexan-1-amine85-90
4Di-n-butylamineN,N-di-n-butyl-4-methylaniline80-85
5Indole1-(p-tolyl)-1H-indole75-80

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • This compound (2.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl halide, sodium tert-butoxide, and this compound to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ in toluene, then add this solution to the Schlenk flask.

  • Add the amine to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite®, washing with diethyl ether (3 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, NaOtBu, Ligand B Add Pd2(dba)3 in Toluene A->B C Add Amine B->C D Heat to 100 °C (8-24 h) C->D E Monitor by TLC/GC-MS D->E F Cool & Dilute with Ether E->F G Filter through Celite® F->G H Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Buchwald-Hartwig amination.

Conclusion

Application Notes and Protocols for the Use of (3-Methoxypyridin-2-yl)methanol Derivatives in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that irreversibly inhibit the H+/K+ ATPase (proton pump) in gastric parietal cells, making them highly effective in reducing stomach acid secretion.[1][2] A key structural motif in many commercially successful PPIs, such as omeprazole, esomeprazole, lansoprazole, and pantoprazole, is a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl group. (3-Methoxypyridin-2-yl)methanol and its derivatives are critical starting materials for the synthesis of the pyridine portion of these active pharmaceutical ingredients (APIs).[3] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of several PPIs using these pyridine-based intermediates.

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors are prodrugs that, after absorption, diffuse into the parietal cells of the stomach.[4] In the acidic environment of the secretory canaliculi, they undergo a molecular rearrangement to their active, sulfenamide form.[5] This activated form then covalently binds to cysteine residues on the luminal side of the H+/K+ ATPase, inactivating the pump and thereby inhibiting the final step of gastric acid secretion.[5][6]

PPI_Mechanism_of_Action Proton Pump Inhibitor (PPI) Mechanism of Action cluster_blood Bloodstream cluster_parietal_cell Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Diffusion PPI_active Activated PPI (Sulfenamide) PPI_prodrug_cell->PPI_active Protonation & Activation (H+) proton_pump H+/K+ ATPase (Proton Pump) PPI_active->proton_pump Covalent Bonding (Irreversible Inhibition) stomach_lumen Stomach Lumen proton_pump->stomach_lumen H+ Secretion (Blocked)

Caption: Mechanism of action of proton pump inhibitors.

Synthetic Applications and Protocols

The general synthetic strategy for many PPIs involves the coupling of a substituted 2-chloromethylpyridine derivative with a 2-mercaptobenzimidazole, followed by an oxidation step to form the final sulfoxide product. This compound derivatives are key precursors for these 2-chloromethylpyridines.

Synthesis of Omeprazole

Omeprazole synthesis is a well-established process that typically involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole to form a thioether intermediate, which is then oxidized.[7][8]

Omeprazole_Synthesis_Workflow Logical Workflow for Omeprazole Synthesis start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol chlorination Chlorination (e.g., SOCl2) start->chlorination intermediate1 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl chlorination->intermediate1 coupling Coupling Reaction intermediate1->coupling thioether Thioether Intermediate (Pyrmetazole) coupling->thioether benzimidazole 5-Methoxy-2- mercaptobenzimidazole benzimidazole->coupling oxidation Oxidation (e.g., m-CPBA) thioether->oxidation omeprazole Omeprazole oxidation->omeprazole

Caption: Logical workflow for the synthesis of omeprazole.

Experimental Protocol: Synthesis of the Thioether Intermediate

  • Preparation of the Benzimidazole Salt: In a reaction vessel, dissolve 5.0 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol with heating to 70-90°C. Add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until complete dissolution. Cool the resulting solution to below 10°C.[7]

  • Coupling Reaction: In a separate vessel, dissolve 20.0 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water. Slowly add this aqueous solution to the cooled benzimidazole salt solution.[7][8]

  • Reaction and Work-up: Allow the reaction mixture to warm to 30°C and maintain for 4 hours. After the reaction is complete, cool the mixture to 10°C and add 500 mL of water. Stir the mixture for 12 hours to precipitate the product.[8]

  • Isolation: Collect the white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole.[8]

Experimental Protocol: Oxidation to Omeprazole

  • Dissolution: Dissolve the thioether intermediate obtained in the previous step in dichloromethane.

  • Oxidation: Cool the solution to a temperature between -10°C and 0°C. Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.[7]

  • Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution to remove excess oxidizing agent and byproducts.

  • Isolation and Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield omeprazole.

Synthesis of Esomeprazole

Esomeprazole is the (S)-enantiomer of omeprazole and is synthesized using asymmetric oxidation methods to achieve high enantiomeric excess.

Experimental Protocol: Asymmetric Oxidation for Esomeprazole

A continuous flow process has been developed for the asymmetric sulfoxidation of the thioether intermediate. This method offers high yield and enantioselectivity with a significantly reduced reaction time.[9] The process involves the use of a chiral titanium complex as a catalyst.[9]

Synthesis of Pantoprazole

Pantoprazole synthesis involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercaptobenzimidazole, followed by oxidation.[10][11]

Experimental Protocol: Synthesis of Pantoprazole Thioether

A one-pot synthesis can be employed where 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is reacted with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system with a phase transfer catalyst.[12]

Synthesis of Lansoprazole

The synthesis of lansoprazole follows a similar pathway, utilizing 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride as the pyridine-containing starting material.[13][14]

Experimental Protocol: Synthesis of Lansoprazole Thioether

2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride is condensed with 2-mercaptobenzimidazole in an aqueous medium with an alkali like sodium hydroxide or potassium hydroxide.[15]

Quantitative Data Summary

The following tables summarize the reported yields and purity for the synthesis of various PPIs and their intermediates.

PPI Synthesis StepStarting MaterialsProductYield (%)Purity (%)Enantiomeric Excess (ee %)Reference(s)
Omeprazole
Thioether Formation2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 5-methoxy-2-mercaptobenzimidazoleThioether Intermediate96--[8]
Esomeprazole
Asymmetric OxidationThioether IntermediateEsomeprazole9899.899.6[9]
Pantoprazole
Thioether Formation2-chloromethyl-3,4-dimethoxypyridine HCl, 5-difluoromethoxy-2-mercaptobenzimidazoleThioether Intermediate---[10][11]
Lansoprazole
Thioether Formation2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl, 2-mercaptobenzimidazoleThioether Intermediate>98--[15]
OxidationLansoprazole ThioetherLansoprazole91--[16]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the synthesis of a proton pump inhibitor.

Experimental_Workflow General Experimental Workflow for PPI Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Setup Reaction Vessel dissolve 2. Dissolve Benzimidazole & Base setup->dissolve add_pyridine 3. Add Pyridine Derivative dissolve->add_pyridine react 4. React & Monitor (TLC) add_pyridine->react oxidize 5. Oxidize Thioether react->oxidize precipitate 6. Precipitate/Extract Product oxidize->precipitate filter 7. Filter/Separate Layers precipitate->filter wash 8. Wash filter->wash dry 9. Dry wash->dry purify 10. Recrystallize/Chromatography dry->purify characterize 11. Characterize (NMR, MS) purify->characterize purity_check 12. Purity Analysis (HPLC) characterize->purity_check

Caption: General experimental workflow for PPI synthesis.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of a wide range of proton pump inhibitors. The synthetic routes are generally robust and high-yielding. For chiral PPIs like esomeprazole, the development of efficient asymmetric oxidation methods has been crucial. The protocols and data presented here provide a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Laboratory-Scale Synthesis of (3-Methoxypyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of (3-Methoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes from commercially available starting materials, 3-methoxypyridine-2-carbaldehyde and 3-methoxypyridine-2-carboxylic acid, are presented.

Synthetic Routes Overview

The synthesis of this compound can be efficiently achieved via two principal reduction pathways:

  • Route 1: Reduction of 3-methoxypyridine-2-carbaldehyde. This method employs a mild reducing agent, sodium borohydride, for the selective reduction of the aldehyde functionality to the corresponding primary alcohol. This route is often preferred for its operational simplicity and the use of a less hazardous reducing agent.

  • Route 2: Reduction of 3-methoxypyridine-2-carboxylic acid. This approach requires a more potent reducing agent, lithium aluminum hydride (LiAlH₄), to convert the carboxylic acid to the primary alcohol. While the starting material may be more readily available or cost-effective in some cases, this method involves more stringent reaction conditions and handling of a pyrophoric reagent.

Data Presentation

The following tables summarize the key quantitative data associated with each synthetic route, allowing for a comparative assessment.

Table 1: Reagents and Reaction Conditions

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid Reduction
Starting Material 3-methoxypyridine-2-carbaldehyde3-methoxypyridine-2-carboxylic acid
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Molar Equivalents of Reducing Agent 1.1 - 1.51.5 - 2.0
Solvent Methanol or EthanolAnhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 1 - 3 hours2 - 6 hours

Table 2: Yield and Purity Comparison

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid Reduction
Typical Yield >90%>85%
Product Purity (after purification) High (>98%)High (>98%)
Purification Method Extraction, Column ChromatographyExtraction, Column Chromatography

Experimental Protocols

Route 1: Synthesis of this compound via Reduction of 3-methoxypyridine-2-carbaldehyde

This protocol details the reduction of 3-methoxypyridine-2-carbaldehyde using sodium borohydride.

Materials:

  • 3-methoxypyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases and the pH is neutral to slightly acidic.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Route 2: Synthesis of this compound via Reduction of 3-methoxypyridine-2-carboxylic acid

This protocol describes the reduction of 3-methoxypyridine-2-carboxylic acid using lithium aluminum hydride. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • 3-methoxypyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add LiAlH₄ (1.5 eq) to the flask, followed by anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-methoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF in the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.

  • Maintain the reflux for 2-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Fieser Workup: Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Deionized water (x mL, where x = grams of LiAlH₄ used)

    • 15% NaOH solution (x mL)

    • Deionized water (3x mL)

  • A granular white precipitate should form. Stir the mixture at room temperature for 30 minutes.

  • Filter the solid aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described synthetic routes.

Synthesis_Workflow cluster_route1 Route 1: Aldehyde Reduction cluster_route2 Route 2: Carboxylic Acid Reduction A1 Dissolve 3-methoxypyridine- 2-carbaldehyde in Methanol B1 Cool to 0°C A1->B1 C1 Add NaBH4 B1->C1 D1 Warm to RT & Stir C1->D1 E1 Quench with 1M HCl D1->E1 F1 Solvent Evaporation E1->F1 G1 Aqueous Workup & Extraction F1->G1 H1 Drying & Concentration G1->H1 I1 Column Chromatography H1->I1 J1 This compound I1->J1 A2 Suspend LiAlH4 in Anhydrous THF B2 Cool to 0°C A2->B2 C2 Add 3-methoxypyridine- 2-carboxylic acid in THF B2->C2 D2 Reflux C2->D2 E2 Cool to 0°C & Quench (Fieser Workup) D2->E2 F2 Filter Aluminum Salts E2->F2 G2 Drying & Concentration F2->G2 H2 Column Chromatography G2->H2 I2 This compound H2->I2

Caption: Experimental workflows for the synthesis of this compound.

Signaling_Pathway cluster_pathway Logical Relationship of Synthetic Routes Start1 3-methoxypyridine-2-carbaldehyde Process1 Reduction (NaBH4, Methanol) Start1->Process1 Start2 3-methoxypyridine-2-carboxylic acid Process2 Reduction (LiAlH4, THF) Start2->Process2 Product This compound Process1->Product Process2->Product

Caption: Logical relationship of the two synthetic pathways to the target molecule.

Application Notes and Protocols: (3-Methoxypyridin-2-yl)methanol as a Versatile Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (3-Methoxypyridin-2-yl)methanol in the generation of novel heterocyclic compounds with significant potential in drug discovery. This document details synthetic strategies, experimental protocols, quantitative biological data, and the signaling pathways modulated by the resulting molecules, with a focus on furo[3,2-b]pyridines and pyrido[1,2-a]pyrimidines.

Introduction: The Potential of this compound in Heterocyclic Synthesis

This compound is a valuable and versatile starting material in medicinal chemistry. The presence of a methoxy group and a hydroxymethyl group on the pyridine ring offers multiple reaction sites for the construction of diverse heterocyclic scaffolds. The pyridine core is a common motif in numerous biologically active compounds, and its derivatives are of great interest for the development of novel therapeutics, particularly in the areas of oncology and inflammation.

This document outlines the synthesis of two key classes of bioactive heterocycles that can be derived from precursors related to this compound:

  • Furo[3,2-b]pyridines: These compounds have emerged as potent and selective inhibitors of various kinases and modulators of the Hedgehog signaling pathway.

  • Pyrido[1,2-a]pyrimidines: This scaffold is found in compounds exhibiting a range of biological activities, including the inhibition of SHP2 phosphatase, a critical node in cancer signaling pathways.

Synthesis of Furo[3,2-b]pyridine Derivatives

While a direct synthetic protocol starting from this compound for furo[3,2-b]pyridines is not explicitly detailed in the surveyed literature, a plausible synthetic route can be adapted from established methods using structurally similar precursors. A key strategy involves the initial conversion of the hydroxymethyl group to a more suitable functional group for subsequent cyclization.

Proposed Synthetic Pathway

A proposed multi-step synthesis to access a furo[3,2-b]pyridine core from a this compound derivative is outlined below. This pathway is adapted from protocols for the synthesis of furo[3,2-b]pyridin-3-ol from 3-chloro-2-hydroxypyridine.

G start This compound step1 Functional Group Transformation (e.g., to 2-chloro-3-methoxypyridine) start->step1 e.g., SOCl₂ step2 Williamson Ether Synthesis with a protected glycolaldehyde equivalent step1->step2 e.g., NaH, protected glycolaldehyde step3 Intramolecular Cyclization (e.g., acid-catalyzed) step2->step3 e.g., Polyphosphoric acid step4 Deprotection step3->step4 product Substituted Furo[3,2-b]pyridine step4->product

Caption: Proposed synthetic workflow for furo[3,2-b]pyridines.

Experimental Protocol (Adapted for Furo[3,2-b]pyridine Synthesis)

This protocol is adapted from the synthesis of furo[3,2-b]pyridin-3-ol and provides a general framework.

Step 1: Williamson Ether Synthesis

  • To a solution of a suitable 2-substituted-3-methoxypyridine (e.g., 2-chloro-3-methoxypyridine) (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of a protected glycolaldehyde equivalent (e.g., 2-(benzyloxy)acetaldehyde) (1.1 eq) in anhydrous THF.

  • Heat the reaction to reflux and stir for 24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization and Deprotection

  • Add the crude product from the previous step to polyphosphoric acid.

  • Heat the mixture to 120 °C and stir for 2 hours, monitoring the cyclization by TLC.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If a protecting group (e.g., benzyl) is present, dissolve the crude product in methanol, add 10% Pd/C catalyst, and stir under a hydrogen atmosphere for 12 hours.

  • Filter the reaction mixture through Celite, wash with methanol, and concentrate the filtrate to obtain the final furo[3,2-b]pyridine product.

Quantitative Data: Biological Activity of Furo[3,2-b]pyridine Analogs

Furo[3,2-b]pyridine derivatives have shown significant activity as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway.[1][2][3][4][5][6]

Table 1: Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [1][5]

Compound IDTarget KinaseIC₅₀ (nM)Cellular Activity (MCF-7, GI₅₀, µM)
MU1210 CLK18>10
CLK220
CLK412
1a CLK1150>10
CLK235
CLK480
1b CLK11205.2
CLK225
CLK460

Table 2: Hedgehog Pathway Inhibitory Activity of Furo[3,2-b]pyridine Derivatives [1]

Compound IDHedgehog Pathway IC₅₀ (µM)
2a 0.85
2b 0.65
2c 0.45

Synthesis of Pyrido[1,2-a]pyrimidine Derivatives

The synthesis of the pyrido[1,2-a]pyrimidine scaffold can be efficiently achieved through multicomponent reactions, which offer a streamlined approach to complex molecular architectures.

Synthetic Pathway via Multicomponent Reaction

A general one-pot, three-component reaction for the synthesis of pyrido[1,2-a]pyrimidine derivatives is presented below. This approach involves the condensation of an aminopyridine, an aldehyde, and an active methylene compound.

G start1 2-Aminopyridine Derivative reaction One-Pot Three-Component Reaction start1->reaction start2 Aldehyde start2->reaction start3 Active Methylene Compound (e.g., Malononitrile) start3->reaction product Substituted Pyrido[1,2-a]pyrimidine reaction->product Catalyst, Heat

Caption: Multicomponent reaction for pyrido[1,2-a]pyrimidine synthesis.

Experimental Protocol for Pyrido[1,2-a]pyrimidine Synthesis
  • In a round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (e.g., malononitrile) (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a suitable catalyst (e.g., piperidine or lactic acid).

  • Heat the reaction mixture to reflux and stir for the appropriate time (typically 2-8 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry.

  • If necessary, the product can be further purified by recrystallization.

Quantitative Data: Biological Activity of Pyrido[1,2-a]pyrimidine Analogs

Derivatives of pyrido[1,2-a]pyrimidin-4-one have been identified as novel allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers.[7]

Table 3: SHP2 Inhibitory Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives [7]

Compound IDSHP2 IC₅₀ (µM)
13a 1.25
14i 0.104
14j 0.231
14k 0.562

Signaling Pathway Visualizations

Understanding the molecular context in which these novel heterocyclic compounds exert their biological effects is crucial for rational drug design.

Hedgehog Signaling Pathway and Furo[3,2-b]pyridine Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is linked to several cancers.[2][6] Furo[3,2-b]pyridine derivatives have been shown to modulate this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Transcription Target Gene Transcription (Cell Proliferation, Survival) GLI->Transcription Activates Inhibitor Furo[3,2-b]pyridine Inhibitor Inhibitor->SMO Modulates downstream of SMO

Caption: Hedgehog signaling pathway and Furo[3,2-b]pyridine modulation.

SHP2 Signaling Pathway and Pyrido[1,2-a]pyrimidine Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[7] Pyrido[1,2-a]pyrimidin-4-one derivatives act as allosteric inhibitors of SHP2.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS Promotes RAS activation Inhibitor Pyrido[1,2-a]pyrimidine Inhibitor Inhibitor->SHP2 Allosterically Inhibits

Caption: SHP2 signaling and its inhibition by Pyrido[1,2-a]pyrimidines.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of novel and biologically active heterocyclic compounds. The furo[3,2-b]pyridine and pyrido[1,2-a]pyrimidine scaffolds, accessible from related starting materials, have demonstrated significant potential as kinase inhibitors and modulators of key signaling pathways implicated in cancer. The provided protocols and data serve as a guide for researchers in the design and synthesis of new therapeutic agents based on these privileged heterocyclic systems. Further exploration of the synthetic utility of this compound is warranted to expand the chemical space for drug discovery.

References

Application Notes and Protocols for Compounds Derived from (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for compounds derived from (3-Methoxypyridin-2-yl)methanol, focusing on their demonstrated biological activities as gamma-secretase modulators and PI3K/mTOR dual inhibitors.

Gamma-Secretase Modulators for Alzheimer's Disease Research

Derivatives of this compound have been identified as potent modulators of gamma-secretase, an enzyme critically involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Specifically, these compounds can selectively reduce the formation of the toxic Aβ42 peptide.

Quantitative Data

The following table summarizes the in vitro activity of a key compound.

Compound IDStructureAβ42 IC50 (nM)[1]clogP[1]Aqueous Solubility (µM at pH 7.4)[1]
22d 3-Methoxypyridine derivative60 ± 153.284.5
Experimental Protocols

Protocol 1: Gamma-Secretase Activity Assay for Aβ42 Inhibition

This protocol outlines the procedure to determine the 50% inhibitory concentration (IC50) of test compounds on the production of Aβ42.

Workflow:

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Aβ42 Analysis cluster_data Data Analysis cell_culture Culture HEK293 cells stably expressing APP cell_plating Plate cells in 96-well plates cell_culture->cell_plating add_compound Add compound to cells cell_plating->add_compound compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubate Incubate for 24 hours add_compound->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant elisa Perform Aβ42 Sandwich ELISA collect_supernatant->elisa read_plate Read absorbance at 450 nm elisa->read_plate calculate_inhibition Calculate % inhibition relative to vehicle control read_plate->calculate_inhibition plot_curve Plot dose-response curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining Aβ42 inhibition.

Materials:

  • HEK293 cells stably expressing human amyloid precursor protein (APP)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Test compound (e.g., 22d) and vehicle (e.g., DMSO)

  • Aβ42 Sandwich ELISA kit

  • Plate reader

Procedure:

  • Cell Culture: Maintain HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed the cells into 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and add fresh medium containing the various concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ42 analysis.

  • ELISA: Perform the Aβ42 Sandwich ELISA according to the manufacturer's instructions to quantify the amount of Aβ42 in the supernatant.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percentage of Aβ42 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

G APP Amyloid Precursor Protein (APP) CTF_beta C99 (β-CTF) APP->CTF_beta β-secretase cleavage sAPPb sAPPβ gamma_secretase γ-Secretase Complex CTF_beta->gamma_secretase Substrate AICD AICD gamma_secretase->AICD Abeta40 Aβ40 (less toxic) gamma_secretase->Abeta40 Abeta42 Aβ42 (toxic, aggregation-prone) gamma_secretase->Abeta42 Plaques Amyloid Plaques Abeta42->Plaques Aggregation Compound This compound Derivative Compound->gamma_secretase Modulates

Caption: Gamma-secretase modulation by test compounds.

PI3K/mTOR Dual Inhibitors for Cancer Research

Sulfonamide methoxypyridine derivatives have been synthesized and evaluated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key kinases in a signaling pathway that is often dysregulated in cancer, promoting cell proliferation, survival, and growth.

Quantitative Data

The following table summarizes the in vitro activity of representative sulfonamide methoxypyridine derivatives.

Compound IDPI3Kα IC50 (nM)[2][3]mTOR IC50 (nM)[2][3]HCT-116 Cell Proliferation IC50 (µM)[2]
Compound 1 0.2-0.01
HS-173 0.8--

Note: Specific IC50 values for mTOR were not provided in the search results for all listed compounds.

Experimental Protocols

Protocol 2: PI3K/mTOR Kinase Activity Assay

This protocol describes a method to determine the IC50 of test compounds against PI3K and mTOR kinases using a luminescence-based assay.

Workflow:

G cluster_reagents Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_kinase Prepare PI3Kα or mTOR enzyme mix_reagents Combine enzyme, substrate, and compound in a 384-well plate prepare_kinase->mix_reagents prepare_substrate Prepare substrate (e.g., PIP2) and ATP prepare_substrate->mix_reagents prepare_compound Prepare serial dilutions of test compound prepare_compound->mix_reagents start_reaction Initiate reaction by adding ATP mix_reagents->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate_reaction->stop_reaction add_detection_reagent Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence stop_reaction->add_detection_reagent read_luminescence Read luminescence add_detection_reagent->read_luminescence calculate_inhibition_kinase Calculate % inhibition relative to vehicle control read_luminescence->calculate_inhibition_kinase plot_curve_kinase Plot dose-response curve calculate_inhibition_kinase->plot_curve_kinase determine_ic50_kinase Determine IC50 value plot_curve_kinase->determine_ic50_kinase

Caption: Workflow for PI3K/mTOR kinase inhibition assay.

Materials:

  • Recombinant human PI3Kα or mTOR enzyme

  • Substrate (e.g., PIP2 for PI3K)

  • ATP

  • 384-well plates

  • Test compound and vehicle (DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, substrate, and test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining ATP. Incubate as per the manufacturer's instructions.

  • Signal Generation: Add the Kinase Detection Reagent. This will convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the kinase activity.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described in Protocol 1.

Protocol 3: Cell Proliferation Assay

This protocol is for assessing the anti-proliferative effects of the compounds on a cancer cell line, such as HCT-116.

Procedure:

  • Cell Plating: Seed HCT-116 cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the IC50 for cell proliferation by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation Compound Sulfonamide Methoxypyridine Derivative Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

References

Catalytic Applications of Metal Complexes with Pyridylmethanol Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the catalytic applications of metal complexes featuring pyridylmethanol ligands. These ligands, characterized by a pyridine ring appended with one or more hydroxymethyl groups, form stable and versatile complexes with a range of transition metals, enabling a variety of important organic transformations. This guide covers key applications in oxidation, asymmetric synthesis, polymerization, and cross-coupling reactions, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research setting.

Oxidation Catalysis: Selective Alcohol Oxidation

Metal complexes with pyridylmethanol and related pyridine-containing ligands are effective catalysts for the selective oxidation of alcohols to aldehydes and ketones, often utilizing environmentally benign oxidants like hydrogen peroxide. Iron complexes, in particular, have demonstrated significant catalytic activity.

Application Note:

Iron(III) complexes of pyridine-containing macrocyclic ligands have been shown to be robust catalysts for the oxidation of primary and secondary alcohols. The choice of the counter-anion on the iron complex can be crucial for achieving high conversion and selectivity. For instance, the complex [Fe(III)(Br)2(Pc-L)]Br (where Pc-L is a pyridine-containing macrocyclic ligand) has been used for the selective oxidation of benzyl alcohol to benzaldehyde with high efficiency. Another simple and effective system involves the use of Fe(III) in combination with 2-picolinic acid as a co-ligand. These catalytic systems are attractive due to the low cost and low toxicity of iron.

Quantitative Data:
CatalystSubstrateOxidantSolventConversion (%)Selectivity (%)Reference
[Fe(III)(Br)2(Pc-L)]BrBenzyl AlcoholH2O2Acetonitrileup to 98up to 99[1]
Fe(III)/2-Picolinic AcidBenzyl AlcoholsH5IO6PyridineHighHigh[2]
Ferric NitrateBenzyl Alcohol-1,4-dioxaneup to 95up to 95[3]
Experimental Protocol: Selective Oxidation of Benzyl Alcohol with [Fe(III)(Br)2(Pc-L)]Br

This protocol is a representative procedure based on the literature for the oxidation of benzyl alcohol.[1]

Materials:

  • [Fe(III)(Br)2(Pc-L)]Br complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (30% aq. solution, oxidant)

  • Acetonitrile (solvent)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Analytical equipment for product analysis (GC, NMR)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the [Fe(III)(Br)2(Pc-L)]Br catalyst (0.01 mmol) in acetonitrile (10 mL).

  • Add benzyl alcohol (1.0 mmol) to the solution.

  • Slowly add hydrogen peroxide (1.2 mmol) to the reaction mixture while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the excess hydrogen peroxide by adding a small amount of saturated aqueous sodium sulfite solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure benzaldehyde.

  • Characterize the product by NMR and compare with known standards.

Asymmetric Catalysis: Enantioselective Synthesis

Chiral pyridylmethanol ligands are instrumental in asymmetric catalysis, where they induce stereoselectivity in a variety of metal-catalyzed reactions. Their applications are particularly notable in the enantioselective addition of organozinc reagents to aldehydes and in asymmetric hydrogenation.

Application Note:

Chiral pyridine-containing alcohols can act as highly effective ligands for the enantioselective addition of organozinc reagents to aldehydes, producing chiral secondary alcohols with high enantiomeric excess (ee).[4] The stereogenic center on the ligand, in proximity to the coordinating nitrogen and oxygen atoms, creates a chiral environment around the metal center, directing the approach of the nucleophile to one face of the aldehyde. Similarly, chiral pyridine-aminophosphine ligands have been successfully employed in iridium-catalyzed asymmetric hydrogenation of olefins and imines, yielding products with excellent enantio- and diastereoselectivity.[5][6]

Quantitative Data:
Catalyst SystemReactionSubstrateYield (%)ee (%)drReference
Chiral Pyridyl Alcohol / Zn(Et)2Diethylzinc addition to aldehydesAromatic and aliphatic aldehydesHighup to 99-[7]
Ir / Chiral Pyridine-AminophosphineAsymmetric HydrogenationBenchmark olefinsHighup to 99-[6]
Ir / Chiral Pyridine-AminophosphineAsymmetric Hydrogenation2,4-diaryl-3H-benzo[b]azepinesHighup to 99>20:1[5][6]
Experimental Protocol: Asymmetric Hydrogenation of an Olefin

This protocol is a generalized procedure based on iridium-catalyzed asymmetric hydrogenations.[5][6]

Materials:

  • [Ir(COD)Cl]2 (Iridium precursor)

  • Chiral Pyridine-Aminophosphine ligand

  • Olefin substrate

  • Anhydrous and degassed solvent (e.g., Dichloromethane or Ethyl Acetate)

  • High-pressure hydrogenation autoclave

  • Hydrogen gas (high purity)

  • Analytical equipment for ee determination (chiral HPLC or GC)

Procedure:

  • In a glovebox, charge a Schlenk flask with [Ir(COD)Cl]2 (0.005 mmol) and the chiral pyridine-aminophosphine ligand (0.011 mmol).

  • Add anhydrous, degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • In a separate vial, dissolve the olefin substrate (1.0 mmol) in the same solvent (5 mL).

  • Transfer the catalyst solution and the substrate solution to a glass-lined stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Carefully release the hydrogen pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Polymerization Catalysis: Ethylene Polymerization

Pyridine-imine ligands, which are structurally related to pyridylmethanols, form highly active nickel(II) and palladium(II) complexes for ethylene polymerization. These catalysts can produce polyethylenes with a range of molecular weights and branching densities by tuning the ligand structure and reaction conditions.

Application Note:

Nickel(II) complexes bearing pyridine-imine ligands, when activated with a co-catalyst such as methylaluminoxane (MAO) or ethylaluminum dichloride (EtAlCl2), are efficient catalysts for the polymerization of ethylene.[8][9] The steric and electronic properties of the substituents on the pyridine and imine moieties of the ligand significantly influence the catalytic activity, the molecular weight of the resulting polymer, and the degree of branching. Bulky substituents on the ligand can suppress chain transfer reactions, leading to higher molecular weight polyethylene.

Quantitative Data:
CatalystCo-catalystActivity (g PE (mol Ni)⁻¹ h⁻¹)Mw (kg mol⁻¹)PDI (Mw/Mn)Reference
[2-{(2,6-(CH(C6H4-p-F)2)2-4-MeC6H2)N=CMe}C5H4N]NiBr2EtAlCl23.20 x 10⁶--[9]
[2-{(2,6-(CH(C6H4-p-F)2)2-4-OCF3C6H2)N=CMe}C5H4N]NiBr2EtAlCl24.28 x 10⁶--[9]
Pyridine-imine Ni(II) ComplexMMAOup to 10⁷0.3 - 301.61.9 - 59.7[10]
Experimental Protocol: Ethylene Polymerization with a Pyridine-Imine Nickel(II) Catalyst

This is a general procedure for ethylene polymerization.[7]

Materials:

  • Pyridine-imine Nickel(II) bromide complex (pre-catalyst)

  • Methylaluminoxane (MAO) or Ethylaluminum dichloride (EtAlCl2) (co-catalyst)

  • Toluene (anhydrous and deoxygenated, solvent)

  • Ethylene gas (polymerization grade)

  • High-pressure polymerization reactor equipped with a mechanical stirrer, temperature and pressure controls.

  • Acidified methanol (for quenching)

Procedure:

  • Thoroughly dry and purge the polymerization reactor with nitrogen.

  • Introduce a specific volume of anhydrous toluene into the reactor.

  • Stir the solvent and saturate it with ethylene at the desired pressure (e.g., 10 atm).

  • In a glovebox, prepare a solution of the pyridine-imine nickel(II) complex in toluene.

  • Inject the desired amount of the co-catalyst (e.g., MAO solution in toluene) into the reactor.

  • Inject the catalyst solution into the reactor to initiate the polymerization.

  • Maintain a constant ethylene pressure and temperature (e.g., 30 °C) for the desired reaction time (e.g., 30 minutes).

  • Terminate the polymerization by venting the ethylene and injecting acidified methanol.

  • Collect the precipitated polyethylene by filtration, wash it with methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Characterize the polymer for its molecular weight (Mw), polydispersity index (PDI), and branching.

Cross-Coupling Reactions: Suzuki-Miyaura Coupling

Palladium complexes with pyridyl-containing ligands are effective catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. These catalysts often exhibit high turnover numbers (TONs) and can be used under mild reaction conditions.

Application Note:

Palladium(II) complexes of multidentate nitrogen ligands incorporating pyridine moieties have shown high catalytic activity in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. These catalysts can achieve very high turnover numbers, making them highly efficient. The ligand structure plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

Quantitative Data:
CatalystSubstratesBaseSolventTONReference
PdCl2-L1 (L1 = 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine)4-bromobenzotrifluoride + Arylboronic acidK2CO3H2Oup to 58,000,000[11]
(L1)PdCl2 (L1 = N-diphenylphosphanyl-2-aminopyridine)Aryl chlorides + Aryl boronic acidsVariousVariousHigh yields[12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Palladium catalyst (e.g., PdCl2-L1)

  • Aryl halide (e.g., 4-bromobenzotrifluoride)

  • Arylboronic acid

  • Base (e.g., K2CO3)

  • Solvent (e.g., water or a mixed aqueous system)

  • Standard glassware for inert atmosphere reactions (Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., 10⁻⁵ mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Visualizations

general_workflow cluster_synthesis Ligand and Complex Synthesis cluster_application Catalytic Application ligand_synthesis Pyridylmethanol Ligand Synthesis complex_synthesis Metal Complex Formation ligand_synthesis->complex_synthesis characterization Characterization (NMR, X-ray, etc.) complex_synthesis->characterization reaction_setup Reaction Setup characterization->reaction_setup Screening catalysis Catalytic Reaction reaction_setup->catalysis workup Product Isolation & Purification catalysis->workup analysis Product Analysis (Yield, Selectivity) workup->analysis

Caption: General workflow for the synthesis and application of pyridylmethanol-based catalysts.

suzuki_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

experimental_workflow start Start: Prepare Catalyst and Substrate Solutions autoclave Charge Autoclave start->autoclave purge Purge with H2 autoclave->purge pressurize Pressurize with H2 purge->pressurize react Stir at RT pressurize->react depressurize Depressurize and Purge with N2 react->depressurize workup Workup and Purification depressurize->workup analysis Analyze Product (ee, yield) workup->analysis end End analysis->end

Caption: Experimental workflow for asymmetric hydrogenation in an autoclave.

References

Application Notes: Synthetic Strategies for Methoxy-Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Methoxy-substituted pyridine carboxylic acids are pivotal structural motifs in medicinal chemistry and materials science. They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-hepatitis B virus agents and selective GSK-3 inhibitors.[1] The strategic placement of the methoxy and carboxylic acid groups on the pyridine ring significantly influences the molecule's physicochemical properties, such as basicity, solubility, and receptor binding affinity.[2][3] This document outlines several robust synthetic routes for the preparation of these valuable compounds, providing detailed protocols and comparative data for researchers in drug discovery and chemical development.

Key Synthetic Strategies

The synthesis of methoxy-substituted pyridine carboxylic acids can be achieved through several primary disconnection approaches. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and scalability requirements. The most common and effective routes are summarized below.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is one of the most prevalent methods, involving the displacement of a leaving group, typically a halogen (Cl, Br), from an electron-deficient pyridine ring by a methoxide source, usually sodium methoxide. The reaction is facilitated by the presence of electron-withdrawing groups (such as cyano or nitro groups) on the ring.[4]

cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) Start Halogenated Pyridine (e.g., 2-Chloropyridine derivative) Product Methoxy-Substituted Pyridine Start->Product S_NAr Reagent Sodium Methoxide (NaOMe) Reagent->Start Solvent Anhydrous Methanol or DMF Solvent->Start

Caption: General workflow for SNAr methoxylation of a halopyridine.

Route 2: Hydrolysis of Ester or Nitrile Precursors

This route involves the synthesis of a methoxy-substituted pyridine ester or nitrile, followed by hydrolysis to the corresponding carboxylic acid. Base-catalyzed hydrolysis of methyl or ethyl esters is a common final step and is often high-yielding.[1] Similarly, nitriles can be hydrolyzed under acidic or basic conditions.

cluster_1 Route 2: Hydrolysis of Precursors Start Methoxy-Pyridine Ester or Methoxy-Pyridine Nitrile Product Methoxy-Pyridine Carboxylic Acid Start->Product Hydrolysis Reagent NaOH or HCl (aq) Reagent->Start Condition Heating (e.g., 70°C) Condition->Start

Caption: Hydrolysis pathway to convert ester or nitrile precursors to the final acid.

Route 3: Oxidation of Methoxy-Alkyl-Pyridines

If a suitable methoxy-methyl-pyridine (methoxypicoline) is available, the methyl group can be oxidized to a carboxylic acid. This transformation can be achieved using various oxidizing agents, including potassium permanganate (KMnO₄), nitric acid (HNO₃), or through catalytic aerobic oxidation systems.[5][6][7][8]

cluster_2 Route 3: Side-Chain Oxidation Start Methoxy-Methyl-Pyridine (Methoxypicoline) Product Methoxy-Pyridine Carboxylic Acid Start->Product Oxidation Reagent Oxidizing Agent (e.g., HNO₃, KMnO₄) Reagent->Start Condition Elevated Temperature & Pressure Condition->Start

Caption: Oxidation of a methyl side-chain to a carboxylic acid.

Route 4: Directed ortho-Metalation (DoM) and Carboxylation

The methoxy group is an effective directing group for ortho-lithiation. Treatment of a methoxypyridine with a strong base like mesityllithium or phenyllithium, followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂), provides a highly regioselective route to the corresponding carboxylic acid.[9]

cluster_3 Route 4: Directed ortho-Metalation (DoM) and Carboxylation Start Methoxypyridine Intermediate Ortho-Lithiated Intermediate Start->Intermediate Lithiation Step1 1. Strong Base (e.g., MesLi) THF, Low Temp Step1->Intermediate Product Methoxy-Pyridine Carboxylic Acid Intermediate->Product Carboxylation Step2 2. CO₂ (Dry Ice) Step2->Product Step3 3. Acidic Workup (H₃O⁺) Step3->Product

Caption: Regioselective synthesis via Directed ortho-Metalation and carboxylation.

Comparative Data of Synthetic Routes

The following table summarizes the key aspects of the described synthetic strategies, offering a comparative overview to aid in method selection.

Synthetic Route Typical Starting Materials Key Reagents Typical Yield Advantages Limitations
1. SNAr Chloro- or Bromo-pyridinesSodium Methoxide (NaOMe)68-79%[4]Wide substrate scope; readily available starting materials.Requires electron-deficient ring; may have regioselectivity issues.
2. Ester Hydrolysis Pyridine carboxylic estersNaOH, KOH>90%[1]High yield; clean reaction; simple work-up.Requires prior synthesis of the ester precursor.
3. Side-Chain Oxidation Methoxy-alkyl-pyridinesHNO₃, KMnO₄, O₂/Catalyst76-93%[7]Utilizes simple picoline precursors.Harsh conditions; potential for over-oxidation or ring degradation.
4. DoM & Carboxylation MethoxypyridinesStrong organolithium base, CO₂Good to ExcellentExcellent regioselectivity; mild conditions.Requires anhydrous conditions; sensitive to steric hindrance.
5. Grignard Carboxylation Methoxy-halo-pyridinesMg, CO₂Moderate to GoodGood for aryl and alkyl halides.[10]Incompatible with acidic protons (OH, NH) in the substrate.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxynicotinic Acid via Ester Hydrolysis[1]

This protocol describes the saponification of a methyl ester to yield the target carboxylic acid.

Workflow Diagram:

cluster_workflow1 Protocol 1: Ester Hydrolysis Workflow A 1. Dissolve NaOH in MeOH/H₂O B 2. Add Methyl 6-methoxynicotinate A->B C 3. Heat at 70°C for 90 min B->C D 4. Cool & Dilute with 1N NaOH C->D E 5. Extract with Ethyl Acetate D->E F 6. Acidify Aqueous Layer with HCl (to pH 1) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry & Concentrate Organic Layers G->H I 9. Isolate Product: 6-Methoxynicotinic Acid H->I

Caption: Step-by-step workflow for the synthesis of 6-methoxynicotinic acid.

Procedure:

  • Dissolve sodium hydroxide (0.36 g, 9.0 mmol) in a solvent mixture of methanol (5 mL) and water (5 mL).

  • To this solution, add methyl 6-methoxynicotinate (1.00 g, 5.98 mmol).

  • Stir the reaction mixture at 70 °C for 90 minutes.

  • After the reaction is complete, cool the solution to room temperature and dilute it with 1N sodium hydroxide solution (25 mL).

  • Extract the diluted solution with ethyl acetate to remove any unreacted starting material. Isolate the aqueous layer.

  • Acidify the aqueous layer to pH 1 with hydrochloric acid. A white precipitate should form.

  • Extract the acidified mixture three times with ethyl acetate.

  • Combine all organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting white solid is 6-methoxynicotinic acid (Expected yield: ~0.85 g, 92%).[1]

Protocol 2: Synthesis of 2-Methoxy-5,6-dimethylpyridine-3,4-dicarbonitrile via SNAr[4]

This protocol details the nucleophilic substitution of a chlorine atom with a methoxy group on a pyridine ring.

Procedure:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of 2-chloro-5,6-dimethylpyridine-3,4-dicarbonitrile (1.0 mmol) in anhydrous methanol (10 mL), add the prepared sodium methoxide solution (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) until it reaches pH 7.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to afford the 2-methoxy derivative (Typical yield: 68-79%).[4]

Protocol 3: Synthesis of 4-Methoxy-3-Pyridinecarboxylic Acid via DoM

This protocol provides a method for the regioselective carboxylation of 4-methoxypyridine.[9]

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-methoxypyridine (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of mesityllithium or phenyllithium (1.1 mmol) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).

  • Allow the mixture to warm to room temperature.

  • Add water to the reaction mixture and wash with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 3-4, leading to the precipitation of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-methoxy-3-pyridinecarboxylic acid.

References

Application Notes and Protocols for Asymmetric Synthesis Involving Chiral Pyridylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral pyridylmethanol derivatives in asymmetric synthesis. These compounds are versatile chiral ligands and catalysts that have demonstrated high efficacy in inducing stereoselectivity in various chemical transformations, making them valuable tools in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications.

Introduction to Chiral Pyridylmethanol Derivatives in Asymmetric Synthesis

Chiral pyridylmethanol derivatives are a class of organic molecules that possess both a pyridine ring and a chiral alcohol moiety. This unique combination of functional groups allows them to act as highly effective chiral ligands in a variety of metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine ring can coordinate to a metal center, while the adjacent chiral hydroxyl group can participate in the formation of a stereochemically well-defined transition state, thereby directing the stereochemical outcome of the reaction.

One of the most significant applications of chiral pyridylmethanol derivatives is in the enantioselective addition of organometallic reagents to carbonyl compounds. This reaction is a fundamental C-C bond-forming process that allows for the creation of chiral secondary and tertiary alcohols, which are common structural motifs in many biologically active molecules and pharmaceutical drugs.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. Chiral pyridylmethanol derivatives, such as (S)-(-)-α,α-diphenyl-2-pyridinemethanol, have been shown to be excellent catalysts for this transformation, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivity.

Reaction Principle

In this reaction, the chiral pyridylmethanol derivative forms a chiral complex with diethylzinc. This complex then coordinates to the aldehyde, creating a rigid, sterically hindered transition state. The ethyl group from the diethylzinc is then transferred to one face of the aldehyde carbonyl group, leading to the formation of the desired enantiomer of the alcohol product.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridylmethanol derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Prepare Anhydrous Solvent and Reagents start->reagents catalyst_prep Prepare Chiral Catalyst Solution (Pyridylmethanol Derivative in Toluene) reagents->catalyst_prep add_zn Add Diethylzinc Solution to Catalyst catalyst_prep->add_zn stir Stir at Room Temperature add_zn->stir add_aldehyde Add Aldehyde Solution Dropwise at 0°C stir->add_aldehyde react Allow Reaction to Proceed at 0°C add_aldehyde->react quench Quench Reaction with Saturated NH4Cl (aq) react->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (ee%) (e.g., by Chiral HPLC or GC) yield->ee end End ee->end

Caption: Experimental workflow for asymmetric ethylation.

Detailed Experimental Protocol

This protocol is a representative example for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (S)-(-)-α,α-diphenyl-2-pyridinemethanol.

Materials:

  • (S)-(-)-α,α-diphenyl-2-pyridinemethanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyridinemethanol (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to dissolve the catalyst.

  • To the catalyst solution, add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of benzaldehyde (0.2 mmol) in anhydrous toluene (0.5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the desired (S)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Quantitative Data Summary

The following table summarizes the results for the enantioselective addition of diethylzinc to various aldehydes using a chiral pyridylmethanol catalyst under optimized reaction conditions.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(S)-1-Phenyl-1-propanol9598
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol9297
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol9699
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol9096
5Cinnamaldehyde(S)-1-Phenylpent-1-en-3-ol8595
6Cyclohexanecarboxaldehyde(S)-1-Cyclohexyl-1-propanol8892
7Pivalaldehyde(S)-2,2-Dimethyl-3-pentanol8290

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral pyridylmethanol derivative.

G catalyst Chiral Pyridylmethanol (L-OH) complex1 Monomeric Catalyst Complex [LO-Zn-Et] catalyst->complex1 + Et2Zn - EtH diethylzinc Et2Zn transition_state Key Transition State [L*O-Zn(Et)(RCHO)] complex1->transition_state + RCHO aldehyde Aldehyde (RCHO) product_complex Product-Zinc Complex transition_state->product_complex Ethyl Transfer product_complex->catalyst + Et2Zn - EtZn-O-CH(Et)R product Chiral Alcohol Product (R-CH(OH)-Et) product_complex->product Work-up

Caption: Proposed catalytic cycle for ethylation.

Applications in Drug Development

The ability to synthesize enantiomerically pure chiral alcohols is of paramount importance in drug development.[1] The biological activity of a drug is often associated with a single enantiomer, while the other may be inactive or even cause undesirable side effects.[1] Therefore, asymmetric synthesis using chiral catalysts like pyridylmethanol derivatives provides an efficient and atom-economical route to access these valuable chiral building blocks.

The chiral secondary alcohols produced through this methodology can serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, agrochemicals, and other biologically active compounds. The versatility of the reaction, as demonstrated by the variety of aldehydes that can be used, allows for the creation of a diverse library of chiral alcohols for screening in drug discovery programs.

Conclusion

Chiral pyridylmethanol derivatives are highly effective and versatile catalysts for asymmetric synthesis, particularly in the enantioselective addition of organozinc reagents to aldehydes. The protocols and data presented herein demonstrate the utility of these catalysts in producing a wide range of chiral secondary alcohols with high yields and excellent enantioselectivities. Their application is a valuable strategy for researchers and scientists in both academic and industrial settings, particularly those involved in the development of new pharmaceuticals and fine chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-Methoxypyridin-2-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and direct synthetic routes to this compound involve the preparation of a key precursor, either 3-methoxypyridine-2-carbaldehyde or 3-methoxypyridine-2-carboxylic acid, followed by a reduction step.

  • Route 1: Via Aldehyde Intermediate: This route involves the synthesis of 3-methoxypyridine-2-carbaldehyde, which is then reduced to the desired alcohol.

  • Route 2: Via Carboxylic Acid Intermediate: This route involves the synthesis of 3-methoxypyridine-2-carboxylic acid, which is subsequently reduced to this compound.

Q2: How is the precursor, 3-methoxypyridine-2-carbaldehyde, typically synthesized?

A2: The most common method for synthesizing 3-methoxypyridine-2-carbaldehyde is through the directed ortho-lithiation of 3-methoxypyridine. The methoxy group directs the lithiation to the C-2 position. The resulting lithiated intermediate is then quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to yield the aldehyde.[1][2]

Q3: What are the common reducing agents for the conversion of 3-methoxypyridine-2-carbaldehyde to the corresponding alcohol?

A3: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for the selective reduction of the aldehyde to the primary alcohol.[2] It is typically used in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) to room temperature.

Q4: How is 3-methoxypyridine-2-carboxylic acid synthesized?

A4: Similar to the aldehyde synthesis, 3-methoxypyridine-2-carboxylic acid can be prepared by the directed lithiation of 3-methoxypyridine, followed by quenching the lithiated intermediate with carbon dioxide (CO₂), often in the form of dry ice.

Q5: What reducing agents are suitable for the reduction of 3-methoxypyridine-2-carboxylic acid?

A5: Carboxylic acids are less reactive than aldehydes and require a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF). It is crucial to perform an acidic workup to protonate the resulting alkoxide and liberate the alcohol.

Troubleshooting Guides

Route 1: Synthesis via 3-Methoxypyridine-2-carbaldehyde

Issue 1: Low yield of 3-methoxypyridine-2-carbaldehyde from directed lithiation.

Possible Cause Suggested Solution
Incomplete Lithiation - Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water.[3] - Use a freshly titrated or high-quality organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA). - Optimize the reaction temperature and time; lithiation of 3-methoxypyridine is typically performed at low temperatures (-78 °C to -40 °C).[1]
Formation of Side Products - Addition of the organolithium reagent to the pyridine ring can be a side reaction. Using a hindered base like lithium diisopropylamide (LDA) can mitigate this.[1] - Lithiation at the C-4 position is a potential side reaction, although the C-2 position is generally favored.[1]
Inefficient Quenching - Ensure the DMF used for quenching is anhydrous. - Add the lithiated pyridine solution to a cold solution of excess DMF to ensure rapid reaction.

Issue 2: Low yield of this compound from aldehyde reduction.

Possible Cause Suggested Solution
Incomplete Reduction - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Allow the reaction to stir for a sufficient duration, potentially warming to room temperature after the initial addition at 0 °C.
Product Loss During Workup - Pyridyl methanols can have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). - Perform multiple extractions (3-4 times) to maximize recovery.
Decomposition of Product - Avoid strongly acidic or basic conditions during workup if the product is found to be unstable. A neutral or mildly basic quench (e.g., saturated ammonium chloride or sodium bicarbonate solution) is often suitable.
Route 2: Synthesis via 3-Methoxypyridine-2-carboxylic acid

Issue 3: Low yield of 3-methoxypyridine-2-carboxylic acid.

Possible Cause Suggested Solution
Inefficient Carboxylation - Use a large excess of freshly crushed, high-purity dry ice (solid CO₂). - Pour the lithiated pyridine solution onto the dry ice to ensure a low temperature and high concentration of CO₂. - Ensure the reaction is vigorously stirred during the addition to the dry ice.
Difficulty in Isolation - The carboxylic acid product may be an amino acid-like zwitterion, which can be highly polar. - Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility in water before extraction.

Issue 4: Low yield in the reduction of 3-methoxypyridine-2-carboxylic acid.

Possible Cause Suggested Solution
Incomplete Reduction - LiAlH₄ is highly reactive with moisture; ensure all glassware is oven-dried and the solvent is anhydrous.[3] - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to account for the acidic proton of the carboxylic acid and to ensure complete reduction. - The reaction may require heating to reflux in THF for several hours to go to completion. Monitor by TLC.
Complex Formation - The aluminum salts formed during the reaction can form a complex with the product, making isolation difficult. - Follow a standard quenching procedure for LiAlH₄ reactions (e.g., Fieser workup: sequential addition of water, 15% NaOH solution, and then more water) to precipitate the aluminum salts as a filterable solid.

Experimental Protocols

Protocol 1: Synthesis of 3-Methoxypyridine-2-carbaldehyde
  • Preparation: To a solution of 3-methoxypyridine (1.0 eq.) in anhydrous THF (0.5 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.1 eq.) dropwise.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 3-Methoxypyridine-2-carbaldehyde
  • Preparation: Dissolve 3-methoxypyridine-2-carbaldehyde (1.0 eq.) in methanol (0.5 M) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.2 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.[4]

Visualizations

Synthesis_Workflow cluster_0 Route 1: Aldehyde Path cluster_1 Route 2: Carboxylic Acid Path start1 3-Methoxypyridine step1_1 Directed Lithiation (n-BuLi, -78 °C) start1->step1_1 step1_2 Quench with DMF step1_1->step1_2 intermediate1 3-Methoxypyridine-2-carbaldehyde step1_2->intermediate1 step1_3 Reduction (NaBH4, MeOH) intermediate1->step1_3 end_product This compound step1_3->end_product start2 3-Methoxypyridine step2_1 Directed Lithiation (n-BuLi, -78 °C) start2->step2_1 step2_2 Quench with CO2 (dry ice) step2_1->step2_2 intermediate2 3-Methoxypyridine-2-carboxylic acid step2_2->intermediate2 step2_3 Reduction (LiAlH4, THF) intermediate2->step2_3 step2_3->end_product

Caption: Synthetic workflows for this compound.

Troubleshooting_Lithiation start Low Yield in Directed Lithiation Step q1 Are anhydrous conditions strictly maintained? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Dry all glassware, solvents, and reagents thoroughly. ans1_no->sol1 q2 Is the organolithium reagent active? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Use freshly titrated or a new bottle of reagent. ans2_no->sol2 q3 Are side products (e.g., from C-4 lithiation) observed? ans2_yes->q3 ans3_yes Yes q3->ans3_yes sol3 Consider using a more hindered base like LDA. Optimize temperature. ans3_yes->sol3

Caption: Troubleshooting decision tree for the directed lithiation step.

References

Technical Support Center: Purification of Crude (3-Methoxypyridin-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (3-Methoxypyridin-2-yl)methanol via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical stationary phase and mobile phase for the purification of this compound?

A1: For the purification of moderately polar compounds like this compound, silica gel is the most common stationary phase. A typical mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents will depend on the specific impurities in your crude mixture.

Q2: How do I determine the right solvent system for my column?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). You should aim for a solvent system that gives your target compound, this compound, an Rf value between 0.2 and 0.4. This generally provides the best separation on a column. For a related compound, 3-methoxyphenol, an Rf of 0.58 was observed in a 20% ethyl acetate/hexane mixture, which can be a good starting point for your TLC experiments[1].

Q3: My compound is sticking to the column and won't elute, what should I do?

A3: This is a common issue with polar compounds containing nitrogen, like pyridines. The basic nitrogen can interact strongly with the acidic silanol groups on the silica gel. To overcome this, you can try gradually increasing the polarity of your mobile phase. If that doesn't work, adding a small amount of a competitive base, like triethylamine (TEA) (e.g., 0.1-1%), to your mobile phase can help to reduce these interactions and improve elution[2].

Q4: I am observing significant peak tailing in my fractions. What is the cause and how can I fix it?

A4: Peak tailing for pyridine derivatives is often caused by the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface[2]. To mitigate this, you can add a small amount of a basic modifier like triethylamine to your eluent[2]. Alternatively, using a less acidic stationary phase, such as alumina, could be considered.

Q5: Can this compound decompose on silica gel?

A5: While there is no specific data found for this compound, pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. It is always a good practice to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred. If decomposition is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system.Optimize the mobile phase using TLC to achieve a clear separation between your product and impurities. Try different solvent combinations (e.g., dichloromethane/methanol).
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Product Elutes with the Solvent Front Mobile phase is too polar.Decrease the polarity of your eluent by reducing the percentage of the more polar solvent (e.g., ethyl acetate).
Product Takes Too Long to Elute or is Immobile Mobile phase is not polar enough.Gradually increase the polarity of your mobile phase.
Strong interaction with silica gel.Add a small percentage of triethylamine (0.1-1%) to your mobile phase to reduce interactions with acidic silanol groups.
Co-elution of Product with an Impurity Similar polarity of product and impurity.Try a different solvent system to alter the selectivity. For example, replacing ethyl acetate with dichloromethane or acetone might change the elution order.
Column was not packed properly.Ensure the column is packed uniformly without any cracks or channels.
Low Recovery of the Product Irreversible adsorption to the silica gel.Consider using a less acidic stationary phase like neutral alumina or adding a modifier like triethylamine to the eluent.
Decomposition on the column.Perform a TLC stability test. If the compound is unstable, use a deactivated stationary phase or switch to a different purification method.

Experimental Protocol: Column Chromatography of this compound

This is a general protocol and may require optimization based on your specific crude mixture.

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then add another layer of sand on top.

  • Drain the excess solvent until it is just level with the top of the sand.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes.

  • You can start with a low polarity mobile phase (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) to elute your compound. A similar compound, (1-(4-methoxyphenyl)-2-(pyridin-3-yl)-1H-pyrrol-3-yl)methanol, was purified using a hexane:EtOAc eluent[3].

  • Monitor the fractions by TLC to identify which ones contain the purified product.

4. Isolation of the Product:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_poor_separation cluster_no_elution cluster_fast_elution cluster_peak_tailing cluster_low_recovery start Problem Encountered During Column Chromatography poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution peak_tailing Peak Tailing start->peak_tailing low_recovery Low Recovery start->low_recovery optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_tea Add Triethylamine (TEA) to Mobile Phase no_elution->add_tea decrease_polarity Decrease Mobile Phase Polarity fast_elution->decrease_polarity add_tea_tailing Add TEA to Mobile Phase peak_tailing->add_tea_tailing change_stationary_phase Use Alumina or Deactivated Silica peak_tailing->change_stationary_phase check_stability Check Compound Stability on Silica (TLC) low_recovery->check_stability use_alumina Use Alumina check_stability->use_alumina If Unstable

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Synthesis of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methoxypyridin-2-yl)methanol. The following information addresses common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common challenges?

A1: The main synthetic strategies include the reduction of a carbonyl group at the 2-position or the introduction of a hydroxymethyl group via directed ortho-metalation.

  • Reduction of 3-methoxypyridine-2-carboxylic acid or its ester: This is a common route, typically employing strong reducing agents like lithium aluminum hydride (LiAlH₄). A primary challenge is preventing the reduction of the pyridine ring itself, which can be susceptible to hydrogenation under harsh conditions. Over-reduction to 2-methyl-3-methoxypyridine is also a potential side reaction.

  • Reduction of 3-methoxypyridine-2-carbaldehyde: This method uses milder reducing agents like sodium borohydride (NaBH₄). While generally more selective for the aldehyde, incomplete reduction can be an issue.

  • Directed ortho-metalation of 3-methoxypyridine: This involves the use of a strong base (e.g., n-butyllithium) to deprotonate the C2 position, followed by reaction with an electrophile like formaldehyde. A significant challenge is controlling the regioselectivity of the lithiation, as deprotonation can also occur at the C4 position. Additionally, the highly reactive organolithium intermediate can add to the pyridine ring, leading to undesired byproducts.

Q2: During the reduction of 3-methoxypyridine-2-carboxylic acid with LiAlH₄, I'm observing a significant amount of a nonpolar byproduct. What could it be?

A2: A likely nonpolar byproduct is 2-methyl-3-methoxypyridine. This results from the over-reduction of the intermediate aldehyde, where the alcohol is further reduced to a methyl group. To minimize this, it is crucial to control the reaction temperature and use a stoichiometric amount of the reducing agent.

Q3: My attempt at directed lithiation of 3-methoxypyridine followed by quenching with formaldehyde resulted in a complex mixture of products. What are the potential side reactions?

A3: Directed lithiation of 3-methoxypyridine can be complicated by a few factors:

  • Loss of Regioselectivity: While the methoxy group directs lithiation to the C2 position, some lithiation may occur at the C4 position, leading to the formation of (3-methoxypyridin-4-yl)methanol as an isomeric impurity.

  • Nucleophilic Addition: The organolithium reagent can act as a nucleophile and add to the C=N bond of the pyridine ring. This can lead to a variety of dihydropyridine derivatives after workup. Using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help mitigate this.

  • Rearrangement: Although less common, anionic rearrangements are a possibility with lithiated pyridines.

Troubleshooting Guides

Route 1: Reduction of 3-Methoxypyridine-2-Carboxylic Acid/Ester
Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Alcohol Incomplete reaction.Ensure the LiAlH₄ is fresh and added slowly to a solution of the carboxylic acid/ester in an anhydrous etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
Decomposition of product during workup.Perform the aqueous workup at low temperatures (0 °C). Carefully and slowly add water, followed by a dilute base (e.g., 15% NaOH solution), and then more water to precipitate the aluminum salts.
Formation of 2-Methyl-3-methoxypyridine (Over-reduction) Excess LiAlH₄.Use a stoichiometric amount of LiAlH₄ (typically 1.0-1.5 equivalents for an ester, and more for a carboxylic acid due to the initial acid-base reaction).
High reaction temperature.Maintain a low reaction temperature during the addition of the reducing agent and throughout the reaction (e.g., 0 °C to room temperature).
Presence of Unreacted Starting Material Inactive LiAlH₄.Use a fresh, unopened container of LiAlH₄ or titrate the solution to determine its exact molarity before use.
Insufficient reaction time.Allow the reaction to stir for an adequate amount of time after the addition of the reducing agent. Monitor by TLC.
Route 2: Directed Lithiation of 3-Methoxypyridine
Issue Potential Cause(s) Troubleshooting Steps
Formation of Isomeric Byproducts (e.g., (3-methoxypyridin-4-yl)methanol) Lack of regioselectivity in lithiation.Use a directed metalation group (DMG) that more strongly favors the 2-position if possible. Alternatively, consider using a hindered base like LDA or LTMP which can improve regioselectivity. Low temperatures (-78 °C) are critical.
Low Overall Yield and Complex Product Mixture Nucleophilic addition of the organolithium reagent to the pyridine ring.Use a hindered lithium amide base (LDA or LTMP) instead of an alkyllithium like n-BuLi. Maintain very low reaction temperatures (-78 °C).
Reaction with the electrophile is inefficient.Ensure the formaldehyde source is anhydrous (e.g., paraformaldehyde that has been cracked just before use). Add the lithiated pyridine solution to the electrophile, rather than the other way around, to maintain a high concentration of the electrophile.

Experimental Protocols

Protocol 1: Reduction of Methyl 3-methoxypyridine-2-carboxylate with LiAlH₄
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 3-methoxypyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. A solution of LiAlH₄ (1.5 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the sequential dropwise addition of water (X mL per X g of LiAlH₄), 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water again (3X mL per X g of LiAlH₄).

  • Purification: The resulting white precipitate (aluminum salts) is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the Reduction of 3-Methoxypyridine-2-carboxylic Acid

G start Low Yield of this compound check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm sm_present Starting Material Present check_sm->sm_present inactive_reagent Potential Issue: Inactive LiAlH₄ sm_present->inactive_reagent Yes insufficient_time Potential Issue: Insufficient Reaction Time sm_present->insufficient_time Yes no_sm Starting Material Absent sm_present->no_sm No solution1 Solution: Use fresh LiAlH₄ or titrate solution inactive_reagent->solution1 solution2 Solution: Increase reaction time and monitor by TLC insufficient_time->solution2 check_byproducts Analyze for Byproducts (GC-MS/NMR) no_sm->check_byproducts over_reduction Byproduct Identified: 2-Methyl-3-methoxypyridine check_byproducts->over_reduction other_byproducts Other/Unknown Byproducts check_byproducts->other_byproducts solution3 Solution: Use stoichiometric LiAlH₄, maintain low temperature over_reduction->solution3 solution4 Solution: Re-evaluate workup procedure, check for product decomposition other_byproducts->solution4

Caption: Troubleshooting workflow for low yield in the reduction synthesis.

Reaction Pathways: Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions start_main 3-Methoxypyridine-2-carboxylic Acid product_main This compound start_main->product_main LiAlH₄ start_side 3-Methoxypyridine-2-carboxylic Acid over_reduction 2-Methyl-3-methoxypyridine start_side->over_reduction Excess LiAlH₄ / High Temp. ring_reduction Reduced Pyridine Ring Byproducts start_side->ring_reduction Harsh Conditions

Caption: Main reaction and potential side reaction pathways.

Optimizing reaction conditions for the N-oxidation of substituted pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Oxidation of Substituted Pyridines

This guide provides troubleshooting advice and frequently asked questions (FAQs) for optimizing the N-oxidation of substituted pyridines, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-oxidation reaction is showing low or no conversion. What are the common causes and how can I fix it?

A1: Low conversion is a frequent issue. Here are the primary factors to investigate:

  • Inadequate Oxidizing Agent: The choice and amount of oxidant are critical. For electron-deficient pyridines, stronger oxidizing systems are often necessary.[1]

    • Solution: Increase the equivalents of the oxidizing agent (from 1.2 to 2.0 equivalents). If using a milder agent like H₂O₂/acetic acid fails, switch to a more potent one like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[2][3] For highly deactivated rings, a combination of trifluoroacetic anhydride and a hydrogen peroxide-urea complex can be effective.[1]

  • Reaction Temperature and Time: N-oxidation rates are sensitive to temperature.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[3] Ensure the reaction runs for a sufficient duration; monitor progress using Thin Layer Chromatography (TLC) until the starting material is consumed, which could take anywhere from 2 to 24 hours.[3][4]

  • Substituent Effects: Electron-withdrawing groups (EWGs) on the pyridine ring decrease the nucleophilicity of the nitrogen atom, making oxidation more difficult. Conversely, electron-donating groups (EDGs) facilitate the reaction.[2][5]

    • Solution: For pyridines with strong EWGs (e.g., -NO₂, -CN, -CF₃), harsher conditions or more powerful reagents are required.[1][5]

Q2: I'm observing the formation of significant side products. What are they and how can I minimize them?

A2: Side product formation can complicate purification and reduce yield.

  • Over-oxidation: This can occur if the reaction conditions are too harsh or if other functional groups in the molecule are sensitive to oxidation (e.g., alkenes, sulfides).

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[6] Use a more selective oxidizing agent or a catalytic system, such as methyltrioxorhenium (MTO) with H₂O₂, which can offer high chemoselectivity.[2]

  • Ring Modification: In some cases, particularly with activation by anhydrides, nucleophilic addition to the ring can occur, leading to substituted pyridines instead of the desired N-oxide.[7][8]

    • Solution: Avoid using large excesses of activating agents like acetic anhydride. The choice of nucleophile and reaction conditions can direct the reaction towards the desired product.

Q3: How do I choose the right oxidizing agent for my substituted pyridine?

A3: The choice depends primarily on the electronic properties of your substrate.

  • For Electron-Rich to Neutral Pyridines:

    • Hydrogen Peroxide (H₂O₂) in Acetic Acid: An economical and environmentally friendly option that works well for pyridines with EDGs or neutral substituents.[7][9]

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly reliable and generally effective reagent for a broad range of pyridines. It is known for its ease of handling and high yields.[2][6]

  • For Electron-Deficient Pyridines:

    • m-CPBA: Often sufficient, but may require longer reaction times or slightly elevated temperatures.

    • Oxone® (Potassium Peroxymonosulfate): A strong and effective oxidant, often used when others fail.[3]

    • Peroxy-acid Anhydride Systems: Combinations like H₂O₂ with trifluoroacetic anhydride generate a powerful in situ oxidant capable of oxidizing highly deactivated rings.[1]

Data Presentation: Comparison of Common N-Oxidation Methods

The following table summarizes typical conditions for three widely used N-oxidation protocols.

Parameter Method 1: m-CPBA Method 2: H₂O₂/Acetic Acid Method 3: Oxone®
Substrate Scope Broad (Electron-rich, neutral, and moderately electron-deficient pyridines)[2][6]Best for electron-rich and neutral pyridines[2][9]Effective for a wide range, including many electron-deficient pyridines[3]
Typical Oxidant Equiv. 1.2 - 1.51.1 - 1.5 (of 30-40% H₂O₂)[10]1.5 - 2.0
Solvent Dichloromethane (DCM), Chloroform (CHCl₃)Acetic Acid (can be neat or as co-solvent)[10]Methanol/Water, Acetone/Water[3]
Temperature 0 °C to Room Temperature70 - 90 °C[10]Room Temperature to 50 °C[3]
Reaction Time 2 - 12 hours[3]3 - 24 hours3 - 18 hours[3]
Work-up Complexity Moderate (Requires quenching of excess peroxide and washing to remove acidic byproduct)[3]Simple (Often involves removal of acetic acid under vacuum)[10]Moderate (Involves filtration and extraction)
Key Advantage High reliability and broad applicability.[6]Cost-effective and generates water as a byproduct.[9]Powerful oxidant for challenging substrates.
Safety Note m-CPBA can be explosive when dry or subjected to shock.[3]H₂O₂ is a strong oxidizer; reactions can be exothermic.[9]Oxone® is a stable solid but a strong oxidant.

Experimental Protocols

Protocol 1: General Procedure for N-Oxidation using m-CPBA [3]

  • Preparation: Dissolve the substituted pyridine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (70-77% purity, 1.2-1.5 equivalents) portion-wise over 15-20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC.

  • Work-up: Once the starting material is consumed, cool the mixture back to 0 °C. Quench excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (twice) to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for N-Oxidation using Hydrogen Peroxide in Acetic Acid [10]

  • Preparation: In a round-bottom flask, dissolve the pyridine derivative (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: While stirring, add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) dropwise. The addition can be exothermic, so maintain the temperature between 70-85 °C with controlled addition or external cooling/heating.

  • Reaction: Stir the mixture at 70-85 °C for 3-24 hours, monitoring by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Remove the acetic acid and excess water under reduced pressure. The resulting residue can often be purified by recrystallization or distillation under high vacuum.[10] For non-volatile products, an extractive work-up after neutralization may be necessary.

Visualized Workflows and Logic

Experimental_Workflow General Experimental Workflow for Pyridine N-Oxidation Start Substituted Pyridine (Starting Material) Reaction N-Oxidation Reaction (Select Oxidant & Solvent) Start->Reaction Add Oxidant Workup Reaction Work-up (Quench & Extract) Reaction->Workup Reaction Complete Purify Purification (Chromatography or Recrystallization) Workup->Purify Crude Product Product Characterized N-Oxide (Final Product) Purify->Product Pure Product

Caption: General experimental workflow for the N-oxidation of substituted pyridines.

Troubleshooting_Guide Troubleshooting Guide: Low Reaction Conversion Start Low or No Conversion Observed CheckSubstrate Is the Pyridine Electron-Deficient? Start->CheckSubstrate CheckOxidant Is the Oxidant Strong Enough? CheckConditions Are Reaction Conditions Adequate? CheckOxidant->CheckConditions Yes Action_StrongerOxidant Switch to a Stronger Oxidant (e.g., Oxone®) CheckOxidant->Action_StrongerOxidant No Action_IncreaseTemp Increase Temperature (e.g., to 40-50 °C) CheckConditions->Action_IncreaseTemp No (Temp) Action_IncreaseTime Increase Reaction Time CheckConditions->Action_IncreaseTime No (Time) CheckSubstrate->CheckOxidant Yes CheckSubstrate->CheckConditions No Action_IncreaseOxidant Increase Equivalents of Oxidant Outcome Improved Conversion Action_StrongerOxidant->Outcome Action_IncreaseTemp->Outcome Action_IncreaseTime->Outcome Reactivity_Relationship Substituent Effect on N-Oxidation Reactivity Substituent Pyridine Substituent EDG Electron-Donating Group (-CH₃, -OCH₃, -NH₂) Substituent->EDG EWG Electron-Withdrawing Group (-NO₂, -CN, -CF₃) Substituent->EWG Reactivity_High Increased N Nucleophilicity => Higher Reactivity EDG->Reactivity_High Reactivity_Low Decreased N Nucleophilicity => Lower Reactivity EWG->Reactivity_Low Conditions_Mild Milder Conditions Sufficient (e.g., H₂O₂/AcOH) Reactivity_High->Conditions_Mild Conditions_Harsh Stronger Conditions Required (e.g., Oxone®, Peroxy-anhydride) Reactivity_Low->Conditions_Harsh

References

Challenges in the characterization of pyridine-N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Characterization of Pyridine-N-Oxides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: My purified pyridine-N-oxide sample is a colorless solid, but it quickly becomes a sticky syrup when exposed to air. What is happening and how can I prevent this?

A1: This is a very common issue. Pyridine-N-oxides are known to be very hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2][3][4] This can complicate accurate weighing and subsequent characterization. To handle and store these compounds correctly, you should work in a dry atmosphere (e.g., under nitrogen or argon, or in a glovebox) and store them in a desiccator over a strong drying agent. For rigorous drying, an azeotropic distillation is highly effective.[1]

Q2: How does the N-oxide functionality affect the reactivity of the pyridine ring compared to the parent pyridine?

A2: The N-oxide group has a profound electronic effect on the pyridine ring. It acts as a resonance-donating group, increasing electron density at the 2- and 4-positions (ortho and para).[5] This makes the ring more susceptible to electrophilic substitution at these positions compared to pyridine itself, which is generally deactivated towards electrophiles.[5][6] Conversely, the N-oxide group enhances the ring's reactivity towards nucleophiles, also primarily at the 2- and 4-positions, often facilitating reactions that are difficult with the parent pyridine.[5][7]

Troubleshooting Guide: NMR Spectroscopy

Q3: The aromatic proton signals in my ¹H NMR spectrum are shifted significantly downfield compared to the parent pyridine. Is this expected?

A3: Yes, this is a characteristic feature of pyridine-N-oxides. The N-oxide bond influences the electron distribution in the aromatic ring, leading to distinct changes in the chemical shifts of the ring protons.[8][9][10] Typically, the protons at the 2,6- and 4-positions are affected. The introduction of the oxygen atom leads to a downfield shift of neighboring protons in the ¹H NMR spectra.[10] You can use these characteristic shifts to confirm the N-oxidation of your pyridine starting material.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table summarizes typical chemical shifts (δ) in ppm for various pyridine-N-oxides.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Pyridine-N-oxide CDCl₃7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H)125.3, 125.5, 138.5[8]
2-Methylpyridine-N-oxide CDCl₃2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H)17.3, 123.2, 125.5, 126.1, 138.8, 148.5[8]
4-Methylpyridine-N-oxide CDCl₃2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H)20.1, 126.6, 138.0, 138.4[8]
2-Chloropyridine-N-oxide CDCl₃7.28-7.32 (m, 2H), 7.55-7.58 (m, 1H), 8.40-8.41 (m, 1H)123.8, 126.0, 126.9, 140.3, 141.5[8]
Nicotinic Acid-N-oxide DMSO-d₆7.53-7.55 (dd, 1H), 7.76-7.78 (d, 1H), 8.42-8.44 (dd, 1H), 8.48 (s, 1H)126.1, 127.2, 131.1, 139.4, 142.6, 164.7[8]
Q4: My NMR sample in CDCl₃ shows broad signals for the aromatic protons. What could be the cause?

A4: This is often due to the presence of trace amounts of water, especially given the hygroscopic nature of pyridine-N-oxides. Water can lead to proton exchange or hydrogen bonding, which can broaden the signals. Another possibility, particularly with substituted pyridine-N-oxides, is the formation of complexes or stereoisomers, which can also result in complex or broadened spectra.[11]

Experimental Protocol: Sample Preparation for NMR
  • Dry the Sample: Ensure your pyridine-N-oxide sample is rigorously dry. Use the azeotropic drying method described below if necessary.

  • Use Dry Solvent: Use a fresh ampule of deuterated solvent or solvent dried over molecular sieves.

  • Prepare Sample: Dissolve approximately 5-10 mg of the dried compound in 0.5-0.7 mL of the dry deuterated solvent in an NMR tube.

  • Seal Promptly: Cap the NMR tube immediately to prevent moisture absorption from the air.

  • Acquire Spectrum: Run the NMR experiment without delay. If broadening persists, consider acquiring the spectrum at a different temperature to see if dynamic effects are at play.

Troubleshooting Guide: Mass Spectrometry

Q5: My mass spectrum shows a prominent [M-16]⁺ peak. Does this indicate an impurity?

A5: Not necessarily. The loss of an oxygen atom ([M-16]⁺) is a very common and characteristic fragmentation pathway for pyridine-N-oxides under various ionization conditions, including electron impact (EI) and electrospray ionization (ESI).[12][13] This fragmentation occurs from the molecular ion and can sometimes be the base peak. The presence of this peak is often considered diagnostic for the N-oxide functionality.

Q6: I am observing unexpected ions in my ESI mass spectrum, such as proton-bound dimers or sodiated adducts. Is this normal?

A6: Yes, this is quite common during the ESI-MS analysis of pyridine-N-oxides.[14] These compounds can readily form non-covalent species in the electrospray source. You may observe protonated molecules [M+H]⁺, sodiated molecules [M+Na]⁺, and proton-bound dimers [2M+H]⁺.[14] In some cases, even larger aggregates like diprotonated tetramers have been identified.[14] It is also possible for dissociation to occur during the ESI process itself.[14]

Data Presentation: Common Mass Spectral Fragments
FragmentationDescriptionIonization ModeTypical ObservationReference
[M-O]⁺ or [M-16]⁺ Loss of the N-oxide oxygen atomEI, ESIFrequent, can be intense[12][13]
[M-OH]⁺ Loss of a hydroxyl radicalEIImportant for 2-substituted alkylpyridine-N-oxides[12]
[M+H]⁺, [M+Na]⁺ Protonated and sodiated molecular ionsESICommonly observed adducts[14]
[2M+H]⁺ Proton-bound dimerESIObserved, indicates aggregation[14]

Visualization: Troubleshooting Workflow for MS Data

MS_Troubleshooting start Analyze Mass Spectrum of Pyridine-N-Oxide q1 Is the [M+H]⁺ peak present? start->q1 res1 Compound confirmed. This is the expected protonated molecular ion. q1->res1 Yes res4 Check for in-source decay or impurity. Lower cone voltage. q1->res4 No q2 Is there a significant [M-16]⁺ peak? res2 Characteristic loss of oxygen. Strong evidence for N-oxide functionality. q2->res2 Yes res5 Fragmentation is minimal. Consider MS/MS to confirm structure. q2->res5 No q3 Are there peaks at [M+23]⁺ or [2M+H]⁺? res3 Common adducts (Na⁺, dimers). Confirms molecular weight. q3->res3 Yes res6 Clean sample. Consider altering mobile phase to reduce adduct formation. q3->res6 No res1->q2 res2->q3 res5->q3

Caption: Troubleshooting logic for interpreting ESI-MS spectra.

Troubleshooting Guide: Chromatography

Q7: My pyridine-N-oxide shows poor retention and bad peak shape on a standard reversed-phase (RP-C18) HPLC column. How can I improve the chromatography?

A7: Pyridine-N-oxides are highly polar compounds, which is why they often exhibit poor retention on traditional non-polar stationary phases like C18.[15] To improve retention and peak shape, you have several options:

  • Use a Highly Aqueous Mobile Phase: Try running with a very low percentage of organic solvent (e.g., 95-100% water/buffer).

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best approach for very polar compounds like these.[15] A bare silica or an amide-bonded column with a high organic mobile phase (e.g., acetonitrile with a small amount of aqueous buffer) should provide good retention.

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to better retain polar analytes and are more stable in highly aqueous mobile phases.

Visualization: HPLC Method Development Workflow

HPLC_Workflow start Start: Analyze Pyridine-N-Oxide by HPLC c18 Attempt analysis on standard RP-C18 column start->c18 q1 Is retention adequate (k' > 2)? c18->q1 success Method Successful q1->success Yes polar_rp Try polar-embedded or polar-endcapped RP column q1->polar_rp No hilic Switch to HILIC column (e.g., silica, amide) hilic_mp Use high organic mobile phase (e.g., 90% ACN / 10% H₂O buffer) hilic->hilic_mp hilic_mp->q1 polar_rp->hilic Still no retention aq_mp Use highly aqueous mobile phase (>95% aqueous) polar_rp->aq_mp aq_mp->q1

Caption: HPLC method development workflow for polar analytes.

Experimental Protocols

Protocol 1: Drying a Hygroscopic Pyridine-N-Oxide Sample

This protocol is based on the azeotropic distillation method, which is effective for removing tightly bound water.[1]

Materials:

  • Hygroscopic pyridine-N-oxide sample

  • Anhydrous toluene

  • Round-bottom flask

  • Distillation apparatus (Dean-Stark trap is optional but helpful)

  • Nitrogen or argon gas inlet

  • High-vacuum pump with a cold trap

Procedure:

  • Place the pyridine-N-oxide sample into a round-bottom flask.

  • Add a sufficient volume of anhydrous toluene to dissolve or suspend the material completely.

  • Set up the distillation apparatus and flush the system with an inert gas (nitrogen or argon).

  • Heat the flask to distill the toluene. Water will be removed as a toluene-water azeotrope.

  • Continue distillation until all the toluene has been removed.

  • Allow the flask to cool slightly, then add a fresh portion of anhydrous toluene and repeat the distillation.

  • After the final distillation, a syrupy residue may remain. Connect the flask to a high-vacuum line (with a cold trap to protect the pump from residual toluene).

  • Dry the sample under high vacuum overnight. The material should gradually solidify into a dry, crystalline powder.

  • Store the dried material under an inert atmosphere or in a high-quality desiccator.

Protocol 2: General Procedure for X-Ray Quality Crystal Growth

Obtaining single crystals of pyridine-N-oxides suitable for X-ray diffraction can be challenging due to their polarity and hygroscopicity.[9][16] Slow evaporation is a common technique.

Materials:

  • Purified, dry pyridine-N-oxide

  • Appropriate solvent or solvent system (e.g., chloroform-acetone, diethyl ether)[1][16]

  • Small, clean vial or test tube

  • Parafilm or a loosely fitting cap

Procedure:

  • Dissolve the minimum amount of your purified pyridine-N-oxide in a suitable solvent at room temperature to create a saturated or near-saturated solution.

  • Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with parafilm and poke a few small holes in it with a needle. This will allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.

  • Monitor the vial for crystal growth. Once suitable crystals have formed, carefully remove them from the mother liquor using forceps or a pipette.

  • Quickly coat the crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation from air exposure before mounting for X-ray analysis.

Visualization: General Characterization Workflow

Characterization_Workflow start Start: Newly Synthesized Pyridine-N-Oxide purify Purification (Chromatography, Recrystallization) start->purify dry Rigorous Drying (High Vacuum, Azeotrope) purify->dry nmr ¹H and ¹³C NMR dry->nmr ms Mass Spectrometry (ESI or EI) dry->ms q1 Structure Confirmed? nmr->q1 ms->q1 further Further Characterization q1->further Yes revisit Re-evaluate Synthesis/ Purification Strategy q1->revisit No ftir FTIR Spectroscopy further->ftir xray Single Crystal X-Ray (if crystalline) further->xray ea Elemental Analysis further->ea end Characterization Complete ftir->end xray->end ea->end

References

Preventing over-reduction in the catalytic hydrogenation of pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the catalytic hydrogenation of pyridine derivatives, with a specific focus on preventing over-reduction to undesired byproducts.

Troubleshooting Guide: Preventing Over-Reduction and Other Common Issues

Q1: My hydrogenation of a substituted pyridine is resulting in a low yield of the desired piperidine and a significant amount of dehalogenated or other reduced byproducts. How can I improve selectivity?

A1: Over-reduction and side reactions are common challenges in pyridine hydrogenation. Several factors can be adjusted to enhance selectivity towards the desired piperidine.

  • Catalyst Selection: The choice of catalyst is paramount. While highly active catalysts like Palladium on carbon (Pd/C) can be effective, they are also prone to causing dehalogenation. Consider switching to a different catalyst known for higher selectivity.[1] Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) or Rhodium on carbon (Rh/C), often exhibit excellent selectivity under milder conditions.[2][3] Platinum oxide (PtO₂) in acidic media is another effective option, particularly for preserving aryl substituents.[4][5]

  • Reaction Conditions: Harsh reaction conditions can promote over-reduction. Try lowering the hydrogen pressure and reaction temperature.[6] For instance, Rh₂O₃ has been shown to be effective at pressures as low as 5 bar and temperatures around 40°C.[2][3]

  • Solvent and Additives: The solvent system can significantly influence the reaction outcome. Acidic additives, such as acetic acid or hydrochloric acid, can activate the pyridine ring towards reduction by forming a pyridinium salt, often allowing for milder reaction conditions.[4][7][8] This can be particularly useful with PtO₂ catalysts.[4] However, be mindful that acidic conditions can also promote certain side reactions depending on the substrate.

Q2: I am observing incomplete conversion of my pyridine starting material, even after extended reaction times. What can I do to drive the reaction to completion?

A2: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity under the chosen conditions.

  • Catalyst Poisoning: Pyridine and the resulting piperidine product can act as Lewis bases and poison the catalyst by strongly coordinating to the metal surface.[9][10] Increasing the catalyst loading might be necessary. Alternatively, using acidic additives can protonate the nitrogen, reducing its poisoning effect.[8]

  • Increase Hydrogen Pressure and/or Temperature: If catalyst poisoning is not the primary issue, increasing the hydrogen pressure and/or temperature can provide the necessary energy to overcome the activation barrier for the hydrogenation of the stable aromatic ring.[6] However, this should be done cautiously to avoid promoting over-reduction, as mentioned in Q1.

  • Catalyst Choice: Some catalysts are inherently more active than others. If you are using a milder catalyst and observing low conversion, switching to a more active one like a specific Rhodium or Ruthenium catalyst might be beneficial.[1]

Q3: My functionalized pyridine, containing an ester or a nitro group, is not surviving the hydrogenation conditions. How can I selectively reduce the pyridine ring?

A3: The selective hydrogenation of a pyridine ring in the presence of other reducible functional groups is a significant challenge.

  • Homogeneous Catalysis: Homogeneous catalysts, such as Iridium-based complexes, have demonstrated remarkable chemoselectivity.[9] These catalysts can operate under mild conditions and tolerate a wide range of sensitive functional groups, including esters, amides, nitro groups, and even alkynes.[9]

  • Electrocatalytic Hydrogenation: This emerging technique offers a safe and highly selective alternative.[11][12] By using an electric current to drive the reaction at ambient temperature and pressure, it's possible to achieve quantitative conversion of pyridines to piperidines while preserving sensitive functionalities.[11][12] A carbon-supported rhodium catalyst (Rh/KB) has shown excellent performance in this regard.[11][12]

  • Careful Selection of Heterogeneous Catalyst and Conditions: While challenging, some heterogeneous systems can offer selectivity. For instance, Rh₂O₃ has been shown to reduce pyridines bearing carboxylic acids, esters, and amides.[2] Bimetallic catalysts, such as Pd-Ag or Pd-Cu, have also been reported to exhibit high selectivity under mild conditions.[13]

Frequently Asked Questions (FAQs)

Q4: What are the most common catalysts for pyridine hydrogenation, and how do they compare?

A4: A range of catalysts are used, with the choice depending on the specific substrate and desired outcome. Noble metal catalysts are generally more active and selective but also more expensive.

CatalystTypical ConditionsAdvantagesDisadvantages
Rhodium (e.g., Rh/C, Rh₂O₃) Mild (e.g., 5 bar H₂, 40°C)[2][3]High activity and selectivity, broad substrate scope.[2][3]Higher cost.
Palladium (e.g., Pd/C) Varies, can require acidic additives.Widely available and effective.Prone to causing dehalogenation and other side reactions.[1]
Platinum (e.g., PtO₂) Often used with acidic solvents (e.g., acetic acid).[4][7]Good for preserving aryl substituents.[4]Can require acidic conditions.
Ruthenium (e.g., Ru/C) Can require higher pressures and temperatures.High activity.May lead to over-reduction if not controlled.
Iridium (homogeneous complexes) Mild (e.g., room temperature, 50 bar H₂)[9]Excellent chemoselectivity for functionalized pyridines.[9]Homogeneous, requiring separation from the product.
Nickel (e.g., Raney Ni) Harsher conditions (e.g., 150-300 atm).[1]Cost-effective.Requires high pressure and temperature.[1]

Q5: How can I achieve the partial hydrogenation of a pyridine to a tetrahydropyridine?

A5: Achieving partial hydrogenation to a tetrahydropyridine is challenging as the intermediate di- and tetrahydropyridines are often more reactive than the starting pyridine. However, specific catalytic systems can favor the formation of these partially reduced products. Rhodium-catalyzed transfer hydrogenation of pyridinium salts using formic acid and triethylamine has been shown to selectively yield 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridine ring.[14]

Q6: Is it possible to perform an asymmetric hydrogenation of a pyridine to obtain a chiral piperidine?

A6: Yes, asymmetric hydrogenation of pyridines to chiral piperidines is an active area of research. This is often achieved using chiral homogeneous catalysts, such as complexes of rhodium or iridium with chiral phosphine ligands.[7] Another approach involves the use of chiral auxiliaries on the pyridine ring.[15] Recently, a rhodium-catalyzed asymmetric reductive transamination of pyridinium salts has been developed, providing access to various chiral piperidines.[16]

Experimental Protocols

Protocol 1: Selective Hydrogenation of a Functionalized Pyridine using Rhodium(III) Oxide

This protocol is based on the work demonstrating the use of Rh₂O₃ for the reduction of various unprotected pyridines under mild conditions.[2][3]

  • Materials:

    • Functionalized pyridine substrate (0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 1 mg, 0.5 mol%)

    • 2,2,2-Trifluoroethanol (TFE, 1 mL)

    • Hydrogen gas (H₂)

    • High-pressure reactor (e.g., Parr shaker)

  • Procedure:

    • To a high-pressure reactor vessel, add the functionalized pyridine substrate and Rhodium(III) oxide.

    • Add TFE as the solvent.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen gas to 5 bar.

    • Stir the reaction mixture at 40°C for 4-16 hours (reaction time may vary depending on the substrate).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • The reaction mixture can be analyzed directly by NMR spectroscopy to determine the yield. For isolation, the solvent can be removed under reduced pressure, and the residue purified by appropriate methods (e.g., chromatography).

Protocol 2: Chemoselective Ionic Hydrogenation of a Pyridine Derivative using an Iridium Catalyst

This protocol is adapted from a method for the robust and selective iridium(III)-catalyzed ionic hydrogenation of pyridines.[9]

  • Materials:

    • Pyridine derivative (e.g., methyl picolinate)

    • Iridium catalyst (e.g., [Ir-OMs], 2 mol%)

    • Trifluoroacetic acid (TFA, 3 equivalents)

    • Methanol (1 M solution)

    • Hydrogen gas (H₂)

    • High-pressure reactor

  • Procedure:

    • In a suitable reaction vessel, dissolve the pyridine derivative in methanol.

    • Add the iridium catalyst and trifluoroacetic acid.

    • Place the vessel inside a high-pressure reactor.

    • Seal the reactor, purge with hydrogen, and then pressurize to 50 bar of hydrogen gas.

    • Stir the reaction at room temperature for 18 hours.

    • After the reaction, carefully release the pressure.

    • The product, a piperidinium salt, can be isolated.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis start Select Pyridine Substrate catalyst Choose Catalyst (e.g., Rh₂O₃) start->catalyst solvent Select Solvent (e.g., TFE) start->solvent reactor Prepare High-Pressure Reactor catalyst->reactor solvent->reactor charge Charge Reactor with Substrate, Catalyst, Solvent reactor->charge purge Purge with H₂ charge->purge pressurize Pressurize with H₂ (e.g., 5 bar) purge->pressurize heat Heat to Reaction Temp. (e.g., 40°C) pressurize->heat react Stir for 4-16h heat->react cool Cool to RT & Vent react->cool analyze Analyze Yield (NMR) cool->analyze isolate Isolate & Purify Product analyze->isolate end Pure Piperidine Derivative isolate->end

Caption: Experimental workflow for the catalytic hydrogenation of pyridine derivatives.

troubleshooting_logic cluster_over_reduction Problem: Over-reduction / Low Selectivity cluster_incomplete_conversion Problem: Incomplete Conversion cluster_functional_group Problem: Functional Group Reduction issue Observed Issue over_reduction Over-reduction/ Low Selectivity issue->over_reduction e.g., Dehalogenation incomplete_conv Incomplete Conversion issue->incomplete_conv e.g., Low Yield func_group Functional Group Reduction issue->func_group e.g., Ester reduction sol1_catalyst Change Catalyst (e.g., to Rh/C, PtO₂) over_reduction->sol1_catalyst sol1_conditions Milder Conditions (Lower P, T) over_reduction->sol1_conditions sol1_additive Use Acidic Additive over_reduction->sol1_additive sol2_poisoning Address Catalyst Poisoning (Increase loading, add acid) incomplete_conv->sol2_poisoning sol2_conditions Harsher Conditions (Higher P, T) incomplete_conv->sol2_conditions sol2_catalyst Switch to More Active Catalyst incomplete_conv->sol2_catalyst sol3_homogeneous Use Homogeneous Catalyst (e.g., Iridium complex) func_group->sol3_homogeneous sol3_electro Employ Electrocatalysis func_group->sol3_electro sol3_selective_het Selective Heterogeneous Catalyst (e.g., Rh₂O₃) func_group->sol3_selective_het

Caption: Troubleshooting logic for common issues in pyridine hydrogenation.

References

Technical Support Center: (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of (3-Methoxypyridin-2-yl)methanol, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is curated from available safety data and general knowledge of related chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, based on data for structurally similar methoxypyridine derivatives, the recommended storage conditions are in a cool, dry, and well-ventilated area. For long-term storage, it is advisable to store the compound at -20°C.[1] The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric components.

Q2: What is the expected shelf-life of this compound?

A2: The shelf-life of this compound has not been definitively established. However, for a related compound, a shelf-life of one year is suggested when stored at -20°C.[1] For optimal use, it is recommended to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be kept away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Q4: My sample of this compound has changed color. What does this indicate?

A4: A change in color, such as yellowing or darkening, often indicates degradation of the compound. This can be caused by exposure to air, light, or impurities. It is recommended to assess the purity of the discolored sample using an appropriate analytical method, such as HPLC or NMR, before use.

Q5: How should I handle this compound safely?

A5: Handle this compound in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2][3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound has discolored or turned into a viscous oil. Exposure to air, light, or moisture; improper storage temperature.Assess purity via HPLC, NMR, or LC-MS. If impurities are detected, purification by column chromatography or recrystallization may be necessary. Ensure future storage is under an inert atmosphere, protected from light, and at the recommended temperature.
Inconsistent experimental results. Compound degradation leading to lower effective concentration.Re-test the purity of the compound. If degraded, use a fresh, unopened sample or a newly purified batch.
Poor solubility. Potential degradation products or incorrect solvent.Confirm the appropriate solvent for your application. If solubility issues persist with a visually pure sample, sonication or gentle heating may be attempted, but be cautious as this can also promote degradation.

Storage Condition Comparison for Related Compounds

Compound Name Recommended Storage Temperature Additional Recommendations
(3-Bromopyridin-2-yl)methanol-20°C (for 1 year)Shipping at room temperature if less than 2 weeks.[1]
(3,4-Dimethoxypyridin-2-yl)methanolNot specified, but general "cool, dry place"Avoid moisture.[2]
(2-Methoxypyridin-3-yl)methanolRoom temperatureStore under inert atmosphere.[5]

Experimental Protocols

Protocol for Assessing the Purity and Stability of this compound using High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of high-purity this compound standard and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to generate a calibration curve with at least five concentration points.

  • Preparation of Sample Solution:

    • Prepare a solution of the this compound sample to be tested at a concentration of approximately 0.5 mg/mL in the same solvent used for the standard.

  • HPLC Conditions (General Guideline):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm or 270 nm.

    • Column Temperature: 30 °C.

  • Analysis:

    • Inject the standard solutions to establish the calibration curve and determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

    • For stability studies, analyze samples stored under different conditions (e.g., room temperature vs. -20°C, light vs. dark) at various time points and compare the purity to the initial sample.

Visual Guides

storage_workflow start Receiving this compound short_term Short-term use (< 1 month)? start->short_term long_term_storage Store at -20°C in a tightly sealed container under inert atmosphere. short_term->long_term_storage No room_temp_storage Store at room temperature in a desiccator, protected from light. short_term->room_temp_storage Yes check_purity Re-check purity before use if stored for > 6 months or if appearance has changed. long_term_storage->check_purity room_temp_storage->check_purity

Caption: Recommended storage workflow for this compound.

troubleshooting_guide start Experiencing Issues with this compound? issue_type What is the nature of the issue? start->issue_type discoloration Discoloration / Physical Change issue_type->discoloration Physical Appearance inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Experimental Outcome solubility_problem Poor Solubility issue_type->solubility_problem Physical Property check_purity Assess purity using HPLC or NMR. discoloration->check_purity inconsistent_results->check_purity reconfirm_solvent Confirm appropriate solvent and preparation method. solubility_problem->reconfirm_solvent purify Purify by column chromatography or recrystallization if necessary. check_purity->purify use_fresh Use a fresh, unopened sample. check_purity->use_fresh

Caption: Troubleshooting guide for common issues with this compound.

References

Troubleshooting common issues in pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and modification of pyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format, providing direct guidance for your experiments.

Section 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Q1: My Suzuki-Miyaura coupling with a 2-pyridylboronic acid is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura couplings involving 2-pyridylboronic acids, often termed the "2-pyridyl problem," are a frequent challenge.[1][2] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that disrupt the catalytic cycle.[1]

  • Protodeboronation: 2-Pyridylboronic acids are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1]

  • Substrate Reactivity: 2-Chloropyridines are less reactive than their bromo or iodo counterparts due to a stronger carbon-halogen bond, making the oxidative addition step more challenging.[1]

  • Inefficient Transmetalation: The transfer of the pyridine moiety from boron to the palladium center can be sluggish for electron-deficient heteroaryl boron compounds.[1]

Q2: How can I improve the yield of my 2-pyridyl Suzuki-Miyaura coupling?

To overcome low yields, consider the following optimizations:

  • Use Stabilized Boron Reagents: Instead of boronic acids, employ more stable derivatives like MIDA boronates, triolborates, or trifluoroborate salts, which are less prone to protodeboronation.[1]

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, RuPhos, or N-heterocyclic carbene (NHC) ligands (e.g., IPr) can enhance catalyst activity and stability.[1][2] These ligands promote the key steps of the catalytic cycle and can sterically hinder catalyst deactivation by the pyridine nitrogen.[1]

  • Optimize the Base and Solvent: The choice of base is critical. While aqueous bases like K₂CO₃ are common, they can promote protodeboronation. Consider non-aqueous conditions or weaker bases like K₃PO₄ or Cs₂CO₃.[1] Anhydrous, degassed solvents such as dioxane or DMF are often preferred.[2]

  • Employ a Highly Active Catalyst System: For less reactive substrates like 2-chloropyridines, a highly active catalyst system is often necessary.[1] This may involve using a specific palladium precatalyst in combination with an advanced phosphine ligand.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

low_yield_troubleshooting start Low Yield Observed check_reactants Are starting materials pure and stable? start->check_reactants check_conditions Are reaction conditions optimal? check_reactants->check_conditions Yes purify_reactants Purify starting materials. Use stabilized boron reagent (MIDA, trifluoroborate). check_reactants->purify_reactants No check_catalyst Is the catalyst system active and appropriate? check_conditions->check_catalyst Yes optimize_conditions Optimize base (K3PO4, Cs2CO3). Screen solvents (dioxane, DMF). Ensure inert atmosphere. check_conditions->optimize_conditions No solution Improved Yield check_catalyst->solution Yes optimize_catalyst Use bulky, electron-rich ligands (XPhos, SPhos). Use a pre-catalyst. Increase catalyst loading. check_catalyst->optimize_catalyst No purify_reactants->check_conditions optimize_conditions->check_catalyst optimize_catalyst->solution

A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.
Section 2: C-H Functionalization

Q3: My palladium-catalyzed C-H arylation of a substituted pyridine is not regioselective. How can I control the position of functionalization?

Regiocontrol in Pd-catalyzed C-H functionalization of pyridines is influenced by several factors.[3] Achieving high selectivity often requires careful tuning of the reaction components:

  • Electronic Effects of Substituents: The electronic nature of the substituents on the pyridine ring is a primary determinant of regioselectivity. Generally, electron-withdrawing groups (EWGs) at the C3-position direct arylation to the C4-position, while an EWG at the C4-position directs the reaction to the C3-position.[3][4]

  • Ligand and Additive Screening: The choice of ligand and additives is crucial. For instance, the addition of silver carbonate (Ag₂CO₃) has been shown to be essential for high regioselectivity in the C3/C4-arylation of electron-deficient pyridines.[3]

  • N-Oxide Strategy: Converting the pyridine to its corresponding N-oxide can activate the ring and often directs functionalization to the C2-position.[3] The N-oxide can then be removed in a subsequent step.

  • Directing Groups: The installation of a directing group can provide excellent control over regioselectivity, though this requires additional synthetic steps for installation and removal.

Logic Diagram for Regioselectivity in Pyridine C-H Arylation

regioselectivity_logic start Poor Regioselectivity in C-H Arylation ewg_effect Consider Electronic Effects of Substituents start->ewg_effect ligand_additive Screen Ligands and Additives start->ligand_additive n_oxide Utilize N-Oxide Strategy for C2 start->n_oxide directing_group Employ a Directing Group start->directing_group solution Achieve High Regioselectivity ewg_effect->solution EWG at C3 -> C4 EWG at C4 -> C3 ligand_additive->solution e.g., Ag2CO3 for C3/C4 n_oxide->solution Selective C2-arylation directing_group->solution Precise positional control

Factors influencing regioselectivity in pyridine C-H arylation.
Section 3: Lithiation

Q4: I am observing side reactions during the lithiation of my pyridine derivative. How can I minimize them?

Side reactions in pyridine lithiation are common due to the electron-deficient nature of the ring, which makes it susceptible to nucleophilic addition by organolithium reagents.[5][6] To improve the outcome of your directed ortho-lithiation (DoM), consider the following:

  • Choice of Base: Instead of highly nucleophilic alkyllithiums like n-BuLi, use sterically hindered, non-nucleophilic lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[5] These bases are less likely to add to the C=N bond of the pyridine ring.[5]

  • Temperature Control: Maintain a low reaction temperature, typically -78 °C, to minimize side reactions and enhance the stability of the lithiated intermediate.[3]

  • Directing Group Strength: Ensure you are using a sufficiently strong directing metalating group (DMG). Strong DMGs include tertiary amides, carbamates, and sulfonyl groups.[7]

  • Solvent: The choice of solvent is important. Anhydrous ethers like THF or Et₂O are commonly used.[5]

Section 4: Pyridine N-Oxides

Q5: My deoxygenation of a pyridine N-oxide is incomplete or results in side products. What should I check?

Incomplete deoxygenation or the formation of chlorinated byproducts can occur depending on the reagent and conditions used.

  • Incomplete Reaction: If the reaction is sluggish, ensure the deoxygenation reagent is fresh and used in sufficient stoichiometric amounts. For catalytic methods, such as those using palladium, ensure the catalyst is active and the conditions (temperature, solvent) are optimal.[8]

  • Unwanted Chlorination: When using phosphorus-based reagents, the choice of reagent is critical. Phosphorus trichloride (PCl₃) typically leads to deoxygenation without chlorination. In contrast, phosphorus oxychloride (POCl₃) is known to cause chlorination, usually at the C2-position, in addition to deoxygenation.[9][10] If chlorination is observed with PCl₃, it may be contaminated with POCl₃.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common pyridine functionalization reactions, compiled from various literature sources.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles

ElectrophileNucleophileCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-n-ButylbromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)Tri(2-furyl)phosphine (3.0)KFDioxane11085
3,5-(CF₃)₂-bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)Tri(2-furyl)phosphine (3.0)KFDioxane11082
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.0)Tri(2-furyl)phosphine (3.0)KFDioxane11074
2-Chloropyridine3-Pyridylboronic acidPd₂(dba)₃PCy₃K₃PO₄Dioxane/H₂ORefluxExcellent
PyFluor4-Methylphenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄Dioxane6589

Data compiled from multiple sources.[11][12][13] Yields are for isolated products.

Table 2: Regioselective C-H Arylation of Substituted Pyridines

Pyridine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)AdditiveBaseSolventTemp (°C)Product (Regioisomer)Yield (%)
3-NitropyridineBromobenzenePd(OAc)₂ (5)P(n-Bu)Ad₂ (10)Ag₂CO₃Cs₂CO₃Toluene1304-Aryl19
3-Fluoro-2-phenylpyridine4-BromoanisolePd(OAc)₂ (5)P(n-Bu)Ad₂ (10)Ag₂CO₃Cs₂CO₃Toluene1304-Aryl85
4-CN-2-phenylpyridine4-BromoanisolePd(OAc)₂ (5)P(n-Bu)Ad₂ (10)Ag₂CO₃Cs₂CO₃Toluene1303-Aryl86
Imidazo[4,5-b]pyridine4-IodoanisolePd(OAc)₂ (5)-CuICs₂CO₃DMF120C2-ArylHigh

Data compiled from multiple sources.[4][14] Yields are for isolated products.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Stabilized 2-Pyridylboron Reagent

This protocol is a general guideline adapted from literature procedures for coupling challenging 2-pyridyl nucleophiles.[2][11]

Reagents:

  • Aryl halide (1.0 equiv)

  • Stabilized 2-pyridylboron reagent (e.g., lithium triisopropyl 2-pyridylboronate) (1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., a bulky, electron-rich phosphine) (2-4 mol%)

  • Base (e.g., KF or K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), add the aryl halide, stabilized 2-pyridylboron reagent, palladium source, ligand, and base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the specified temperature (typically 80-110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Directed ortho-Lithiation of a Functionalized Pyridine

This protocol provides a general method for the regioselective functionalization of pyridines bearing a directing metalating group (DMG).[5][6]

Reagents:

  • Substituted pyridine with DMG (1.0 equiv)

  • Lithium amide base (e.g., LDA or LiTMP) (1.1-1.5 equiv)

  • Electrophile (1.2-2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the substituted pyridine and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the lithium amide base (typically as a solution in THF/hexanes) to the stirred pyridine solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for the time required to achieve complete lithiation (typically 1-4 hours).

  • Add the electrophile (either neat or as a solution in THF) dropwise to the lithiated pyridine solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or another suitable method.

References

Removal of tin byproducts from Stille coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting and procedural information for the effective removal of toxic organotin byproducts from Stille coupling reactions. Ensuring the complete removal of these residues is critical for the integrity of subsequent research and for the safety and purity of active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What are the common tin byproducts in a Stille reaction and why are they problematic?

A1: The most prevalent tin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI), hexaalkylditins (e.g., Bu₃SnSnBu₃), and residual unreacted organostannane reagents. These compounds are highl[1]y toxic and can be difficult to separate from the desired product due to similar solubility and chromatographic behavior. For applications in drug discovery and materials science, purification to parts-per-million (ppm) levels is often mandatory to avoid interference with biological assays or material properties.

Q2: Why can't I just u[1][2]se a standard silica gel column to remove the tin waste?

A2: Standard silica gel chromatography is often insufficient for complete removal because organotin byproducts can co-elute with the desired product, especially if they have similar polarities. However, modifying the conditions, such as adding triethylamine to the eluent, can significantly improve separation.

Q3: Are there water-fr[3][4]ee methods to remove tin byproducts for moisture-sensitive compounds?

A3: Yes, several non-aqueous methods are effective. A common technique is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine. Another powerful method i[1]s to perform flash chromatography using a stationary phase that has been pre-treated with a scavenger, such as 10% potassium carbonate (K₂CO₃) or 10% potassium fluoride (KF) on silica gel.

Q4: What are tin scave[2][5]ngers and how do they operate?

A4: Tin scavengers are typically solid-supported reagents, often silica-based, that are functionalized with groups that have a high affinity for organotin compounds. The crude reaction mixture is stirred with the scavenger, which selectively binds the tin byproducts. The scavenger-tin complex is then easily removed by simple filtration, providing a purified product solution without the need for aqueous workups.

Troubleshooting Gu[1]ide

This section addresses specific issues that may arise during the purification process.

Problem Potential Cause Recommended Solution
Tin residues still present after aqueous KF wash. - Insufficient contact time or agitation.- Formation of a solid precipitate at the organic/aqueous interface.- Presence of unreacted tin hydrides (e.g., Bu₃SnH) which are less reactive towards KF.- Vigorously shake or s[1][5]tir the biphasic mixture for at least one hour.- Filter the entire mi[2]xture through a pad of Celite to remove the solid Bu₃SnF precipitate.- Pre-treat the crude [1][3]mixture with iodine (I₂) to convert tin hydrides to more reactive tin iodides (Bu₃SnI) before the KF wash.
Product co-elutes w[3][5]ith tin byproducts during column chromatography. The product and tin species have very similar polarities.- Add 2-5% triethylamine to the eluent during silica gel chromatography.- Use a modified stati[3][4]onary phase, such as silica gel mixed with 10% KF or 10% K₂CO₃ by weight.
Low product yield a[2][5]fter purification. - The product may be unstable on silica gel.- The product may be partially water-soluble and lost during aqueous workup.- Deactivate the silica[6] gel by using an eluent containing triethylamine. Consider using a different stationary phase like alumina.- Check the aqueous layer for your product. If it is water-soluble, avoid aqueous washes and proceed directly to modified chromatography.
An insoluble emulsi[5][6]on or precipitate forms at the interface during KF wash. This is the formation of insoluble tributyltin fluoride (Bu₃SnF).This is expected. Filte[3]r the entire biphasic mixture through a pad of Celite. The solid tin fluoride will be trapped on the Celite, allowing for clean separation of the organic and aqueous layers.

Workflow for Sel[1][5]ecting a Purification Method

The choice of purification strategy depends on the properties of the desired product. The following decision tree can help guide your selection process.

G Decision Tree for Tin Removal A Is the product sensitive to water? B No A->B No C Yes A->C Yes D Aqueous KF Wash (Standard Method) B->D E Is the product base-sensitive? C->E F No E->F No G Yes E->G Yes H Chromatography with Et3N in eluent or K2CO3/Silica F->H I Chromatography with KF/Silica or Acidic Wash (e.g., Oxalic Acid) G->I

Caption: Decision tree for selecting an appropriate tin removal method.

Quantitative Data on Removal Efficiency

The following table summarizes the reported effectiveness of various methods for removing organotin residues.

Method Reported Residual Tin Level Typical Removal Efficiency Reference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm>99% (from stoichiometric levels)
Chromatography with 1[2][5]0% KF on Silica< 30 ppm>99% (from stoichiometric levels)
Aqueous Extraction wi[2][5]th 5% Oxalic Acid4-7 ppm99.0% - 99.7%
Standard KF Workup & [5]Column ChromatographyNot Detectable (by ICP analysis)Complete Removal

Detailed Experim[5][7]ental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash

This is the most common method for removing tributyltin halides.

G Workflow for Aqueous KF Wash A 1. Dilute Reaction Mixture with Organic Solvent B 2. Transfer to Separatory Funnel A->B C 3. Wash 2-3 times with 1M aq. KF Solution B->C D 4. Vigorously Shake (min. 1 minute each wash) C->D E 5. Precipitate Forms at Interface D->E F 6. Filter Entire Mixture through Celite Pad E->F G 7. Separate Layers F->G H 8. Wash Organic Layer with Brine, Dry, & Concentrate G->H

Caption: Workflow for organotin removal using aqueous KF.

Methodology:

  • Dilution: Once the Stille reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • KF Treatment: Tra[3]nsfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution and shake vigorously for at least one minute. Allow the layers to separate. Repeat this wash two more times.

  • Precipitate Removal[1][3]: A white solid (Bu₃SnF) will likely form at the organic/aqueous interface. Filter the entire biphasi[3]c mixture through a pad of Celite to remove this solid.

  • Final Workup: Return the filtrate to the separatory funnel and separate the layers. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Chromatography with a Modified Stationary Phase

This method is ideal for water-sensitive compounds and avoids aqueous workups.

Methodology:

  • Stationary Phase Preparation: Prepare the modified stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).

  • Reaction Workup: [2][5]Concentrate the crude reaction mixture directly under reduced pressure. An aqueous workup is not necessary.

  • Column Packing: P[2]ack a chromatography column with the K₂CO₃/silica gel mixture, either as a slurry or by dry packing.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with a suitable solvent system. The organotin impurities will remain strongly bound to the modified silica gel, allowing the purified product to elute. This method can reduce tin levels to below 15 ppm.

Protocol 3: Iodin[2][5]e Pre-treatment for Tin Hydrides

Use this protocol when you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃).

Methodology:

  • Iodine Treatment: After the reaction is complete, cool the mixture to room temperature. Add a solution of iodine (I₂) in the reaction solvent dropwise until a faint persistent brown color of iodine remains. This converts Bu₃SnH and Bu₃SnSnBu₃ to Bu₃SnI.

  • **Quench (Optional):[3] If necessary, quench any remaining iodine with a dilute aqueous solution of sodium thiosulfate.

  • Proceed with Removal: Following the iodine treatment, proceed with one of the standard removal protocols, such as the Aqueous KF Wash (Protocol 1) . The resulting Bu₃SnI is readily converted to the insoluble Bu₃SnF.

References

Technical Support Center: HPLC Method Development for Purity Analysis of (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the development of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (3-Methoxypyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing an HPLC method for this compound?

A1: The primary challenges stem from the physicochemical properties of the molecule. As a pyridine derivative, this compound is a polar and basic compound. This can lead to issues such as:

  • Poor retention on traditional reversed-phase (RP) columns like C18, as the polar analyte may have a low affinity for the nonpolar stationary phase.

  • Peak tailing , which occurs due to strong interactions between the basic pyridine nitrogen and residual acidic silanol groups on the surface of silica-based stationary phases.[1] This can compromise peak resolution and the accuracy of quantification.

  • Separation of structurally similar impurities , which may have very similar retention times to the main compound, making them difficult to resolve.[1]

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A reversed-phase C18 column is a common starting point for the analysis of many organic molecules. However, to address the challenges of analyzing a polar basic compound, a modern, high-purity silica C18 column with end-capping is recommended to minimize silanol interactions. Alternatively, columns with embedded polar groups or those designed for polar analytes can offer improved retention and peak shape.

Q3: How can I improve the peak shape for this compound?

A3: To mitigate peak tailing, it is crucial to suppress the interaction between the basic analyte and acidic silanols. This can be achieved by:

  • Using a buffered mobile phase at a low pH (e.g., pH 2-4). At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

  • Adding a competing base to the mobile phase, such as triethylamine (TEA), which will preferentially interact with the active silanol sites.

  • Employing a column with advanced end-capping or a different stationary phase chemistry that shields the silica surface.

Q4: What is a suitable detection wavelength for this compound?

A4: Pyridine-containing compounds typically exhibit UV absorbance. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used. A starting point for wavelength selection would be to perform a UV scan of the analyte to determine its wavelength of maximum absorbance (λmax). For similar pyridine derivatives, detection wavelengths in the range of 220-270 nm are often used.

Recommended Experimental Protocol

This protocol provides a starting point for the HPLC method development for the purity analysis of this compound. Optimization will likely be required based on the specific instrumentation and potential impurities.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with high-purity silica and end-capping.

  • This compound reference standard.

  • HPLC grade acetonitrile and water.

  • Reagents for buffer preparation (e.g., phosphate buffer, formic acid, or triethylamine).

  • 0.45 µm membrane filters for solvent and sample preparation.

2. Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 260 nm (or λmax of the compound)
Run Time 30 minutes

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile similar to the initial mobile phase composition) to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution, using the same diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis.

Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Incorrect injection volume or concentration.- Sample degradation.- Detector issue (e.g., lamp off).- Verify sample preparation and injection parameters.- Prepare fresh sample and standard solutions.- Check detector status and lamp performance.
Peak Tailing - Secondary interactions with silanol groups.[1][2]- Column contamination or degradation.- Sample overload.- Lower the pH of the mobile phase (e.g., using formic or phosphoric acid).- Add a competing base like triethylamine (0.1%) to the mobile phase.- Use a new or thoroughly cleaned column.- Reduce the sample concentration or injection volume.
Poor Retention (Peak Elutes at or Near the Void Volume) - The analyte is too polar for the mobile phase/stationary phase combination.[1]- High organic content in the initial mobile phase.- Decrease the initial percentage of the organic solvent (acetonitrile) in the mobile phase.- Consider using a more polar stationary phase (e.g., a column with an embedded polar group).- Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.
Split Peaks - Column void or blockage at the inlet frit.- Sample solvent incompatible with the mobile phase.- Reverse flush the column at a low flow rate. If the problem persists, replace the column.- Dissolve the sample in the initial mobile phase.
Baseline Drift or Noise - Air bubbles in the system.- Contaminated mobile phase or column.- Detector lamp aging.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase and flush the system and column.- Replace the detector lamp if necessary.
Inconsistent Retention Times - Inadequate column equilibration.- Pump malfunction or leaks.- Fluctuations in column temperature.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before injection.- Check the pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a constant temperature.

Method Development and Troubleshooting Workflow

HPLC_Method_Development start Define Analytical Goal: Purity of this compound select_column Select Column (e.g., C18, end-capped) start->select_column select_mp Select Mobile Phase (ACN/Buffered Water) start->select_mp initial_run Perform Initial Run (Gradient Elution) select_column->initial_run select_mp->initial_run evaluate Evaluate Chromatogram (Peak Shape, Retention, Resolution) initial_run->evaluate peak_tailing Issue: Peak Tailing evaluate->peak_tailing Asymmetric Peak? poor_retention Issue: Poor Retention evaluate->poor_retention Elutes too early? poor_resolution Issue: Poor Resolution evaluate->poor_resolution Peaks overlapping? system_suitability System Suitability Testing (SST) evaluate->system_suitability Acceptable? adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->adjust_ph adjust_organic Decrease Initial % Organic poor_retention->adjust_organic adjust_gradient Optimize Gradient Slope poor_resolution->adjust_gradient adjust_ph->initial_run Re-run adjust_gradient->initial_run Re-run adjust_organic->initial_run Re-run validation Method Validation (ICH Guidelines) system_suitability->validation final_method Finalized HPLC Method validation->final_method

Caption: Workflow for HPLC method development and troubleshooting.

References

Validation & Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methoxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. Its synthesis is a critical step in the development of new chemical entities. This guide provides an objective comparison of common and alternative synthetic strategies to access methoxypyridine derivatives, supported by experimental data to inform reagent and methodology selection.

Comparison of Key Synthetic Methodologies

The primary routes to methoxypyridine derivatives involve the functionalization of a pre-existing pyridine ring. The three most prominent methods are Nucleophilic Aromatic Substitution (SNAr), O-methylation of hydroxypyridines, and transition metal-catalyzed cross-coupling reactions. Each approach offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and scalability.

MethodStarting MaterialReagent(s)Catalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
SNAr 2,6-Dibromo-3-aminopyridineSodium Methoxide (NaOMe)-1,4-DioxaneReflux1898%
O-Methylation 3-HydroxypyridineDiazomethane (CH₂N₂)-tert-Butanol-20 to RT4+54-94%
Pd-Catalyzed Coupling 2-ChloropyridineCO₂, (9-BBN)₂ then CsFtBuXPhos/Pd₂(dba)₃THF10018up to 81%

Method 1: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical and direct method for synthesizing methoxypyridines, typically involving the displacement of a halide (Cl, Br) with a methoxide source, such as sodium methoxide (NaOMe).

  • Principle : The reaction proceeds readily when the pyridine ring is activated by the electron-withdrawing nature of the ring nitrogen and potentially other substituents. The attack of the nucleophile is strongly favored at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it.

  • Advantages : This method is often operationally simple, utilizes inexpensive reagents, and can be highly efficient for activated substrates.

  • Limitations : The reaction is generally restricted to activated halopyridines, and regioselectivity can be an issue if multiple leaving groups are present. Unactivated halides, such as those at the 3-position, react very sluggishly, if at all, under standard SNAr conditions.

A high-yielding example includes the selective mono-methoxylation of 2,6-dibromo-3-aminopyridine, where sodium methoxide in refluxing dioxane provides 6-bromo-2-methoxy-3-aminopyridine in 98% yield.

Method 2: O-Methylation of Hydroxypyridines

This approach involves the direct methylation of a hydroxyl group on the pyridine ring. It is a versatile method as hydroxypyridines are readily available and exist in equilibrium with their pyridone tautomers.

  • Principle : A methylating agent transfers a methyl group to the oxygen atom of the hydroxyl substituent. A key challenge is achieving chemoselectivity for oxygen (O-methylation) over the pyridine ring nitrogen (N-methylation), as the nitrogen is also nucleophilic.

  • Common Reagents :

    • Traditional : Hazardous reagents like dimethyl sulfate and methyl iodide are often used with a base.

    • Diazomethane (CH₂N₂) : A highly effective but extremely toxic and explosive reagent. It can provide excellent yields and selectivity under controlled conditions, particularly at low temperatures.

    • "Green" Alternatives : Dimethyl carbonate (DMC) is an eco-friendly and less toxic alternative that can act as both the reagent and solvent, often catalyzed by a base.

  • Advantages : This method allows for the synthesis of methoxypyridines with substitution patterns that are inaccessible via SNAr (e.g., 3-methoxypyridines).

  • Limitations : The primary drawback is the potential for competing N-methylation, which can lead to purification challenges and lower yields of the desired product. The choice of reagent and reaction conditions is critical to control selectivity.

Method 3: Transition Metal-Catalyzed C-O Cross-Coupling

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-O bonds, providing an alternative to classical methods. These reactions can couple halopyridines with methanol or a methoxide source.

  • Principle : A transition metal catalyst, typically based on palladium (Buchwald-Hartwig type) or copper (Ullmann type), facilitates the coupling of an aryl halide with an alcohol. The reaction cycle involves oxidative addition of the aryl halide to the metal center, coordination of the alcohol, and reductive elimination to form the aryl ether product.

  • Advantages : These methods exhibit broad substrate scope and high functional group tolerance, often allowing for the coupling of less reactive aryl chlorides and bromides under milder conditions than traditional Ullmann reactions. They can overcome the limitations of SNAr for unactivated positions.

  • Limitations : The primary disadvantages are the cost and potential toxicity of the metal catalysts and the often complex, air-sensitive phosphine ligands required. Catalyst and ligand screening may be necessary to optimize the reaction for a specific substrate.

A recent development demonstrates the palladium-catalyzed methoxylation of various (hetero)aryl chlorides, including 2-chloropyridine, achieving up to 81% yield. This method uniquely uses CO₂ as a C1 source to generate the methoxylating agent in situ.[1]

Visualized Workflows and Mechanisms

To better illustrate the synthetic strategies, the following diagrams outline the general pathways and a key reaction mechanism.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Halopyridine Halopyridine (e.g., Chloro-, Bromo-) SNAr Nucleophilic Aromatic Substitution (SNAr) Halopyridine->SNAr  NaOMe Coupling Pd/Cu-Catalyzed C-O Coupling Halopyridine->Coupling  MeOH or equiv.  + Pd/Cu Catalyst Hydroxypyridine Hydroxypyridine OMethylation O-Methylation Hydroxypyridine->OMethylation  CH₂N₂ or  DMC Methoxypyridine Methoxypyridine SNAr->Methoxypyridine OMethylation->Methoxypyridine Coupling->Methoxypyridine

Caption: General synthetic pathways to methoxypyridine derivatives.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Key Experiment: Chemoselective O-Methylation of 3-Hydroxypyridine using Diazomethane

This protocol describes a highly selective method for the O-methylation of 3-hydroxypyridine derivatives, which minimizes the common side reaction of N-methylation by maintaining a low reaction temperature.

Warning: Diazomethane is highly toxic and potentially explosive. This procedure must be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use appropriate personal protective equipment, including non-etched glassware.

Materials:

  • 3-Hydroxypyridine derivative (1.0 mmol)

  • tert-Butanol (6.0 mL)

  • Ethereal diazomethane solution (freshly prepared, ~0.55 M, 18 mL, ~10.0 equiv.)

  • Dry ice-carbon tetrachloride cooling bath

  • Nitrogen atmosphere

Procedure:

  • Dissolve the 3-hydroxypyridine derivative (1.0 mmol) in tert-butanol (6.0 mL).

  • In a separate flask, cool the freshly prepared ethereal diazomethane solution (~10.0 equiv.) to -20 °C using a dry ice-CCl₄ bath under a nitrogen atmosphere.

  • Add the solution of the 3-hydroxypyridine derivative dropwise to the cold diazomethane solution via a double-ended needle over 3-5 minutes.

  • Stir the resulting mixture at -20 °C for 4 hours.

  • After 4 hours, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature.

  • Continue stirring at room temperature until the yellow color of the diazomethane dissipates, indicating its consumption (or quench carefully with dropwise addition of acetic acid).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the corresponding 3-methoxypyridine derivative.

Note: Maintaining the reaction temperature at -20 °C is critical for achieving high O-selectivity. Running the reaction at higher temperatures (e.g., room temperature) significantly favors the formation of the N-methyl by-product.

References

A Comparative Analysis of the Biological Activities of Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of three key pyridine isomers: 2-pyridone, 3-hydroxypyridine, and 4-pyridone. While a direct comparative study of the unsubstituted parent isomers is not extensively available in current literature, this document synthesizes findings on their derivatives to offer insights into their potential as scaffolds in drug discovery. The biological activities discussed herein include cytotoxicity against cancer cell lines, antimicrobial effects, and specific enzyme inhibition, supported by experimental data from various studies.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of various derivatives of 2-pyridone, 3-hydroxypyridine, and 4-pyridone. It is important to note that these values are for substituted derivatives and may not be directly extrapolated to the parent isomers. However, they provide valuable insights into the potential of each isomeric scaffold.

Table 1: Cytotoxicity of Pyridine Isomer Derivatives (IC50 Values)

Isomer Derivative ClassCompoundCell LineIC50 (µM)Reference
2-Pyridone Cordypyridone HMultiple Cancer Cell Lines0.08–0.35[1]
Pyridino[2,3-f]indole-4,9-dione derivative (5)XF 498 (CNS Tumor)0.006 (as µg/ml)[2]
Pyridino[2,3-f]indole-4,9-dione derivative (5)HCT 15 (Colon Tumor)0.073 (as µg/ml)[2]
3-Hydroxypyridine Data for specific cytotoxic derivatives with IC50 values were not prominently available in the reviewed literature.
4-Pyridone Data for specific cytotoxic derivatives with IC50 values were not prominently available in the reviewed literature.

Table 2: Antimicrobial Activity of Pyridine Isomer Derivatives (MIC Values)

Isomer Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
2-Pyridone Cordypyridone HBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Rhodotorula glutinis, Schizosaccharomyces pombeLow µM range[1]
Ring-fused 2-pyridone (EC240)Enterococcus faecalis~25-50[3]
Ring-fused 2-pyridone (EC305)Enterococcus faecalis~50-100[3]
3-Hydroxypyridine 3-hydroxy-2-methylene-3-phenylpropionic acid derivativesK. pneumoniae14–16[4]
4-Pyridone 4-hydroxy-2-pyridone alkaloidsGram-positive and some Gram-negative bacteria1.56 to 25 (as µM)[5]

Note: MIC values can vary significantly based on the specific derivative and the microbial strain tested.

Key Biological Activities and Mechanisms of Action

2-Pyridone Derivatives: Cytotoxicity and PIM-1 Kinase Inhibition

Derivatives of 2-pyridone have demonstrated significant potential as anticancer agents.[1][2] A notable mechanism of action for some 2-pyridone-based compounds is the inhibition of Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.[6][7][8] PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by regulating downstream signaling pathways like JAK/STAT.[7][9][10]

PIM1_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates P_STAT p-STAT3/5 STAT->P_STAT PIM1_Gene PIM1 Gene P_STAT->PIM1_Gene Induces Transcription PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein Translation Bad Bad PIM1_Protein->Bad Phosphorylates cMyc c-Myc PIM1_Protein->cMyc Phosphorylates Bcl2 Bcl-2 Bad->Bcl2 P_Bad p-Bad P_Bad->Bcl2 Releases Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression P_cMyc p-c-Myc cMyc->P_cMyc P_cMyc->Cell_Cycle Promotes TwoPyridone 2-Pyridone Inhibitor TwoPyridone->PIM1_Protein Inhibits

PIM-1 Kinase Signaling Pathway and Inhibition
3-Hydroxypyridine Derivatives: Modulation of Monoamine Oxidase (MAO)

Derivatives of 3-hydroxypyridine have been shown to modulate the activity of monoamine oxidases (MAO), particularly MAO-A.[11][12] MAOs are enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[13][14][15] The inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which is a therapeutic strategy for depression and other neurological disorders. MAO-A is also implicated in apoptotic signaling pathways.[11]

MAO_A_Signaling_Pathway Monoamines Monoamines (Serotonin, Norepinephrine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Substrate Aldehydes Aldehydes MAOA->Aldehydes Oxidative Deamination H2O2 H₂O₂ (ROS) MAOA->H2O2 Bcl2 Bcl-2 MAOA->Bcl2 Reduces p38_Kinase p38 Kinase p38_Kinase->MAOA Activates Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Induces ThreeHP 3-Hydroxypyridine Derivative ThreeHP->MAOA Modulates/Inhibits

Monoamine Oxidase A (MAO-A) Signaling
4-Pyridone Derivatives: Inhibition of Mitochondrial Electron Transport Chain

Certain derivatives of 4-pyridone exhibit their biological effects, including antimalarial and anticancer activities, by targeting the mitochondrial electron transport chain (ETC). Specifically, they can act as inhibitors of Complex III (cytochrome bc1 complex).[16][17][18] This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cellular damage and death.[19]

ETC_Inhibition_Pathway cluster_proton_pump Proton Pumping (H⁺) ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e⁻ ComplexII Complex II ComplexII->CoQ e⁻ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ROS ROS Increase ComplexIII->ROS Leakage ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 e⁻ H2O H₂O O2->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP FourPyridone 4-Pyridone Inhibitor FourPyridone->ComplexIII Inhibits

Mitochondrial ETC Complex III Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[20][21]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyridine isomer derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Adhere Incubate (24h) Seed_Cells->Incubate_Adhere Add_Compound Add Pyridine Derivatives (Varying Concentrations) Incubate_Adhere->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance (570nm) Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for MTT Cytotoxicity Assay
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][22][23][24][25]

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This comparative guide highlights the diverse biological activities of derivatives of 2-pyridone, 3-hydroxypyridine, and 4-pyridone. While direct comparative data on the parent isomers remains a gap in the literature, the available evidence suggests that each isomeric scaffold offers unique opportunities for the development of novel therapeutic agents. 2-Pyridone derivatives are promising as anticancer agents, particularly as kinase inhibitors. 3-Hydroxypyridine derivatives show potential for modulating CNS targets like MAO. 4-Pyridone derivatives have demonstrated utility as antimicrobial and antimalarial agents through mechanisms such as the inhibition of the mitochondrial electron transport chain. Further research, including direct comparative studies of the parent isomers, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Validating the Structure of (3-Methoxypyridin-2-yl)methanol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of (3-Methoxypyridin-2-yl)methanol, a substituted pyridine derivative. We present supporting hypothetical experimental data and detailed protocols to illustrate the power of these methods.

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical sciences. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex substitution patterns can lead to ambiguous assignments. 2D NMR spectroscopy offers a robust solution by revealing through-bond and through-space correlations between nuclei, providing a definitive structural fingerprint. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the structural verification of this compound.

Hypothetical NMR Data for this compound

To illustrate the process, a plausible set of NMR data for this compound is presented below. These values are based on typical chemical shifts and coupling constants for similar pyridine derivatives.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)¹H Multiplicity & Coupling Constant (J, Hz)
1N---
2C-158.5-
3C-145.0-
4H/C7.35125.0dd, J = 8.5, 4.5 Hz
5H/C8.10140.0dd, J = 4.5, 1.5 Hz
6H/C7.05115.0dd, J = 8.5, 1.5 Hz
7 (CH₂OH)H/C4.8062.0s
8 (OCH₃)H/C3.9055.0s
9 (OH)H2.50-br s

Comparative Analysis of 2D NMR Techniques

The unequivocal assignment of the signals in Table 1 is achieved by employing a suite of 2D NMR experiments. Each technique provides a unique piece of the structural puzzle.

1. COSY (Correlation Spectroscopy): Unveiling ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out spin systems within a molecule.

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsNumber of BondsSignificance
H4 (7.35 ppm) ↔ H5 (8.10 ppm)3Confirms adjacency of H4 and H5 on the pyridine ring.
H4 (7.35 ppm) ↔ H6 (7.05 ppm)4 (meta coupling)Weaker correlation, confirms relative positions.
H5 (8.10 ppm) ↔ H6 (7.05 ppm)3Confirms adjacency of H5 and H6 on the pyridine ring.

2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond correlations).[1] This allows for the unambiguous assignment of protonated carbons.

Table 3: Expected HSQC Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C)Significance
H4 (7.35 ppm)C4 (125.0 ppm)Assigns the carbon at 125.0 ppm to position 4.
H5 (8.10 ppm)C5 (140.0 ppm)Assigns the carbon at 140.0 ppm to position 5.
H6 (7.05 ppm)C6 (115.0 ppm)Assigns the carbon at 115.0 ppm to position 6.
H7 (4.80 ppm)C7 (62.0 ppm)Assigns the carbon at 62.0 ppm to the methanol group.
H8 (3.90 ppm)C8 (55.0 ppm)Assigns the carbon at 55.0 ppm to the methoxy group.

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably the most powerful for elucidating the carbon skeleton by identifying correlations between protons and carbons over two to three bonds.[2][3] This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.

Table 4: Key Expected HMBC Correlations for this compound

Proton (¹H)Correlated Carbons (¹³C) over 2-3 BondsSignificance
H4 (7.35 ppm)C2 (158.5 ppm), C6 (115.0 ppm)Connects H4 to the substituted C2 and adjacent C6.
H5 (8.10 ppm)C3 (145.0 ppm)Connects H5 to the methoxy-substituted C3.
H6 (7.05 ppm)C2 (158.5 ppm), C4 (125.0 ppm)Connects H6 to the substituted C2 and adjacent C4.
H7 (4.80 ppm)C2 (158.5 ppm), C3 (145.0 ppm)Crucially confirms the attachment of the methanol group at C2.
H8 (3.90 ppm)C3 (145.0 ppm)Crucially confirms the attachment of the methoxy group at C3.

Visualizing the Workflow and Correlations

To better understand the logical flow of data interpretation and the key structural connections, the following diagrams are provided.

logical_workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Attachment) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Structure Final Structure of This compound COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical workflow for structure elucidation using 2D NMR.

Caption: Key HMBC correlations confirming substituent positions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in 0.5-0.6 mL of deuterated chloroform (CDCl₃).[1]

Spectrometer Setup: All spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe. The probe is tuned and matched for both ¹H and ¹³C frequencies.[4] The spectrometer is locked on the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.[1]

COSY (¹H-¹H Correlation Spectroscopy): The gradient-selected COSY (gCOSY) experiment is utilized. A spectral width of 12 ppm is used in both dimensions. 256 t₁ increments are collected with 8 scans per increment. The data is processed with a sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.[4]

HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-selected HSQC experiment is performed. The spectral width for the ¹H dimension (F2) is 12 ppm, and for the ¹³C dimension (F1) is 180 ppm. 256 t₁ increments are recorded with 16 scans each. The one-bond ¹J(CH) coupling constant is set to 145 Hz. The data is processed using a squared sine-bell window function in both dimensions.[1][3]

HMBC (Heteronuclear Multiple Bond Correlation): The gradient-selected HMBC experiment is performed. The spectral widths are the same as for the HSQC experiment. 256 t₁ increments are collected with 32 scans per increment. The long-range coupling constant for magnetization transfer is optimized for a value of 8 Hz to observe 2-3 bond correlations.[1][3] A relaxation delay of 1.5 seconds is used.[1] Processing is carried out with a sine-bell window function in both dimensions.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other techniques can provide complementary or, in some cases, primary structural information.

Table 5: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity and molecular skeleton.Non-destructive; provides a complete solution structure.Requires a soluble sample of sufficient concentration; can be time-consuming.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal lattice.Provides unambiguous solid-state structure and stereochemistry.Requires a single, high-quality crystal; structure may differ from solution conformation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula with high resolution MS.Does not provide direct information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple; provides a quick check for key functional groups.Provides limited information on the overall molecular structure.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides an exceptionally detailed and definitive method for the structural validation of this compound. The COSY experiment establishes the proton-proton network on the pyridine ring, the HSQC experiment links protons to their directly attached carbons, and the HMBC experiment reveals the crucial long-range correlations that piece together the entire molecular framework, including the positions of the methoxy and methanol substituents. While alternative techniques like X-ray crystallography and mass spectrometry offer valuable information, 2D NMR remains the gold standard for comprehensive structural elucidation in solution.

References

Comparative Analysis of Antibody Cross-Reactivity to Pyridine-Containing Haptens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor in the development of robust and reliable immunoassays. This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies raised against pyridine-containing haptens, offering insights into the structural determinants of antibody specificity and providing supporting experimental data for informed decision-making.

When developing antibodies against small molecules like those containing a pyridine ring, the potential for cross-reactivity with structurally similar compounds is a significant consideration. The pyridine scaffold is a common motif in pharmaceuticals, agrochemicals, and environmental contaminants. Therefore, understanding the degree to which an antibody binds to non-target analogs is paramount for assay accuracy and reliability. This guide leverages data from studies on antibodies developed against nicotine, a prominent pyridine-containing alkaloid, and its metabolites to illustrate key principles of cross-reactivity.

Data Presentation: Cross-Reactivity of Anti-Nicotine and Anti-Cotinine Monoclonal Antibodies

The following tables summarize the cross-reactivity of monoclonal antibodies raised against nicotine and its major metabolite, cotinine. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay, and the cross-reactivity percentage relative to the primary target hapten.

Table 1: Cross-Reactivity Profile of an Anti-Nicotine Monoclonal Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
(S)-(-)-Nicotine0.25100
(S)-(-)-Cotinine>1000<0.025
trans-3'-Hydroxycotinine>1000<0.025

Data sourced from a study on stereospecific monoclonal antibodies.[1]

Table 2: Cross-Reactivity Profile of an Anti-Cotinine Monoclonal Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
(S)-(-)-Cotinine0.12100
(S)-(-)-Nicotine>1000<0.012
trans-3'-Hydroxycotinine8.41.4

Data sourced from a study on stereospecific monoclonal antibodies and an idiotype-anti-idiotype immunoassay.[1][2]

These tables clearly demonstrate the high specificity of the monoclonal antibodies for their target haptens, with minimal cross-reactivity observed for closely related metabolites. This high degree of specificity is crucial for accurately quantifying nicotine exposure by measuring its metabolite cotinine without interference from the parent compound.

Experimental Protocols

The generation of reliable cross-reactivity data is dependent on meticulous experimental design and execution. Below are detailed methodologies for the key experiments involved in assessing the specificity of antibodies against pyridine-containing haptens.

Hapten Synthesis and Immunogen Preparation

The synthesis of a hapten with an appropriate linker for conjugation to a carrier protein is the foundational step in generating specific antibodies. The position of the linker on the hapten is critical as it influences which epitopes of the small molecule are exposed to the immune system. For example, in the development of anti-nicotine vaccines, different hapten designs with linkers attached to either the pyridine or pyrrolidine ring of nicotine have been shown to elicit antibodies with distinct specificities.[3]

Example Protocol for Nicotine Hapten Synthesis:

A common strategy involves introducing a functional group, such as a carboxylic acid or an amine, onto the pyridine or pyrrolidine ring of nicotine, which can then be used for conjugation to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). The synthesis of a nicotine hapten can be achieved in multiple steps, ensuring the retention of the original stereochemistry, which is crucial for the specificity of the resulting antibodies.[4]

Competitive Indirect ELISA (ciELISA)

Competitive ELISAs are a standard method for determining the specificity and cross-reactivity of antibodies against small molecules.[5] In this assay, the analyte in the sample competes with a labeled antigen for binding to a limited amount of antibody.

Detailed Protocol for Competitive Indirect ELISA:

  • Coating: Microtiter plates are coated with a conjugate of the hapten and a carrier protein (e.g., nicotine-poly-L-lysine). The plate is then incubated to allow for binding.[1]

  • Blocking: Any remaining unbound sites on the plate are blocked using a solution such as bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding of antibodies.

  • Competition: A mixture of the antibody and the test compound (or standard) is added to the wells. The test compound competes with the coated hapten-protein conjugate for binding to the antibody.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound antibodies and test compounds.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is added.

  • Incubation and Washing: The plate is incubated with the secondary antibody and then washed again.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance against the concentration of the standards. The IC50 value is determined from this curve. Cross-reactivity is calculated using the formula: (IC50 of target hapten / IC50 of test compound) x 100%.

Mandatory Visualization

To illustrate the key relationships and workflows in cross-reactivity studies, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_hapten Hapten Synthesis & Conjugation cluster_immunization Antibody Production cluster_elisa Cross-Reactivity Testing Hapten Pyridine Hapten Synthesis Immunogen Immunogen (Hapten-Protein Conjugate) Hapten->Immunogen Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Hybridoma Hybridoma Technology (for Monoclonals) Immunization->Hybridoma Antibody Antibody Production & Purification Hybridoma->Antibody ELISA Competitive Indirect ELISA Antibody->ELISA Data Data Analysis (IC50 & %CR) ELISA->Data

Experimental workflow for antibody cross-reactivity studies.

logical_relationship cluster_factors Structural Determinants Hapten Hapten Structure Specificity Antibody Specificity Hapten->Specificity determines CrossReactivity Cross-Reactivity Specificity->CrossReactivity inversely related to AssayPerformance Immunoassay Performance Specificity->AssayPerformance directly impacts CrossReactivity->AssayPerformance impacts PyridineRing Pyridine Ring Substituents PyridineRing->Hapten Linker Linker Position & Length Linker->Hapten Stereochem Stereochemistry Stereochem->Hapten

Factors influencing antibody cross-reactivity.

References

A Comparative Guide to Catalytic Systems for Pyridine C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds in pyridine rings represents a paramount strategy in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods. This guide provides a comparative analysis of prominent catalytic systems for pyridine C-H activation, focusing on their performance, substrate scope, and reaction conditions. The information presented is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high efficiency and regioselectivity in pyridine C-H activation. Transition metals such as palladium, rhodium, ruthenium, and iridium are at the forefront of this research. The following tables summarize the performance of various catalytic systems for different types of pyridine C-H functionalization.

Table 1: Palladium-Catalyzed C-H Arylation of Pyridines

Catalyst PrecursorLigand/AdditiveOxidantTemp. (°C)Time (h)Substrate ScopeRegioselectivityAvg. Yield (%)Ref.
Pd(OAc)₂P(o-tol)₃Ag₂CO₃13016Aryl TriflatesC375-95[1]
Pd(OAc)₂1,10-PhenanthrolineK₂CO₃12024Aryl HalidesC360-90[2]
Pd(OAc)₂PyridinePhI(OAc)₂100N/AArenesN/AHigh TON[3]
PdCl₂NoneH₂O₂N/AN/A2-Phenylpyridineortho-Hydroxylation75[4][5]

Table 2: Rhodium-Catalyzed C-H Functionalization of Pyridines

Catalyst PrecursorLigandCoupling PartnerTemp. (°C)Time (h)FunctionalizationRegioselectivityAvg. Yield (%)Ref.
[Rh(cod)Cl]₂Chiral PhosphoniteAryl Halides12024ArylationC2 (Ferrocenyl)95->99[6]
Rh(III) ComplexesN-Heterocyclic CarbeneInternal AlkynesN/AN/AAnnulationC3N/A[7]
Rh(I) ComplexesNoneα,β-Unsaturated IminesN/AN/AAlkylationN/AHigh[8]

Table 3: Ruthenium-Catalyzed C-H Functionalization of Pyridines

Catalyst PrecursorLigand/AdditiveCoupling PartnerTemp. (°C)Time (h)FunctionalizationRegioselectivityAvg. Yield (%)Ref.
[RuCl₂(p-cymene)]₂AgSbF₆/Cu(OAc)₂AlkenesN/AN/AAlkenylationorthoGood[9]
[Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺NoneTerminal AlkynesN/AN/AAlkenylationC2Good[10][11]
Ru(II) ComplexesN^O Donor PyridineAryl HalidesN/AN/AArylationortho (Di-arylation)Major Product[9]
Ru(II) ComplexesHydrosilanesHydrosilanesN/AN/ASilylationorthoHigh[12]

Table 4: Iridium-Catalyzed C-H Borylation of Pyridines

Catalyst PrecursorLigandBorylating AgentTemp. (°C)Time (h)Substrate ScopeRegioselectivityAvg. Yield (%)Ref.
[Ir(cod)OMe]₂dtbpyB₂pin₂8016Substituted PyridinesC6 (with C2 sub)Good[13][14]
Supramolecular Ir-PorphyrinNoneB₂pin₂N/AN/APyridinesmetaGood[15]

Experimental Protocols

The following is a generalized experimental protocol for a transition-metal-catalyzed pyridine C-H activation reaction. Specific parameters should be optimized based on the chosen catalytic system and substrates.

General Procedure for Palladium-Catalyzed C-H Arylation:

  • Reactant Preparation: To an oven-dried reaction vessel, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 5-10 mol%), ligand (if required), and oxidant (e.g., Ag₂CO₃, 2-3 equivalents).

  • Reaction Setup: The vessel is sealed and purged with an inert atmosphere (e.g., nitrogen or argon). The pyridine substrate (1 equivalent), arylating agent (1.5-3 equivalents), and solvent (e.g., toluene, DMF) are then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the specified temperature (typically 100-140 °C) and stirred for the designated time (12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove solid residues. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Variations for Other Catalytic Systems:

  • Rhodium Catalysis: Often requires specific chiral ligands for asymmetric transformations and may involve different solvents and temperatures.[6][8]

  • Ruthenium Catalysis: Can be performed under milder conditions and may utilize co-catalysts or additives to enhance reactivity and selectivity.[9][10][11]

  • Iridium Catalysis: Borylation reactions typically use a diboron reagent as the coupling partner and are sensitive to air and moisture, requiring stringent inert atmosphere techniques.[13][14]

Visualizing the Process

To better understand the workflow and mechanisms of pyridine C-H activation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Reactants (Pyridine, Coupling Partner) setup Reaction Setup (Inert Atmosphere) reactants->setup catalyst Catalyst System (Precursor, Ligand) catalyst->setup solvent Solvent & Additives solvent->setup heating Heating & Stirring setup->heating workup Work-up (Filtration, Extraction) heating->workup purification Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

General workflow for a catalytic pyridine C-H activation experiment.

G M_L M(L)n M_Py M(L)n(Py) M_L->M_Py + Pyridine CH_Activation C-H Activation Intermediate M_Py->CH_Activation - H+ Oxidative_Addition Oxidative Addition Intermediate CH_Activation->Oxidative_Addition + Coupling Partner Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->M_L Regeneration Product Functionalized Pyridine Reductive_Elimination->Product

A simplified catalytic cycle for pyridine C-H functionalization.

References

A Researcher's Guide to DFT Studies on the Electronic Properties of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyridines are fundamental scaffolds in medicinal chemistry, materials science, and catalysis. Their electronic properties, which are dictated by the nature and position of substituents on the pyridine ring, govern their reactivity, stability, and interaction with biological targets. Density Functional Theory (DFT) has emerged as a powerful computational tool to predict and analyze these properties, offering profound insights that guide molecular design and development. This guide provides an objective comparison of findings from various DFT studies, supported by computational data and detailed methodologies.

Comparing Electronic Properties: The Impact of Substitution

The electronic landscape of a pyridine molecule is significantly altered by the introduction of substituents. Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO), the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE), provide a quantitative measure of these changes. A smaller energy gap is generally indicative of higher reactivity and lower kinetic stability.[1][2]

The effect of a substituent is broadly classified by its electron-donating or electron-withdrawing nature.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methyl (-CH₃) groups, tend to increase the electron density of the pyridine ring. This typically raises the energy of the HOMO, making the molecule a better electron donor (more nucleophilic).

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the ring. This generally lowers the energies of both the HOMO and LUMO, making the molecule a better electron acceptor (more electrophilic).[3]

The following table summarizes representative computational data from various DFT studies, illustrating the impact of different substituents on the electronic properties of pyridine.

CompoundSubstituentPositionEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)DFT Functional / Basis SetSource
Pyridine-H (Unsubstituted)--6.87-0.456.42B3LYP / 6-31G(d)[4]
4-Aminopyridine-NH₂ (EDG)4-5.73-0.115.62B3LYP / 6-311G+(d,p)[5]
4-Methylpyridine (picoline)-CH₃ (EDG)4-6.11-0.195.92B3LYP / 6-311G+(d,p)[5]
4-Cyanopyridine-CN (EWG)4-7.21-1.585.63B3LYP / 6-311G+(d,p)[5]
4-Nitropyridine-NO₂ (EWG)4-7.59-2.255.34B3LYP / 6-311G+(d,p)[5]
Quinoline (Benzo[b]pyridine)Benzo-fused--6.65-1.824.83B3LYP / 6-31+G(d,p)[2]

Note: Values can vary based on the chosen functional, basis set, and computational environment. This table is for comparative purposes.

Computational and Experimental Protocols

A typical DFT study on substituted pyridines follows a standardized workflow to ensure accuracy and reproducibility.[1] The choice of the functional and basis set is critical, as it directly impacts the quality of the results.[6][7]

Typical Computational Workflow:

  • Structure Input: The 3D structure of the substituted pyridine is created.

  • Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This step is crucial for obtaining accurate electronic properties. Common levels of theory include the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p).[1] Other functionals such as CAM-B3LYP, ωB97XD, M06-2X, and LSDA are also employed depending on the specific properties being investigated.[6][7]

  • Frequency Calculation: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Single-Point Energy Calculation: With the optimized geometry, a final, more accurate energy calculation may be performed. From this, electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and atomic charges are derived.

  • Solvent Effects (Optional): If the study aims to model behavior in solution, a solvent model such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be included.[5]

Experimental Validation:

Computational results are often validated by comparison with experimental data. Key techniques include:

  • UV-Vis Spectroscopy: The calculated electronic transitions (related to the HOMO-LUMO gap) can be compared to the absorption maxima (λmax) from experimental UV-Vis spectra.[2]

  • Electrochemistry: Techniques like cyclic voltammetry can provide experimental values for oxidation and reduction potentials, which correlate with HOMO and LUMO energies, respectively.

  • Hammett Constants: For substituted aromatic systems, calculated properties are often correlated with empirical Hammett substituent constants (σ) to establish the validity of the computational model.[5][8]

Visualizing DFT Workflows and Substituent Effects

Diagrams generated using Graphviz can effectively illustrate complex workflows and logical relationships, providing a clear visual summary for researchers.

DFT_Workflow cluster_input 1. Input cluster_calc 2. Core Calculation cluster_analysis 3. Property Analysis cluster_validation 4. Validation mol_structure Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify sp_energy Single-Point Energy Calculation freq_calc->sp_energy properties Extract Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap - Molecular Electrostatic Potential - Atomic Charges sp_energy->properties exp_data Compare with Experimental Data (UV-Vis, CV, etc.) properties->exp_data

A typical workflow for DFT calculations on substituted pyridines.

Substituent_Effects Logical flow from substituent type to electronic property changes. cluster_molecule System EDG Electron Donating Group (e.g., -NH2, -CH3) Pyridine Pyridine Ring EDG->Pyridine Adds e- density EWG Electron Withdrawing Group (e.g., -NO2, -CN) EWG->Pyridine Removes e- density HOMO_up HOMO Energy Increases (More Nucleophilic) Pyridine->HOMO_up Gap_down HOMO-LUMO Gap Decreases (More Reactive) Pyridine->Gap_down LUMO_down LUMO Energy Decreases (More Electrophilic) Pyridine->LUMO_down HOMO_down HOMO Energy Decreases Pyridine->HOMO_down

The influence of substituents on pyridine's electronic properties.

References

Comparative cost analysis of different synthetic pathways to pyridylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis

Pyridylmethanols are a critical class of chemical intermediates, forming the structural core of numerous pharmaceutical agents and other valuable chemical entities. The selection of a synthetic route to these compounds is a crucial decision in the drug development pipeline, with significant implications for the overall cost, efficiency, and scalability of the manufacturing process. This guide provides a detailed comparative cost analysis of various synthetic pathways to three key pyridylmethanols: 2-pyridylmethanol, 3-pyridylmethanol, and the pharmaceutically relevant 4-chlorophenyl-2-pyridinylmethanol.

This analysis delves into the specifics of each pathway, presenting a quantitative breakdown of reagent costs, reaction yields, and overall process efficiency. Detailed experimental protocols are provided to allow for replication and adaptation in a laboratory setting. Furthermore, visual representations of each synthetic workflow are included to facilitate a clear understanding of the process logic.

Comparative Cost and Process Overview

The following table summarizes the key quantitative data for the different synthetic pathways discussed in this guide. The cost per mole of product is estimated based on bulk pricing of starting materials and reagents from common chemical suppliers.

Target MoleculeSynthetic PathwayStarting MaterialsKey ReagentsOverall Yield (%)Estimated Cost per Mole of Product (USD)
4-Chlorophenyl-2-pyridinylmethanol Grignard Reaction4-Chlorobromobenzene, 2-PyridinecarboxaldehydeMagnesium, THF~75%[1][2]$250 - $350
Oxidation-Reduction2-(p-Chlorobenzyl)pyridinePotassium permanganate, Sodium borohydride60-97%[2]$300 - $400
3-Pyridylmethanol Reduction of Nicotinic AcidNicotinic acidSodium borohydride, MethanolHigh[3]$100 - $150
Reduction of 3-Cyanopyridine3-CyanopyridinePalladium on Carbon, HydrogenHigh$180 - $250
2-Pyridylmethanol From 2-Picoline2-PicolineAcetic anhydride, Potassium hydroxideModerate$150 - $200

Disclaimer: The estimated costs are for informational purposes only and may vary based on supplier, purity, and market fluctuations. Labor, solvent, and energy costs are not included in this estimation.

Detailed Experimental Protocols

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

1. Grignard Reaction

This one-step synthesis involves the formation of a Grignard reagent from 4-chlorobromobenzene, which then reacts with 2-pyridinecarboxaldehyde.[1]

  • Materials: 4-Chlorobromobenzene, Magnesium turnings, Iodine (catalyst), Anhydrous Tetrahydrofuran (THF), 2-Pyridinecarboxaldehyde, Saturated aqueous ammonium chloride solution, Ethyl acetate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a crystal of iodine.

    • Add anhydrous THF to cover the magnesium.

    • Slowly add a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous THF to initiate the Grignard reaction.

    • Once the reaction is complete, cool the mixture to 0°C and slowly add a solution of 2-pyridinecarboxaldehyde (0.9 equivalents) in anhydrous THF.[4]

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Oxidation-Reduction Pathway

This two-step process involves the oxidation of 2-(p-chlorobenzyl)pyridine to an intermediate ketone, followed by its reduction to the desired alcohol.[2]

  • Materials: 2-(p-Chlorobenzyl)pyridine, Potassium permanganate, Water, Methanol, Ethyl acetate, Petroleum ether, Sodium borohydride.

  • Procedure:

    • Step 1: Oxidation

      • To a stirred solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, heat the mixture to 85°C.[1]

      • Add 30g of potassium permanganate in portions, maintaining the temperature below 95°C.[1]

      • After 4 hours, cool the mixture and quench with methanol.

      • Filter the mixture and extract the aqueous layer with ethyl acetate.

      • Concentrate the organic layer and recrystallize the product from petroleum ether.

    • Step 2: Reduction

      • Dissolve the ketone from Step 1 in methanol and cool to 20°C.[2]

      • Add sodium borohydride in portions, keeping the temperature below 40°C.[2]

      • Stir for 30 minutes, then remove the methanol under reduced pressure.

      • Add water and dichloromethane, separate the organic layer, and extract the aqueous layer.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Synthesis of 3-Pyridylmethanol

1. Reduction of Nicotinic Acid

A straightforward method involving the esterification of nicotinic acid followed by reduction.[3]

  • Materials: Nicotinic acid, Methanol, Concentrated Sulfuric acid, Sodium borohydride, Tetrahydrofuran (THF).

  • Procedure:

    • Step 1: Esterification

      • Dissolve 12.3g (0.1 mole) of nicotinic acid in 30 ml of methanol.

      • Add 5 ml of concentrated sulfuric acid and reflux the mixture to form methyl nicotinate.

    • Step 2: Reduction

      • To a mixture of 13.7g (0.1 mole) of methyl nicotinate in THF, add finely powdered sodium borohydride in portions.

      • Reflux the mixture until the reaction is complete (monitored by TLC).

      • After workup, the product is obtained in high yield.

2. Reduction of 3-Cyanopyridine

This pathway involves the catalytic hydrogenation of 3-cyanopyridine.

  • Materials: 3-Cyanopyridine, Palladium on Carbon (10%), Hydrogen gas, Solvent (e.g., ethanol).

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-cyanopyridine in the chosen solvent.

    • Add a catalytic amount of 10% Palladium on Carbon.

    • Pressurize the vessel with hydrogen gas.

    • Stir the reaction at room temperature until the uptake of hydrogen ceases.

    • Filter the catalyst and concentrate the filtrate to obtain the product.

Synthesis of 2-Pyridylmethanol

1. From 2-Picoline

This multi-step synthesis starts with the oxidation of 2-picoline.

  • Materials: 2-Picoline, Acetic anhydride, Potassium hydroxide.

  • Procedure:

    • Oxidize 2-picoline to 2-picoline N-oxide.

    • React the N-oxide with acetic anhydride to form the acetate ester of 2-pyridylmethanol.

    • Hydrolyze the ester with a base, such as potassium hydroxide, to yield 2-pyridylmethanol.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Grignard_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-Chlorobromobenzene 4-Chlorobromobenzene Grignard Reagent Formation Grignard Reagent Formation 4-Chlorobromobenzene->Grignard Reagent Formation 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Reaction with Aldehyde Reaction with Aldehyde 2-Pyridinecarboxaldehyde->Reaction with Aldehyde Mg Mg Mg->Grignard Reagent Formation THF THF THF->Grignard Reagent Formation Grignard Reagent Formation->Reaction with Aldehyde Grignard Reagent Quench Quench Reaction with Aldehyde->Quench Extraction & Purification Extraction & Purification Quench->Extraction & Purification 4-Chlorophenyl-2-pyridinylmethanol 4-Chlorophenyl-2-pyridinylmethanol Extraction & Purification->4-Chlorophenyl-2-pyridinylmethanol

Caption: Grignard synthesis of 4-chlorophenyl-2-pyridinylmethanol.

Oxidation_Reduction_Synthesis cluster_start Starting Material cluster_process Reaction Steps cluster_intermediate Intermediate cluster_product Final Product 2-(p-Chlorobenzyl)pyridine 2-(p-Chlorobenzyl)pyridine Oxidation Oxidation 2-(p-Chlorobenzyl)pyridine->Oxidation KMnO4 Ketone Intermediate Ketone Intermediate Oxidation->Ketone Intermediate Reduction Reduction 4-Chlorophenyl-2-pyridinylmethanol 4-Chlorophenyl-2-pyridinylmethanol Reduction->4-Chlorophenyl-2-pyridinylmethanol Ketone Intermediate->Reduction NaBH4

Caption: Oxidation-reduction synthesis of 4-chlorophenyl-2-pyridinylmethanol.

Pyridylmethanol_Synthesis cluster_3_pyridyl_nicotinic 3-Pyridylmethanol from Nicotinic Acid cluster_3_pyridyl_cyano 3-Pyridylmethanol from 3-Cyanopyridine cluster_2_pyridyl 2-Pyridylmethanol from 2-Picoline Nicotinic Acid Nicotinic Acid Esterification Esterification Nicotinic Acid->Esterification MeOH, H2SO4 Methyl Nicotinate Methyl Nicotinate Esterification->Methyl Nicotinate Reduction Reduction Methyl Nicotinate->Reduction NaBH4 3-Pyridylmethanol_A 3-Pyridylmethanol_A Reduction->3-Pyridylmethanol_A 3-Cyanopyridine 3-Cyanopyridine Hydrogenation Hydrogenation 3-Cyanopyridine->Hydrogenation H2, Pd/C 3-Pyridylmethanol_B 3-Pyridylmethanol_B Hydrogenation->3-Pyridylmethanol_B 2-Picoline 2-Picoline Oxidation_N Oxidation_N 2-Picoline->Oxidation_N Oxidant 2-Picoline N-Oxide 2-Picoline N-Oxide Oxidation_N->2-Picoline N-Oxide Rearrangement Rearrangement 2-Picoline N-Oxide->Rearrangement Ac2O Acetate Ester Acetate Ester Rearrangement->Acetate Ester Hydrolysis Hydrolysis Acetate Ester->Hydrolysis KOH 2-Pyridylmethanol 2-Pyridylmethanol Hydrolysis->2-Pyridylmethanol

Caption: Synthetic pathways to 3-pyridylmethanol and 2-pyridylmethanol.

Conclusion

The choice of a synthetic pathway for pyridylmethanols is a multifaceted decision that requires careful consideration of cost, yield, scalability, and safety. For the synthesis of 4-chlorophenyl-2-pyridinylmethanol, the Grignard reaction offers a more direct, one-pot approach, which can be more cost-effective on a smaller scale. The oxidation-reduction pathway, while involving two steps, may offer advantages in terms of purification and handling of less sensitive reagents, potentially making it more suitable for larger-scale production where process control is paramount.

For the synthesis of 3-pyridylmethanol, the reduction of nicotinic acid appears to be a more economical option due to the lower cost of the starting material. However, the catalytic hydrogenation of 3-cyanopyridine offers a cleaner reaction profile, which might reduce purification costs. The synthesis of 2-pyridylmethanol from 2-picoline is a viable route, though the multi-step nature of the process may impact its overall cost-effectiveness.

Ultimately, the optimal synthetic strategy will depend on the specific needs and capabilities of the research or production team. It is recommended to perform a thorough process hazard analysis and a detailed cost analysis based on current local pricing before selecting a pathway for large-scale synthesis.

References

Comparative Guide to the Structure-Activity Relationship of (3-Methoxypyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-Methoxypyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. The content is based on experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships (SAR) that govern the potency of these compounds.

Introduction to TRPV3 and its Antagonism

The Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in keratinocytes and neuronal tissues.[1][2] It is implicated in the sensation of temperature, pain, and itch, as well as in skin barrier function.[1][2] Consequently, TRPV3 has emerged as a promising therapeutic target for a variety of conditions, including chronic pain, inflammatory skin disorders, and pruritus. The development of potent and selective TRPV3 antagonists is a key focus of current drug discovery efforts. A significant breakthrough in this area has been the identification of a series of (Pyridin-2-yl)methanol derivatives with potent TRPV3 inhibitory activity.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

Systematic optimization of the (Pyridin-2-yl)methanol scaffold has led to the discovery of highly potent TRPV3 antagonists. The structure-activity relationship studies reveal key structural features that influence the inhibitory activity of these derivatives.

A pivotal publication in this area, "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists," details the optimization of a lead compound, leading to the identification of a potent and selective antagonist, compound 74a .[1][2][3] This compound, cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, demonstrated a favorable preclinical profile.[1][2][3] While specific data for a broad range of this compound derivatives is not extensively detailed in publicly available literature, the SAR of the broader class provides valuable insights.

Key Findings from SAR Studies:

  • The Pyridinylmethanol Moiety: This core structure is essential for the antagonistic activity against TRPV3.

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring significantly impact potency. For instance, the presence and position of electron-withdrawing or electron-donating groups can modulate activity.

  • The Methanol Group: The hydroxyl group of the methanol moiety is a critical pharmacophoric feature, likely involved in key interactions with the receptor.

  • Stereochemistry: The stereochemistry of the molecule can play a crucial role in its potency, as evidenced by the specific stereoisomer of compound 74a being the most active.

Comparative Biological Data of (Pyridin-2-yl)methanol Derivatives

The following table summarizes the in vitro potency of key (Pyridin-2-yl)methanol derivatives against the human TRPV3 channel. The data is primarily extracted from the work of Gomtsyan et al. (2016).

Compound IDStructurehTRPV3 IC50 (µM)
Lead Compound (5a) (Structure not publicly detailed)(Potency not publicly detailed, served as starting point for optimization)
Optimized Antagonist (74a) cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38[1][3]

Note: A more extensive table with a wider range of this compound derivatives and their corresponding IC50 values would require access to the full supplementary data of the primary research articles, which is not publicly available at this time.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives as TRPV3 antagonists.

FLIPR-Based Calcium Influx Assay

This high-throughput screening assay is used to measure the ability of compounds to inhibit the influx of calcium through the TRPV3 channel in a cellular context.

Principle: Cells stably expressing the human TRPV3 channel are loaded with a calcium-sensitive fluorescent dye. Activation of TRPV3 by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence. Antagonists will inhibit this agonist-induced fluorescence increase.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV3 channel are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Addition: Test compounds, including this compound derivatives, are serially diluted and added to the wells. The plates are incubated for a predefined period (e.g., 15-30 minutes) to allow for compound binding.

  • Agonist Stimulation and Fluorescence Reading: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of a TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB). The fluorescence is then monitored kinetically for a period of time (e.g., 2-3 minutes) to measure the calcium influx.

  • Data Analysis: The increase in fluorescence upon agonist addition is quantified. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" electrophysiological technique provides a direct measure of the ion channel activity and is used to confirm the inhibitory effects of the compounds on TRPV3-mediated currents.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing TRPV3. The membrane patch under the pipette tip is then ruptured to gain electrical access to the whole cell. The membrane potential is clamped at a specific voltage, and the ionic currents flowing through the TRPV3 channels are recorded in response to an agonist.

Detailed Protocol:

  • Cell Preparation: HEK293 cells expressing human TRPV3 are grown on coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (aCSF): Contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

    • Internal Solution: Contains a potassium-based solution (e.g., K-gluconate) to mimic the intracellular ionic environment.

  • Recording:

    • A coverslip with the cells is placed in a recording chamber and perfused with the external solution.

    • The micropipette, filled with the internal solution, is brought into contact with a cell membrane to form a gigaohm seal.

    • The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -70 mV).

    • TRPV3 channels are activated by applying an agonist (e.g., 2-APB) via the perfusion system.

    • The resulting inward and outward currents are recorded.

  • Compound Application and Data Analysis:

    • After establishing a stable baseline current in the presence of the agonist, the test compound is applied through the perfusion system at various concentrations.

    • The inhibition of the agonist-induced current by the compound is measured.

    • IC50 values are determined from the concentration-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of TRPV3 activation and a typical workflow for the screening and validation of TRPV3 antagonists.

Caption: General signaling pathway of TRPV3 channel activation and its inhibition.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_optimization Lead Optimization HTS High-Throughput Screening (FLIPR Calcium Assay) Hit_ID Hit Identification HTS->Hit_ID EC Electrophysiology (Patch Clamp) Hit_ID->EC SAR SAR Studies (Analog Synthesis) EC->SAR SAR->EC Iterative Testing Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical experimental workflow for the discovery of novel TRPV3 antagonists.

References

Safety Operating Guide

Proper Disposal of (3-Methoxypyridin-2-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (3-Methoxypyridin-2-yl)methanol, a pyridine derivative. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

This compound, as a pyridine derivative, should be handled with caution. Pyridine and its derivatives are often flammable, toxic, and irritants.[1] Before commencing any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous waste.[1] This includes the pure compound, solutions, and any contaminated labware such as pipette tips and absorbent pads. It is crucial to segregate this waste from other waste streams to avoid incompatible chemical reactions. Specifically, keep it separate from strong oxidizing agents and acids.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[1][2]

  • Collection : Collect all waste containing this compound in a designated, properly sealed, and clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as glass or high-density polyethylene.[2]

  • Labeling : The waste container must be clearly labeled as hazardous waste, indicating the full chemical name "this compound" and any associated hazards (e.g., Flammable, Toxic, Irritant).

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and away from sources of ignition.[2]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[3] A common and recommended method for such chemicals is controlled incineration in a facility equipped with afterburners and scrubbers.[3][4] Never pour this compound or its waste solutions down the drain.[2]

Table 2: Disposal "Don'ts"

Action to AvoidRationale
Pouring down the drain Environmental contamination and potential damage to plumbing.[2]
Disposing in regular trash Poses a risk to sanitation workers and the environment.[2]
Mixing with incompatible waste Can lead to dangerous chemical reactions.[1]
Leaving containers open Vapors can be harmful if inhaled and may create a flammable atmosphere.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Generation of this compound Waste B Is the waste contaminated with other substances? A->B C Segregate from incompatible materials (e.g., strong acids, oxidizers) B->C Yes D Collect in a labeled, sealed, and compatible hazardous waste container B->D No C->D E Store in a designated, cool, and well-ventilated satellite accumulation area D->E F Contact licensed waste disposal service for pickup and incineration E->F G End of Life F->G

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling (3-Methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling (3-Methoxypyridin-2-yl)methanol, based on information for analogous compounds.

Potential Hazards

Based on data from similar pyridinylmethanol compounds, this compound is anticipated to have the following hazard classifications:

  • Harmful if swallowed [1]

  • Causes skin irritation

  • Causes serious eye irritation

It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene) and Impervious clothing/Lab coatDispose of contaminated gloves after use. Wash and dry hands thoroughly after handling.
Respiratory Full-face respirator with appropriate filter (e.g., type ABEK (EN14387))Required if exposure limits are exceeded, if irritation is experienced, or when handling in poorly ventilated areas.

Operational and Disposal Plans

A systematic approach is vital for the safe handling and disposal of this compound and its waste.

Operational Plan:
  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, such as a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Inspect all PPE for integrity before use.

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not breathe vapors or mists.

    • Wash hands thoroughly after handling.[2]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[2]

    • Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan:
  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" if applicable, or "Non-halogenated Organic Waste."[1] Do not mix with incompatible materials, such as strong oxidizing agents.[1]

  • Container Selection and Labeling:

    • Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, leak-proof cap.[1]

    • Label the container with "Hazardous Waste," the appropriate waste category, and the full chemical name.[1]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • Keep the waste container closed except when adding waste.[1]

    • Use secondary containment to mitigate potential leaks or spills.[1]

  • Disposal of Empty Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol).[1]

    • Collect the rinsate as hazardous waste.[1]

    • After triple-rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[1]

  • Waste Pickup:

    • Follow your institution's Environmental Health and Safety (EHS) procedures for hazardous waste pickup.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Select & Inspect PPE Select & Inspect PPE Risk Assessment->Select & Inspect PPE Prepare Work Area (Fume Hood) Prepare Work Area (Fume Hood) Select & Inspect PPE->Prepare Work Area (Fume Hood) Handle Chemical Handle Chemical Prepare Work Area (Fume Hood)->Handle Chemical In Case of Spill/Exposure In Case of Spill/Exposure Handle Chemical->In Case of Spill/Exposure Segregate Waste Segregate Waste Handle Chemical->Segregate Waste First Aid & Emergency Response First Aid & Emergency Response In Case of Spill/Exposure->First Aid & Emergency Response Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in SAA Store in SAA Label Waste Container->Store in SAA Request EHS Pickup Request EHS Pickup Store in SAA->Request EHS Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.